6-Chloroquinoline-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWQYNJAVNCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489164 | |
| Record name | 6-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59394-30-8 | |
| Record name | 6-Chloroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloroquinoline-2-carboxylic acid CAS number 59394-30-8
An In-Depth Technical Guide to 6-Chloroquinoline-2-carboxylic acid (CAS: 59394-30-8)
Executive Summary
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid quinoline core, substituted with a reactive carboxylic acid at the 2-position and an electron-withdrawing chlorine atom at the 6-position, makes it a versatile scaffold for the synthesis of complex molecular architectures. Quinoline derivatives have a well-established history in drug discovery, demonstrating a wide range of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide provides a comprehensive overview of the compound's properties, a detailed synthetic protocol, its applications in research, and essential safety and handling procedures for laboratory use.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are critical for its application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 59394-30-8 | [4][5] |
| Molecular Formula | C₁₀H₆ClNO₂ | [4][6] |
| Molecular Weight | 207.61 g/mol | [4][6] |
| Melting Point | 228 °C | [5] |
| Boiling Point | 382.1 ± 27.0 °C (Predicted) | [5] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | White to off-white powder/solid | [7] |
| Solubility | Information not readily available, but expected to have low water solubility. | [4][8] |
Computational Data
| Descriptor | Value | Source |
| TPSA (Topological Polar Surface Area) | 50.19 Ų | [6] |
| LogP (Octanol-Water Partition Coeff.) | 2.5864 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and purity assessment.
| Technique | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 8.41-8.39 (m, 1H, aromatic H); 8.20-8.11 (m, 3H, aromatic H); 7.82-7.79 (m, 1H, aromatic H). | [7] |
| Mass Spectrometry | m/z = 208.01 (M+H)⁺ | [7] |
| Infrared (IR) | Characteristic absorptions expected: a very broad O-H stretch (~3400-3000 cm⁻¹), a C=O stretch (~1710 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹). | [9][10] |
Synthesis and Manufacturing
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While several named reactions like the Combes, Pfitzinger, and Skraup syntheses can be used to generate the core quinoline scaffold[2][11][12][13][14], a direct and efficient laboratory-scale preparation of this compound often involves the oxidation of a readily available precursor.
Recommended Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carboxaldehyde
This procedure details the conversion of 6-chloroquinoline-2-carboxaldehyde to the target carboxylic acid using a mild but effective oxidizing agent, sodium chlorite. This method avoids harsh conditions that could lead to side reactions on the sensitive quinoline ring.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology: [7]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-chloroquinoline-2-carboxaldehyde (e.g., 536 mg, 2.8 mmol) in a mixture of tert-butanol (56 ml) and 2-methyl-2-butene (14 ml). The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (2.4 g) and sodium dihydrogen phosphate (2.4 g) in water (24 ml). The phosphate buffer helps maintain a stable pH for optimal reaction.
-
Addition: Slowly add the aqueous oxidant solution dropwise to the solution of the aldehyde over approximately 5 minutes with stirring.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Upon completion, remove the organic solvents (tert-butanol and 2-methyl-2-butene) by distillation under reduced pressure.
-
Precipitation: Add water (30 ml) to the remaining residue. A white precipitate of the product should form.
-
Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any residual inorganic salts.
-
Drying: Dry the final product, this compound, under vacuum, preferably in the presence of a desiccant like phosphorus pentoxide. This protocol reportedly yields the product as a white powder with a high yield (around 87%).[7]
Applications in Research & Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The carboxylic acid moiety serves as a synthetic handle for derivatization into amides, esters, and other functional groups, while the chloro-substituent can be modified through nucleophilic aromatic substitution reactions, opening up a vast chemical space for exploration.
Caption: Role as a versatile scaffold in drug discovery.
Anticancer Research
The quinoline scaffold is a privileged structure in anticancer drug design. Derivatives of quinoline carboxylic acids have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.[15] Specifically, the presence of a chlorine atom at the 6-position has been noted in structure-activity relationship (SAR) studies to be beneficial for cytotoxic activity in some contexts.[16] 6-Chloro-2-quinolone-3-carboxamide derivatives, structurally similar to amides that could be synthesized from the topic compound, have been investigated as potent anticancer agents.[17] The proposed mechanism for some quinoline derivatives involves the chelation of divalent metals or interaction with molecular targets like enzymes and receptors, thereby blocking substrate access and inhibiting cell growth.[15][18]
Antimicrobial and Antiviral Applications
Quinoline-based compounds have a long history as antimalarial agents (e.g., Chloroquine), and research continues into new derivatives for a range of infectious diseases.[2] The quinoline carboxylic acid motif is a key component of quinolone antibiotics. While the topic compound is not a direct antibiotic, it serves as a precursor for molecules that could be screened for antibacterial, antifungal, or antiviral properties.[3][19] For instance, quinoline derivatives are being investigated as potential inhibitors of HIV-1 integrase.[2]
Material Science
Beyond pharmaceuticals, this compound is a valuable intermediate for creating novel materials. Its incorporation into polymers or nanomaterials can impart specific properties such as enhanced chemical resistance, durability, or unique optical and electronic characteristics.[20]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The information below is a summary of key points from safety data sheets (SDS).
-
Hazard Identification : This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] Contact may result in itching, redness, scaling, or pain.[4]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of them in accordance with good laboratory practices.[4]
-
Eye Protection : Use chemical safety goggles or a face shield.[4][22]
-
Skin and Body Protection : Wear a lab coat or suitable protective clothing.[4]
-
Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[4][22]
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][8]
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][8]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician.[8]
-
-
Handling and Storage :
-
Fire Fighting and Spills :
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]
-
Hazards from Combustion : Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4]
-
Spills : Wear protective equipment. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust. Do not let the product enter drains.[4]
-
Conclusion
This compound (CAS 59394-30-8) is more than a simple chemical; it is a key enabler for innovation in pharmaceutical and material science research. Its defined structure, coupled with versatile reactivity, provides a reliable starting point for the synthesis of novel compounds with significant biological and physical properties. This guide has provided the core technical information necessary for researchers to effectively synthesize, characterize, and safely handle this compound, empowering them to unlock its full potential in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. This compound CAS#: 59394-30-8 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 59394-30-8 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. jocpr.com [jocpr.com]
- 20. nbinno.com [nbinno.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinoline-2-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloroquinoline-2-carboxylic acid in Synthetic Chemistry
This compound stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and material science. Its quinoline core, a privileged scaffold in numerous biologically active compounds, is further functionalized with a chlorine atom and a carboxylic acid group. This unique combination of functionalities imparts a versatile reactivity profile, making it a sought-after intermediate in the synthesis of a diverse array of complex molecules, including potent kinase inhibitors for cancer therapy, as well as novel antimicrobial and anticancer agents.[1][2][3] The strategic placement of the chloro and carboxylic acid moieties allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1]
This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and ultimately, accelerating the drug discovery and development process. We will delve into its structural and physical properties, spectral characteristics, and provide established protocols for its synthesis and the determination of its key physicochemical parameters.
I. Core Physicochemical Properties
A foundational understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development. These properties govern its behavior in different solvent systems, its reactivity, and its suitability for various analytical techniques.
Structural and Physical Characteristics
The molecular structure of this compound, with the systematic IUPAC name this compound, is characterized by a quinoline ring system chlorinated at the 6-position and bearing a carboxylic acid group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [4] |
| Molecular Weight | 207.61 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 198-202 °C | [1] |
| Predicted pKa | 4.45 ± 0.43 | [5] |
Expert Insight: The predicted pKa value suggests that this compound is a moderately strong acid, a critical factor to consider in designing salt formation strategies for improving solubility and bioavailability in drug development. The melting point indicates a stable crystalline solid under standard conditions.
Solubility Profile
The solubility of this compound is a crucial parameter influencing its handling, reaction kinetics, and formulation.
-
Aqueous Solubility : It exhibits limited solubility in water.[1]
-
Alkaline Solubility : Its solubility is significantly enhanced in basic aqueous solutions due to the formation of the carboxylate salt.[1]
-
Organic Solvents : It is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and has some solubility in alcohols like methanol and ethanol.
Causality Behind Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents, while the larger, aromatic quinoline core contributes to its solubility in organic solvents. The limited aqueous solubility is a common characteristic of many drug-like molecules with significant hydrocarbon frameworks.
II. Synthesis and Purification
The reliable synthesis of high-purity this compound is fundamental to its application. A well-established method involves the oxidation of the corresponding aldehyde.
Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carboxaldehyde
This protocol outlines a common and effective method for the preparation of this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology: [5]
-
Dissolution of Aldehyde: Dissolve 6-chloroquinoline-2-carboxaldehyde (e.g., 536 mg, 2.8 mmol) in a mixture of tert-butanol (56 ml) and 2-methyl-2-butene (14 ml).
-
Preparation of Oxidizing Solution: In a separate vessel, prepare a solution of sodium chlorite (2.4 g) and sodium dihydrogen phosphate (2.4 g) in water (24 ml).
-
Reaction: Slowly add the oxidizing solution dropwise to the aldehyde solution over a period of 5 minutes with stirring.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the organic solvents by distillation under reduced pressure.
-
Precipitation: Add water (30 ml) to the residue to precipitate the crude product.
-
Isolation and Purification: Collect the white precipitate by filtration, wash it thoroughly with water, and dry it under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) to yield the final product.
Trustworthiness of the Protocol: This self-validating protocol utilizes a mild and selective oxidizing agent (sodium chlorite) for the conversion of the aldehyde to a carboxylic acid, minimizing side reactions. The purification by precipitation and washing is a straightforward and effective method for obtaining a high-purity product.
III. Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For the protonated molecule [M+H]⁺, the expected m/z value is approximately 208.01.[5]
-
Fragmentation Pattern: The fragmentation of quinoline carboxylic acids typically involves the loss of the carboxylic acid group as CO₂ (44 Da) or COOH (45 Da).[6] Further fragmentation of the quinoline ring can also occur.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[7] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system, being an extended aromatic system, is expected to exhibit strong UV absorption. The absorption maxima (λmax) are influenced by the substituents and the solvent. For aromatic carboxylic acids, n→π* transitions are typically observed in the 200-215 nm range, though conjugation can shift this to higher wavelengths.[8][9]
IV. Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for drug development and process optimization. The following are standard protocols for determining pKa and solubility.
Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for the experimental determination of the acid dissociation constant (pKa).
Diagram of the pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or methanol to ensure solubility).
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a burette.
-
Data Collection: Record the pH of the solution after each incremental addition of the base.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.
-
pKa Determination: Identify the equivalence point (the point of steepest inflection) on the titration curve. The volume of base at the half-equivalence point corresponds to the point where half of the acid has been neutralized. The pH at this half-equivalence point is equal to the pKa of the acid.
Determination of Solubility by the Gravimetric Method
This protocol describes a straightforward method for determining the solubility of the compound in various solvents.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for solubility determination by the gravimetric method.
Step-by-Step Methodology: [10]
-
Equilibration: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination: Accurately weigh the container with the dried residue.
-
Calculation: The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.
V. Applications in Drug Discovery and Development
The physicochemical properties of this compound directly impact its utility as a versatile intermediate in the synthesis of high-value molecules.
-
Kinase Inhibitors: The quinoline scaffold can mimic the purine ring of ATP, making its derivatives potent ATP-competitive kinase inhibitors.[2][3] The carboxylic acid group provides a convenient handle for derivatization to enhance potency and selectivity.
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated significant anticancer activity.[1][11] this compound serves as a key starting material for the synthesis of novel compounds targeting various cancer cell lines.
-
Antimicrobial Agents: The quinoline core is also present in many antimicrobial drugs.[12][13] By modifying the carboxylic acid group of this compound, new derivatives with potent antibacterial and antifungal activities can be developed.
VI. Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and material science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for synthetic chemists. This in-depth technical guide has provided a comprehensive overview of its key characteristics, from fundamental physical properties and spectral data to practical synthetic and analytical protocols. A thorough understanding and application of this knowledge will undoubtedly facilitate the rational design and synthesis of novel molecules with desired biological activities and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 5. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloroquinoline-2-carboxylic acid molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of 6-Chloroquinoline-2-carboxylic Acid
Executive Summary
This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a reactive carboxylic acid and an electron-withdrawing chloro group, provides a unique platform for synthesizing a wide array of bioactive molecules. This guide offers a detailed examination of its molecular architecture, electronic properties, and bonding characteristics. We will explore the influence of its constituent functional groups on overall reactivity, delve into validated synthetic and analytical protocols, and discuss its strategic application in modern drug design, including its role as a pharmacophore and the rationale for bioisosteric modification.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug discovery.[1] Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antiviral, antitumor, and antibacterial properties.[1][2] this compound emerges as a particularly valuable derivative, serving as a key intermediate for compounds that target critical biological pathways. Notably, the quinoline core can effectively mimic the purine ring of ATP, making it a foundational structure for the development of potent kinase inhibitors used in cancer therapy.[3]
The specific placement of the chloro and carboxylic acid groups on the quinoline framework imparts distinct physicochemical properties that are crucial for its utility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [4] |
| Molecular Weight | 207.61 g/mol | [4][5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 228 °C | [6] |
| CAS Number | 59394-30-8 | [4][6] |
| Topological Polar Surface Area | 50.19 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Molecular Structure and Geometry
The core of this compound is a planar, bicyclic aromatic heterocycle. This planarity is a defining feature, influencing how the molecule packs in a solid state and how it interacts with the flat regions of biological targets like enzyme active sites.
Two key functional groups are appended to this core:
-
A Carboxylic Acid Group (-COOH) at the C2 Position: This group is sp² hybridized and planar. The C-O single bond and C=O double bond have lengths and angles characteristic of carboxylic acids, and the entire group can rotate, although this rotation is sterically hindered by the adjacent ring nitrogen.
-
A Chlorine Atom (-Cl) at the C6 Position: Located on the benzene portion of the scaffold, the chlorine atom is a critical substituent that modulates the molecule's electronic properties and can participate in specific intermolecular interactions.
Electronic Structure and Bonding Analysis
The chemical behavior of this compound is governed by the interplay of its aromatic system and the electronic effects of its substituents.
-
Aromaticity and Pi-Bonding: The quinoline core contains 10 π-electrons, satisfying Hückel's rule (4n+2) for aromaticity. This delocalized π-system confers significant thermodynamic stability and dictates its reactivity, which is characterized by electrophilic substitution, although modulated by the substituents.
-
Inductive and Resonance Effects:
-
Nitrogen Atom: As a heteroatom within the aromatic system, nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the ring.
-
Chloro Group: The chlorine at C6 is also highly electronegative, further deactivating the benzene portion of the ring system towards electrophilic attack via its -I effect.
-
Carboxylic Acid Group: This group is strongly deactivating due to both inductive withdrawal by the oxygen atoms and a resonance-withdrawing effect (-M), pulling electron density from the ring.
-
-
Intermolecular Bonding Potential: These electronic features create distinct sites for non-covalent interactions, which are paramount for biological activity and material properties.
-
Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor (from the -OH proton) and acceptor (at the carbonyl oxygen). The ring nitrogen can also act as a hydrogen bond acceptor.
-
Halogen Bonding: The chlorine atom, despite its electronegativity, possesses a region of positive electrostatic potential (a σ-hole) on its outermost surface. This allows it to act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in a protein active site. This type of interaction is increasingly recognized as a critical tool in drug design to enhance binding affinity and selectivity.[3]
-
Synthesis and Characterization
The reliable synthesis and unambiguous characterization of this compound are essential for its use in research and development.
Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carbaldehyde
A robust and high-yielding method for preparing the target compound is the oxidation of its corresponding aldehyde precursor.[6] This approach is favored for its mild conditions and straightforward purification.
Experimental Workflow:
-
Dissolution: Dissolve 6-chloroquinoline-2-carboxaldehyde in a mixture of tert-butanol and 2-methyl-2-butene. This solvent system is chosen to facilitate the reaction and scavenge the hypochlorite byproduct.
-
Oxidant Preparation: Prepare a separate aqueous solution of sodium chlorite (NaClO₂) and a buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain a stable pH.
-
Reaction: Add the oxidant solution dropwise to the aldehyde solution at room temperature. The reaction is typically stirred for several hours.
-
Workup: Remove the organic solvents under reduced pressure. Add water to the residue to precipitate the carboxylic acid product.
-
Purification: Collect the white precipitate by filtration, wash thoroughly with water, and dry under vacuum. This procedure commonly yields the product in high purity (>85%).[6]
Spectroscopic Characterization
Structural confirmation is achieved using a combination of standard spectroscopic techniques.[7]
| Technique | Data / Expected Signature | Interpretation |
| ¹H NMR | (400MHz, DMSO-d₆) δ: 8.41-8.39 (m, 1H), 8.20-8.11 (m, 3H), 7.82-7.79 (m, 1H).[6] | Confirms the presence and chemical environment of the five aromatic protons on the quinoline ring. The acidic proton of the carboxylic acid would appear as a broad singlet, often at δ > 12 ppm. |
| Mass Spec. | m/z = 208.01 (M+H)⁺.[6] | Validates the molecular weight of the compound (207.61 g/mol ). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would also be expected. |
| IR Spec. | Expected peaks: ~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~750 cm⁻¹ (C-Cl stretch). | Identifies the key functional groups: the carboxylic acid, the aromatic ring system, and the carbon-chlorine bond. |
| ¹³C NMR | Expected signals: ~165-170 ppm (carboxyl carbon), ~120-150 ppm (10 distinct signals for the aromatic carbons). | Confirms the carbon skeleton of the molecule, including the presence of the downfield-shifted carboxyl carbon. |
Relevance in Drug Design and Development
This compound is more than a simple chemical; it is a strategic starting point for creating targeted therapeutics.
-
A Scaffold for Enzyme Inhibition: As previously mentioned, the quinoline core is an excellent mimic of the ATP purine ring, making it a valuable scaffold for kinase inhibitors.[3] The carboxylic acid at the C2 position can form critical salt-bridge or hydrogen-bond interactions with basic amino acid residues (e.g., Lysine, Arginine) in the kinase hinge region, anchoring the inhibitor in the active site.
-
The "Problem" with Carboxylic Acids: While the carboxylic acid group is an excellent pharmacophoric element, its inherent acidity (pKa ≈ 4-5) means it is ionized at physiological pH. This negative charge can be detrimental to cell membrane permeability, leading to poor oral bioavailability. Furthermore, this functional group can be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance from the body.[8][9]
-
Bioisosteric Replacement: A Modern Solution: To overcome these liabilities while retaining the key binding interactions, medicinal chemists often employ a strategy of bioisosteric replacement.[8] This involves substituting the carboxylic acid with a different functional group that has a similar size, shape, and electronic profile but improved physicochemical properties. A common bioisostere for a carboxylic acid is a tetrazole ring. Tetrazoles are acidic (pKa ≈ 5), can participate in similar ionic and hydrogen-bonding interactions, but are generally more metabolically stable and more lipophilic, which can improve absorption and distribution.[8]
Conclusion
This compound is a compound of significant academic and industrial importance. Its molecular structure is defined by a planar, aromatic quinoline core functionalized with powerful electron-withdrawing groups that dictate its electronic landscape and intermolecular bonding potential. The presence of hydrogen-bonding moieties and a halogen-bond-capable chlorine atom makes it an adept scaffold for interacting with biological macromolecules. While its synthesis and characterization are well-established, its true value lies in its application as a versatile intermediate in drug discovery. Understanding its structural and bonding characteristics allows researchers to strategically employ it in the design of novel therapeutics and to anticipate and overcome potential pharmacokinetic challenges through rational design strategies like bioisosterism.
References
- 1. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 59394-30-8 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
An In-depth Technical Guide on the Core Mechanism of Action of 6-Chloroquinoline-2-carboxylic Acid in Malaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline core is a cornerstone in the history and current landscape of antimalarial drug discovery, with compounds like chloroquine saving countless lives. However, the emergence of drug-resistant Plasmodium falciparum strains necessitates a deeper, more nuanced understanding of the mechanism of action of novel quinoline derivatives. This technical guide focuses on a specific, yet under-elucidated molecule: 6-chloroquinoline-2-carboxylic acid. While its definitive molecular target remains to be unequivocally identified in publicly accessible literature, its structural features point toward two primary, and distinct, potential mechanisms of action that are central to antimalarial research: the inhibition of hemozoin formation and the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH). This document provides a comprehensive analysis of these two plausible pathways, grounded in the structure-activity relationships of related quinoline compounds, and furnishes detailed experimental protocols for the elucidation of the precise mechanism of this compound.
Introduction: The Enigma of this compound
This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold renowned for its antimalarial properties. The chloroquine molecule, a 4-aminoquinoline, has been a frontline antimalarial for decades. Its primary mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into insoluble hemozoin crystals. Chloroquine is thought to cap the growing faces of these crystals, preventing further polymerization and leading to a toxic buildup of free heme.[1]
More recently, a distinct class of quinoline derivatives has been identified as potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] The parasite relies solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication, making PfDHODH an attractive drug target.[3]
The structure of this compound, featuring a chloro group at the 6-position and a carboxylic acid at the 2-position, does not immediately align perfectly with the classical structures of either hemozoin inhibitors like chloroquine or the known quinoline-based PfDHODH inhibitors. This ambiguity necessitates a detailed exploration of both potential mechanisms.
Plausible Mechanism I: Inhibition of Hemozoin Formation
The presence of the 6-chloroquinoline core in the topic molecule is significant. Structure-activity relationship (SAR) studies on various quinoline derivatives have demonstrated that a chloro-substituted quinoline ring is often associated with potent antiplasmodial activity. For instance, studies on 6-chloro-2-arylvinylquinolines have highlighted the importance of the 6-chloro substituent for enhanced antimalarial efficacy.[4]
The Chemical Rationale
The proposed mechanism of hemozoin inhibition by quinolines involves the accumulation of the drug in the acidic digestive vacuole of the parasite. The quinoline ring system can interact with heme (ferriprotoporphyrin IX) through π-π stacking, preventing its incorporation into the growing hemozoin crystal.[5] The carboxylic acid moiety at the 2-position of this compound could potentially influence its accumulation in the digestive vacuole and its interaction with heme.
Experimental Workflow for Investigating Hemozoin Inhibition
To elucidate whether this compound acts by inhibiting hemozoin formation, a series of well-established in vitro assays can be employed.
Caption: Workflow for investigating hemozoin inhibition.
This assay spectrophotometrically quantifies the formation of β-hematin (a synthetic form of hemozoin) from hemin under acidic conditions.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
This compound (test compound)
-
Chloroquine (positive control)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare serial dilutions of the test compound and chloroquine in DMSO.
-
In a 96-well plate, add the sodium acetate buffer.
-
Add the test compound dilutions and controls to the respective wells.
-
Initiate the reaction by adding the hemin chloride solution to all wells.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Resuspend the pellet in a known volume of NaOH to dissolve the β-hematin.
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
Plausible Mechanism II: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The presence of a carboxylic acid group on the quinoline ring opens up the possibility of a different mechanism of action: the inhibition of PfDHODH. Several quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of this essential parasite enzyme.[2] These inhibitors typically bind in the ubiquinone binding pocket of the enzyme.
The Structural Conundrum: 2-Carboxylic Acid vs. 4-Carboxylic Acid
A critical point of analysis is the position of the carboxylic acid. The known quinoline-based DHODH inhibitors possess a carboxylic acid at the 4-position, which is crucial for their interaction with the enzyme's active site. The placement of the carboxylic acid at the 2-position in this compound would significantly alter its three-dimensional structure and its potential interactions within the ubiquinone binding pocket of PfDHODH. While it might still be possible for the molecule to inhibit the enzyme, it would likely do so with a different binding mode and potentially a different potency compared to its 4-carboxylic acid counterparts.
Experimental Workflow for Investigating PfDHODH Inhibition
To determine if this compound inhibits PfDHODH, a combination of enzymatic and cell-based assays is required.
Caption: Workflow for investigating PfDHODH inhibition.
This biochemical assay measures the enzymatic activity of purified PfDHODH and its inhibition by the test compound.
Materials:
-
Recombinant P. falciparum DHODH (PfDHODH)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (Coenzyme Q analog, electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound (test compound)
-
A known PfDHODH inhibitor (e.g., DSM265) as a positive control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the compound dilutions to the respective wells.
-
Add the recombinant PfDHODH enzyme to each well and incubate to allow for compound binding.
-
Prepare a reaction mixture containing L-dihydroorotate, decylubiquinone, and DCIP.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction rates and determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[7]
Data Presentation and Interpretation
To facilitate a clear comparison of the potential activities of this compound, all quantitative data should be summarized in a structured table.
| Parameter | This compound | Positive Control | Control Compound |
| β-Hematin Inhibition IC50 (µM) | Experimental Value | Chloroquine: Value | Artemisinin: >100 µM |
| PfDHODH Inhibition IC50 (nM) | Experimental Value | DSM265: Value | Chloroquine: >10,000 nM |
| P. falciparum Growth IC50 (nM) | Experimental Value | Chloroquine: Value | - |
| Growth Rescue with Pyrimidines | Yes/No | DSM265: Yes | Chloroquine: No |
| Human DHODH Inhibition IC50 (nM) | Experimental Value | DSM265: Value | - |
| Selectivity Index (hDHODH/PfDHODH) | Calculated Value | DSM265: >500 | - |
Note: The values for the positive and control compounds are representative and should be determined concurrently with the test compound for accurate comparison.
Conclusion and Future Directions
The precise mechanism of action of this compound in malaria remains an open and critical question. Its chemical structure places it at the crossroads of two well-established antimalarial pathways: the classical inhibition of hemozoin formation and the more recently discovered inhibition of PfDHODH. The detailed experimental workflows provided in this guide offer a robust framework for dissecting its molecular mechanism.
A definitive understanding of how this compound exerts its antiplasmodial effect is paramount for its potential development as a therapeutic agent. Should it be found to inhibit hemozoin formation, further studies could focus on its accumulation in the digestive vacuole and its interaction with heme. If it is identified as a PfDHODH inhibitor, its unique 2-carboxylic acid substitution could be exploited for the design of novel inhibitors with improved potency and selectivity. Ultimately, the elucidation of its mechanism will not only inform the trajectory of this specific compound but also contribute to the broader understanding of quinoline-based antimalarial drug action and the ongoing fight against malaria.
References
- 1. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 3. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 6-Chloroquinoline-2-carboxylic acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 6-Chloroquinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a substituted quinoline, its structural elucidation is paramount for understanding its reactivity and potential applications. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles behind the spectral features and the experimental methodologies for their acquisition.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid aromatic core with a chlorine substituent on the benzene ring and a carboxylic acid group on the pyridine ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~8.4 | d | 1H | H4 |
| ~8.2 | d | 1H | H5 |
| ~8.1 | d | 1H | H8 |
| ~7.9 | dd | 1H | H7 |
| ~7.7 | d | 1H | H3 |
Interpretation: The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift (~13.5 ppm).[1] The aromatic protons will appear in the range of 7.7-8.4 ppm. The protons on the pyridine ring (H3 and H4) will be influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom. The protons on the chlorinated benzene ring (H5, H7, and H8) will show splitting patterns consistent with their coupling to each other. The specific chemical shifts and coupling constants will be diagnostic of the substitution pattern.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum to a series of single lines for each unique carbon atom.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Carboxylic Acid) |
| ~148 | C2 |
| ~145 | C8a |
| ~138 | C4 |
| ~135 | C6 |
| ~131 | C7 |
| ~130 | C5 |
| ~128 | C4a |
| ~125 | C8 |
| ~122 | C3 |
Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 166 ppm.[1] The aromatic and heterocyclic carbons will resonate in the 122-148 ppm range.[2][3] The carbon bearing the chlorine atom (C6) will be significantly influenced by the halogen's electronegativity and will have a chemical shift around 135 ppm. The quaternary carbons (C2, C4a, C6, C8a) can be identified by their lower intensity in a standard ¹³C NMR spectrum or by using advanced NMR techniques like DEPT.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The sample is pressed against the ATR crystal, and the spectrum is recorded.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1710-1760 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=C and C=N stretches (Aromatic rings) |
| 1210-1320 | Medium | C-O stretch (Carboxylic Acid) |
| ~850 | Strong | C-Cl stretch |
Interpretation: The most prominent feature in the IR spectrum will be a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[4][5][6] A strong, sharp peak between 1710 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][5] The aromatic C=C and C=N stretching vibrations will appear in the 1500-1600 cm⁻¹ region.[6] The C-O stretch of the carboxylic acid will be observed between 1210-1320 cm⁻¹.[4] The C-Cl stretch is expected to appear around 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: The mass spectrum can be acquired using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons. For ESI, the sample is dissolved in a suitable solvent and infused into the ESI source.
Expected Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 207/209 | High | [M]⁺ (Molecular Ion) |
| 162/164 | Moderate | [M - COOH]⁺ |
| 127 | Moderate | [M - COOH - Cl]⁺ |
Interpretation: The molecular ion peak ([M]⁺) will be observed at m/z 207, with a characteristic isotopic peak at m/z 209 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment at m/z 162/164.[7][8] Further fragmentation could involve the loss of a chlorine radical to give a fragment at m/z 127.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, allowing for a detailed understanding of the molecule's connectivity and functional groups. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this and related compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. chempap.org [chempap.org]
- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
The Quinoline Core: A Historical and Technical Guide to Antimalarial Drug Discovery
Introduction: The Enduring Legacy of a Heterocyclic Scaffold
For centuries, the fight against malaria, a devastating parasitic disease, has been inextricably linked to a class of compounds characterized by the quinoline nucleus. From the serendipitous discovery of the therapeutic properties of Cinchona bark to the rational design of potent synthetic analogues, the story of quinoline-based antimalarials is a testament to the evolution of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this critical class of therapeutics, intended for researchers, scientists, and drug development professionals. We will delve into the historical milestones, the core mechanisms of action, the experimental methodologies that propelled their development, and the ongoing quest for novel quinoline-based agents to combat the ever-present threat of drug resistance.
Part 1: From Peruvian Bark to Synthetic Triumph: A Historical Perspective
The journey of quinoline antimalarials began not in a laboratory, but in the Andes mountains of South America. The indigenous peoples of Peru were aware of the fever-reducing properties of the bark of the Cinchona tree long before its introduction to Europe in the 17th century.[1][2] This "Jesuit's Bark," as it came to be known, was the sole effective treatment for the intermittent fevers of malaria for over two centuries.
The first major scientific breakthrough occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark, which they named quinine.[3][4] The availability of pure quinine allowed for standardized dosing and marked the dawn of modern chemotherapy.[2] The demand for quinine, particularly during times of war and colonial expansion, spurred efforts to synthesize it chemically.[5] While the total synthesis of quinine was a formidable challenge, ultimately achieved by Woodward and von Doering in 1944, the pursuit of synthetic alternatives led to pivotal discoveries.[4]
The early 20th century saw the emergence of the German pharmaceutical industry as a powerhouse in synthetic drug development. Their efforts to create substitutes for quinine led to the synthesis of the first significant synthetic antimalarials. Methylene blue, a synthetic dye, was observed to have mild antimalarial activity, which prompted the investigation of other synthetic compounds.[4] This line of inquiry led to the development of the 8-aminoquinoline, pamaquine, in the 1920s.
However, it was the 4-aminoquinoline scaffold that would prove to be a game-changer. In 1934, German scientists synthesized Resochin, a 4-aminoquinoline derivative.[3] This compound, later renamed chloroquine, was initially overlooked due to perceived toxicity. During World War II, the fall of major quinine-producing regions in Southeast Asia created an urgent need for synthetic antimalarials. American researchers, after obtaining a related German compound, Sontochin, made slight modifications to enhance its efficacy, creating what they called chloroquine, only to later realize it was identical to the earlier Resochin.[3]
Following the war, chloroquine, in conjunction with the insecticide DDT, became the cornerstone of the World Health Organization's global malaria eradication campaign.[3] Its low cost, high efficacy, and good safety profile made it a "miracle drug."[6] However, the widespread use of chloroquine inevitably led to the emergence and spread of drug-resistant strains of Plasmodium falciparum, beginning in the late 1950s.[3] This escalating crisis fueled the development of the next generation of quinoline antimalarials, including amodiaquine and mefloquine, in a continuous effort to outmaneuver the adaptable parasite.[6]
Key Milestones in Quinoline Antimalarial Discovery
| Date | Discovery | Significance |
| c. 1630s | Use of Cinchona bark by Europeans to treat malaria.[4] | First effective treatment for malaria. |
| 1820 | Isolation of quinine from Cinchona bark by Pelletier and Caventou.[3][4] | Enabled standardized dosing and spurred chemical investigation. |
| 1934 | Synthesis of Resochin (chloroquine) by German scientists.[3] | The first highly effective and widely used synthetic 4-aminoquinoline antimalarial. |
| 1944 | Total synthesis of quinine by Woodward and von Doering.[4] | A landmark achievement in organic synthesis. |
| c. 1957 | First reports of chloroquine-resistant P. falciparum.[3] | Marked the beginning of the ongoing challenge of antimalarial drug resistance. |
| 1970s | Development of mefloquine.[3] | A critical new drug developed in response to widespread chloroquine resistance. |
Part 2: The Mechanism of Action: Disrupting the Parasite's Detoxification Pathway
The primary target for the most widely used quinoline antimalarials, including quinine, chloroquine, and mefloquine, is the intraerythrocytic stage of the Plasmodium parasite's life cycle.[7] During this stage, the parasite resides within human red blood cells and digests vast quantities of hemoglobin as a source of amino acids for its growth and replication.[8]
Hemoglobin digestion releases large amounts of toxic free heme.[9] To protect itself, the parasite has evolved a crucial detoxification process: the polymerization of heme into an inert, crystalline pigment called hemozoin, also known as malaria pigment.[8][9] This process occurs within the parasite's acidic food vacuole.
Quinoline-based antimalarials are weak bases that can diffuse across biological membranes.[5] They accumulate to high concentrations within the acidic environment of the parasite's food vacuole, a phenomenon known as ion trapping.[7] Once inside the vacuole, these drugs are thought to interfere with hemozoin formation.[7][9] The precise molecular mechanism is still a subject of research, but a leading hypothesis is that the quinoline drugs cap the growing faces of the hemozoin crystals, preventing further heme polymerization.[10]
The inhibition of heme detoxification leads to the buildup of toxic free heme within the parasite.[7] This accumulation of free heme is believed to cause oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[9]
Caption: Mechanism of action of quinoline antimalarials.
Part 3: The Drug Discovery Workflow: From Screening to Clinical Validation
The discovery and development of quinoline-based antimalarials have evolved from simple observation to a structured, multi-stage process. The following sections outline the key experimental workflows and protocols that have been instrumental in this field.
In Vitro Screening: Identifying Active Compounds
The initial step in identifying new antimalarial candidates is to screen them for activity against the parasite in a laboratory setting. A variety of in vitro assays have been developed for this purpose, each with its own advantages and limitations.
This has historically been one of the most widely used methods for assessing the in vitro efficacy of antimalarial compounds.[10]
Principle: Plasmodium falciparum lacks the ability to synthesize purines de novo and relies on the salvage of purines, such as hypoxanthine, from the host cell. This assay measures the incorporation of radiolabeled ([³H]) hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth and replication. A reduction in the uptake of radiolabeled hypoxanthine in the presence of a test compound indicates inhibition of parasite growth.
Experimental Protocol:
-
Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., strains 3D7 for drug-sensitive or K1 for drug-resistant) are maintained in human red blood cells at a defined hematocrit (e.g., 2.5%) in RPMI-1640 medium supplemented with human serum or Albumax.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.
-
Incubation: Parasitized red blood cells are added to the wells containing the drug dilutions and incubated for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the drug concentration.
Self-Validation: This protocol is self-validating through the inclusion of several controls:
-
Positive Control: A known antimalarial drug (e.g., chloroquine) is run in parallel to ensure the assay is performing as expected.
-
Negative Control: Wells containing parasitized red blood cells without any drug are used to determine the maximum level of [³H]-hypoxanthine uptake.
-
Background Control: Wells containing non-parasitized red blood cells are included to measure background radioactivity.
The need for higher throughput and the desire to move away from radioactive materials have led to the development of fluorescence-based assays.
Principle: These assays utilize fluorescent dyes that bind to parasite DNA, such as SYBR Green I or DAPI. The intensity of the fluorescence signal is proportional to the amount of parasite DNA, and thus, to the number of parasites.
Experimental Protocol (SYBR Green I Assay):
-
Assay Setup: Similar to the hypoxanthine uptake assay, parasitized red blood cells are incubated with serial dilutions of the test compound in a 96-well plate for 72 hours.
-
Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well.
-
Fluorescence Measurement: The plate is incubated in the dark, and the fluorescence is read using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ is determined by comparing the fluorescence in the drug-treated wells to that of the controls.
Trustworthiness: The reliability of this assay is ensured by running drug-free controls (maximum fluorescence) and controls with uninfected red blood cells (background fluorescence).
In Vivo Efficacy Testing: From the Lab Bench to Animal Models
Compounds that show promising activity in vitro must then be tested in a living organism to assess their efficacy, pharmacokinetics, and toxicity. Rodent malaria models, such as Plasmodium berghei in mice, are widely used for this purpose.
The 4-Day Suppressive Test (Peter's Test):
Principle: This is the standard in vivo test to evaluate the blood schizonticidal activity of a candidate drug.
Experimental Protocol:
-
Infection: Mice are infected intravenously or intraperitoneally with a known number of P. berghei-parasitized red blood cells.
-
Drug Administration: The test compound is administered orally or by another relevant route to groups of mice at various dose levels, starting a few hours after infection and continuing for four consecutive days.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia in each treated group is compared to that of an untreated control group. The dose that reduces parasitemia by 50% or 90% (ED₅₀ or ED₉₀) is calculated.
Causality and Insights: This test provides critical information on whether a compound can suppress parasite replication in a whole organism. A significant reduction in parasitemia indicates that the compound is bioavailable, reaches the target parasite, and exerts its antimalarial effect in vivo.
Medicinal Chemistry: Optimizing the Quinoline Scaffold
Once a lead compound with antimalarial activity is identified, medicinal chemists employ various strategies to synthesize analogues with improved properties, such as enhanced potency, better pharmacokinetic profiles, and activity against drug-resistant strains.
Core Synthetic Strategy for 4-Aminoquinolines:
A common and versatile method for synthesizing 4-aminoquinoline analogues is the condensation of 4,7-dichloroquinoline with a desired amine side chain.
Experimental Protocol (General):
-
Reaction Setup: 4,7-dichloroquinoline is reacted with an appropriate amine in a suitable solvent (e.g., phenol or N-methyl-2-pyrrolidone) at an elevated temperature.
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically by crystallization or chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Rationale behind Structural Modifications:
-
Side Chain Modification: The nature of the side chain at the 4-position of the quinoline ring is crucial for activity. Altering the length, branching, and basicity of the side chain can significantly impact the drug's ability to accumulate in the parasite's food vacuole and its overall efficacy.
-
Substitution on the Quinoline Ring: Modifications to the quinoline ring itself, such as the introduction of different substituents at various positions, can influence the drug's electronic properties, lipophilicity, and interaction with its target.
Caption: Quinoline Antimalarial Drug Discovery Workflow.
Clinical Trials: Evaluating Safety and Efficacy in Humans
Compounds that demonstrate promising efficacy and an acceptable safety profile in preclinical studies may advance to clinical trials in humans.
Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic properties of the drug in a small number of healthy volunteers.
Phase II: The drug is administered to a larger group of individuals, including patients with malaria, to evaluate its efficacy and further assess its safety.
Phase III: These are large-scale, multicenter trials designed to confirm the drug's efficacy, monitor side effects, and compare it to existing standard treatments.[8] The design of these trials has evolved, particularly with the rise of artemisinin-based combination therapies (ACTs) as the standard of care.[8] Key endpoints in these trials include the clearance of parasites from the blood and the prevention of recrudescence (the recurrence of the primary infection).[8]
Conclusion: The Future of Quinoline-Based Antimalarials
The history of quinoline-based antimalarials is a compelling narrative of scientific progress, from the traditional use of a natural remedy to the sophisticated design of synthetic drugs. While the emergence of drug resistance poses a continuous challenge, the quinoline scaffold remains a cornerstone of antimalarial chemotherapy.[4] Ongoing research focuses on the development of novel quinoline derivatives, including hybrid molecules that combine the quinoline core with other pharmacophores, to overcome resistance and target multiple stages of the parasite life cycle. The lessons learned from the discovery and development of this remarkable class of drugs continue to inform and inspire the next generation of antimalarial drug discovery efforts.
References
- 1. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. Screening of antimalarial drugs | PPTX [slideshare.net]
An In-depth Technical Guide to the Solubility of 6-Chloroquinoline-2-carboxylic acid in Different Solvents
This guide provides a comprehensive technical overview of the solubility of 6-chloroquinoline-2-carboxylic acid, a molecule of significant interest in pharmaceutical research and development. Recognizing the limited availability of public, quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This approach empowers researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.
Introduction to this compound and its Importance
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core of numerous approved drugs. This compound, as a halogenated derivative, presents a unique scaffold for medicinal chemistry. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 2-position significantly influences its physicochemical properties, including its solubility, which is a critical determinant of its behavior in both chemical and biological systems.
A thorough understanding of the solubility of this compound is paramount for:
-
Drug Discovery and Development: Solubility directly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.
-
Process Chemistry: In the synthesis and purification of this compound, solvent selection is crucial for optimizing reaction yields, controlling crystallization, and ensuring product purity.
-
Formulation Science: Developing a stable and effective dosage form requires precise knowledge of the active pharmaceutical ingredient's (API) solubility in various excipients and solvent systems.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
For this compound, several key physicochemical properties dictate its solubility profile:
-
Chemical Structure: The molecule possesses both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group. The chlorine substituent further contributes to its lipophilicity. This amphiphilic nature suggests a complex solubility behavior that will be highly dependent on the polarity of the solvent.
-
pKa: The carboxylic acid moiety is ionizable. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. The solubility of this compound will, therefore, be highly pH-dependent. At pH values below its pKa, the non-ionized, less soluble form will predominate. Conversely, at pH values above the pKa, the ionized carboxylate form will be more prevalent, leading to increased aqueous solubility.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates a greater affinity for non-polar environments and generally corresponds to lower aqueous solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A higher crystal lattice energy, often associated with a high melting point, can lead to lower solubility.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Predicted pKa | 4.45 ± 0.43 | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Appearance | White to yellow solid | [2] |
Experimental Determination of Solubility
Given the absence of extensive published solubility data, this section provides detailed protocols for the experimental determination of the equilibrium solubility of this compound. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[3]
The Shake-Flask Method: A Step-by-Step Protocol
The shake-flask method involves equilibrating an excess amount of the solid compound in a chosen solvent system for a sufficient period to reach saturation.[4][5] The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.
References
The Pivotal Role of 6-Chloroquinoline-2-carboxylic Acid: A Heterocyclic Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold's Enduring Legacy in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets. Among the vast library of quinoline derivatives, 6-chloroquinoline-2-carboxylic acid stands out as a particularly valuable heterocyclic building block. The presence of the electron-withdrawing chlorine atom at the 6-position and the carboxylic acid at the 2-position imparts unique physicochemical properties and versatile reactivity, making it a cornerstone for the synthesis of a new generation of therapeutic agents.[3]
This technical guide offers a comprehensive exploration of this compound, from its synthesis and reactivity to its critical role in the design and development of novel pharmaceuticals. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols for its derivatization, and showcase its application in the creation of targeted therapies, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Structural Insights
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. The chlorine atom influences the electron distribution of the quinoline ring system, while the carboxylic acid provides a handle for a multitude of chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₂ | [4] |
| Molecular Weight | 207.61 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | Not readily available | |
| Solubility | Soluble in many organic solvents | |
| pKa | Not readily available |
X-ray crystallography studies of the parent quinoline-2-carboxylic acid reveal that it can exist in both a neutral form and as a zwitterion in the solid state, a characteristic that influences its intermolecular interactions and crystal packing.[1][5] This dual nature is a crucial consideration in its application in drug design, as it can affect solubility, membrane permeability, and binding to biological targets.
Synthesis of the this compound Core
The synthesis of this compound is a multi-step process that leverages classic named reactions in heterocyclic chemistry. A robust and adaptable approach involves the initial construction of the 6-chloroquinoline scaffold, followed by the introduction of the carboxylic acid functionality at the 2-position.
Part 1: Synthesis of the 6-Chloroquinoline Scaffold
A common and historically significant method for the synthesis of the quinoline core is the Skraup-Doebner-von Miller reaction . This reaction, when applied to the synthesis of 6-chloroquinoline, utilizes 4-chloroaniline as the starting material.[1][6]
Caption: Skraup-Doebner-von Miller synthesis of 6-chloroquinoline.
Causality Behind Experimental Choices: The Skraup reaction is notoriously exothermic.[6] The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. An oxidizing agent is necessary to facilitate the final aromatization of the dihydroquinoline intermediate. Careful temperature control is paramount to prevent polymerization and unwanted side reactions.
Experimental Protocol: Skraup Synthesis of 6-Chloroquinoline [6]
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 4-chloroaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add a suitable oxidizing agent, such as nitrobenzene or arsenic acid.
-
Heat the mixture cautiously. The reaction is highly exothermic and may require external cooling to maintain control.
-
Once the initial vigorous reaction subsides, continue heating the mixture to ensure the reaction proceeds to completion.
-
After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-chloroquinoline.
-
The crude product is then purified by steam distillation or recrystallization.
Part 2: Introduction of the 2-Carboxylic Acid Group via the Reissert-Henze Reaction
The Reissert-Henze reaction is a powerful method for the introduction of a cyano group at the 2-position of a quinoline ring, which can then be hydrolyzed to the corresponding carboxylic acid.[7][8] This two-step sequence provides a reliable route to this compound from the readily available 6-chloroquinoline.
Caption: Reissert-Henze reaction for the synthesis of this compound.
Causality Behind Experimental Choices: The Reissert reaction proceeds through the formation of an N-acyl-1,2-dihydroquinoline-2-carbonitrile intermediate. The use of an acyl chloride and a cyanide source is essential for this transformation. The subsequent hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[9][10] Acidic hydrolysis is often preferred to avoid potential side reactions on the quinoline ring.
Experimental Protocol: Reissert-Henze Reaction and Hydrolysis [7][10][11]
Step 1: Synthesis of 6-Chloroquinoline-2-carbonitrile
-
To a stirred solution of 6-chloroquinoline in a suitable solvent (e.g., dichloromethane), add an acyl chloride (e.g., benzoyl chloride).
-
Slowly add an aqueous solution of potassium cyanide, maintaining the temperature with an ice bath.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude Reissert compound by column chromatography.
Step 2: Hydrolysis to this compound
-
Heat the purified 6-chloroquinoline-2-carbonitrile under reflux with a dilute mineral acid (e.g., hydrochloric acid).[9]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to afford this compound.
Reactivity and Application as a Heterocyclic Building Block
This compound is a trifunctional building block, offering three distinct sites for chemical modification: the carboxylic acid group, the chlorine atom, and the quinoline ring itself. This versatility allows for the construction of diverse molecular architectures.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid at the 2-position is a key functional group for derivatization, most commonly through amide bond formation . This reaction is one of the most frequently used transformations in medicinal chemistry for the synthesis of drug candidates.[12]
Caption: Amide bond formation with this compound.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents (coupling reagents) are employed to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU). The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral amines are used.[12]
Experimental Protocol: General Procedure for Amide Coupling [12]
-
To a solution of this compound in an appropriate aprotic solvent (e.g., DMF or DCM), add the desired amine.
-
Add a coupling reagent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with aqueous solutions to remove unreacted reagents and byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the amide product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Scaffold
The chlorine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira reactions. These powerful transformations allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Comparative Reactivity in Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Advantages |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance, commercially available reagents. |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₄/CuI | Direct introduction of an alkyne moiety. |
| Buchwald-Hartwig | Amines | Pd(OAc)₂/Buchwald ligands | Formation of C-N bonds. |
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. For chloroquinolines, which can be challenging substrates, the use of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can significantly improve catalytic activity.[13] The selection of the base is also important to facilitate the transmetalation step in the catalytic cycle.
Caption: Diversification of the 6-chloroquinoline scaffold via cross-coupling.
Role in Drug Discovery: Targeting Kinases in Oncology
The 6-chloroquinoline scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors for cancer therapy.[3][14][15] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline core can act as an ATP mimetic, binding to the ATP-binding site of various kinases.[3]
The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting compounds. The 2-carboxamide group, readily installed from the corresponding carboxylic acid, provides a crucial interaction point with the hinge region of the kinase domain and a vector for introducing further diversity to optimize potency and selectivity.
Caption: Key interactions of a 6-chloroquinoline-based kinase inhibitor.
Numerous patents describe the synthesis and application of this compound derivatives as potent inhibitors of various kinases, including those involved in the PI3K/Akt/mTOR and EGFR signaling pathways.[14][16][17] The ability to systematically modify the scaffold at multiple positions using the chemical handles described above allows for the fine-tuning of inhibitory activity against specific kinase targets.
Conclusion: A Versatile and Indispensable Building Block
This compound has firmly established itself as a versatile and indispensable building block in the medicinal chemist's toolbox. Its robust synthetic accessibility, coupled with the orthogonal reactivity of its functional groups, provides a powerful platform for the creation of diverse and complex molecular architectures. The demonstrated success of this scaffold in the development of potent kinase inhibitors underscores its continued importance in the quest for novel and effective therapies for cancer and other diseases. As our understanding of disease biology deepens, the rational design and synthesis of new derivatives based on the this compound core will undoubtedly continue to yield promising new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4544747A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reissert reaction - Wikipedia [en.wikipedia.org]
- 8. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 17. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]
The Therapeutic Landscape of 6-Chloroquinoline-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, derivatives of 6-chloroquinoline-2-carboxylic acid are emerging as a promising class of compounds with significant potential in oncology and immunology. This technical guide provides an in-depth analysis of the potential therapeutic targets of these derivatives, synthesizing current understanding of their mechanisms of action and offering a framework for their future development. While direct experimental data for this compound derivatives is still maturing, this guide draws upon robust evidence from structurally related quinoline compounds to illuminate their therapeutic promise. We will explore their potential as inhibitors of key signaling pathways, including protein kinase cascades and inflammatory transcription factors, and provide detailed experimental protocols to facilitate further research and development in this exciting area.
Introduction: The Quinoline Core and the Significance of 6-Chloro-2-Carboxylic Acid Substitution
Quinoline and its derivatives have a rich history in drug discovery, yielding critical medicines for malaria, cancer, and infectious diseases.[2] The rigid, bicyclic aromatic structure of quinoline provides an excellent scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.
The substitution pattern on the quinoline ring is critical in determining the pharmacological profile of the resulting molecule. The presence of a chlorine atom at the 6-position can significantly enhance the binding affinity of the molecule to its target through halogen bonding and can also improve its pharmacokinetic properties.[3] Furthermore, the carboxylic acid group at the 2-position provides a key interaction point, often mimicking the phosphate groups of endogenous ligands or acting as a hydrogen bond donor/acceptor, and serves as a versatile handle for the synthesis of ester and amide libraries to explore structure-activity relationships (SAR).
This guide will focus on three primary areas of therapeutic potential for this compound derivatives:
-
Oncology: Targeting aberrant protein kinase signaling pathways.
-
Inflammation and Autoimmune Diseases: Modulating the NF-κB signaling cascade.
-
Immunology: Acting as inverse agonists of the RORγt nuclear receptor.
Anticancer Potential: Targeting Aberrant Kinase Signaling
Dysregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The quinoline scaffold has been successfully exploited to develop potent kinase inhibitors.[4] Derivatives of 6-chloroquinoline are particularly promising in this regard, with evidence suggesting their ability to target key oncogenic pathways.
The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Progression
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a critical role in cell growth, survival, and metabolism.[5] Inhibition of this pathway is a major focus of modern cancer drug discovery. Structurally related quinoline derivatives have demonstrated potent inhibitory activity against PI3K, suggesting that this compound derivatives could function as ATP-competitive inhibitors.[6]
The proposed mechanism involves the quinoline core mimicking the purine ring of ATP, allowing it to bind to the ATP-binding pocket of PI3K. The 6-chloro substituent can form favorable halogen bonds within the active site, enhancing binding affinity, while the 2-carboxamide or ester derivatives can form crucial hydrogen bonds with key residues.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro PI3Kα Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of test compounds against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radiometric detection or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Kinase-Glo® Luminescence Kinase Assay Platform (Promega) or similar detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, PI3Kα enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding a mixture of PIP2 and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Radiometric: Stop the reaction and separate the phosphorylated PIP3 product, then quantify using a scintillation counter.
-
Luminescence: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: Include positive (known PI3K inhibitor, e.g., Wortmannin) and negative (DMSO vehicle) controls to ensure the assay is performing correctly.
Anti-inflammatory Potential: Modulation of the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[7] Quinoline derivatives have been shown to possess anti-inflammatory properties, and evidence suggests they may act by inhibiting the NF-κB pathway.[3][8]
The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. By preventing IκBα phosphorylation and subsequent degradation, the NF-κB dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB inhibition.
Experimental Protocol: NF-κB Reporter Gene Assay
This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium and supplements
-
TNF-α or Lipopolysaccharide (LPS) as a stimulant
-
Test compounds (this compound derivatives)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
Incubation: Incubate the cells for a further period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percent inhibition. Determine the IC50 value from the dose-response curve.
Self-Validation: Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and a vehicle control (DMSO). A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Immunomodulatory Potential: RORγt Inverse Agonism
The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of many autoimmune diseases.[9] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17, making them attractive therapeutic targets for conditions such as psoriasis and rheumatoid arthritis.[10]
Studies on 6-substituted quinolines have identified potent RORγt inverse agonists.[9] The mechanism of action involves the binding of the quinoline derivative to the ligand-binding domain of RORγt, which stabilizes a conformation that promotes the recruitment of co-repressors and inhibits the transcriptional activity of the receptor.
Caption: Proposed mechanism of RORγt inverse agonism.
Experimental Protocol: RORγt Ligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD
-
Radiolabeled RORγt ligand (e.g., ³H-labeled inverse agonist)
-
Test compounds (this compound derivatives)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer
-
Microplates compatible with scintillation counting
Procedure:
-
Reagent Preparation: Prepare a mixture of RORγt LBD and SPA beads in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the microplate wells.
-
Reaction Mixture: Add the RORγt LBD/SPA bead mixture to the wells.
-
Radioligand Addition: Add the radiolabeled RORγt ligand to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Detection: Measure the scintillation counts using a suitable microplate reader. The signal is proportional to the amount of radioligand bound to the receptor.
-
Data Analysis: Calculate the percent displacement for each compound concentration and determine the Ki or IC50 value.
Self-Validation: Run the assay with a known RORγt inverse agonist as a positive control and a vehicle control. Non-specific binding should be determined in the presence of a high concentration of a non-radiolabeled ligand.
Synthesis and Derivatization
The synthesis of this compound and its derivatives is a critical aspect of drug development. A common synthetic route involves the Combes quinoline synthesis, followed by chlorination and subsequent derivatization of the carboxylic acid.
General Synthetic Scheme
Caption: General synthetic route to derivatives.
Protocol: Synthesis of 6-Chloroquinoline-2-carboxamides
This protocol provides a general method for the synthesis of amide derivatives from the corresponding carboxylic acid.
Materials:
-
This compound
-
Thionyl chloride or a coupling agent (e.g., HATU, HOBt/EDC)
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
Procedure:
-
Acid Chloride Formation (Method A):
-
Suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture until the solid dissolves.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude acid chloride in an anhydrous solvent.
-
Add a solution of the desired amine and a base (e.g., triethylamine) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Amide Coupling (Method B - Using Coupling Agents):
-
Dissolve this compound, the desired amine, and a coupling agent (e.g., HATU) in an anhydrous solvent.
-
Add a base (e.g., DIPEA) and stir the reaction at room temperature until completion.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Self-Validation: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Data Summary and Future Directions
While specific quantitative data for this compound derivatives are not yet widely available in the public domain, the data from structurally related compounds provide a strong rationale for their investigation.
Table 1: Anticipated Biological Activity Profile of this compound Derivatives
| Therapeutic Target | Assay Type | Expected Activity | Reference Compounds |
| PI3Kα | In vitro kinase assay | Potent inhibition (low nM to µM IC50) | Quinoline-based PI3K inhibitors |
| NF-κB | Reporter gene assay | Inhibition of TNF-α/LPS induced activity | Quinoline-2-carboxamides |
| RORγt | Ligand binding assay | Inverse agonist activity | 6-substituted quinolines |
Future research should focus on the systematic synthesis and screening of a library of this compound amides and esters to establish clear structure-activity relationships. Promising lead compounds should be further evaluated in cell-based assays to confirm their mechanism of action and assess their anti-proliferative or anti-inflammatory effects. Ultimately, in vivo studies in relevant animal models of cancer and autoimmune disease will be necessary to validate the therapeutic potential of this exciting class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Substituted quinolines as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
In Silico Analysis of 6-Chloroquinoline-2-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical exploration of the in silico modeling of 6-chloroquinoline-2-carboxylic acid, a versatile heterocyclic compound with potential applications in medicinal chemistry. As researchers and drug development professionals, understanding the molecular interactions of such compounds is paramount for lead optimization and rational drug design. This document eschews a rigid template, instead opting for a logical and scientifically-grounded narrative that mirrors the real-world workflow of a computational chemist. We will delve into the causality behind each methodological choice, ensuring a self-validating and reproducible protocol.
Introduction: The Quinoline Scaffold and the Imperative of In Silico Modeling
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the antimicrobial and anticancer arenas. This compound, with its reactive carboxylic acid handle and electron-withdrawing chloro substituent, represents a valuable starting point for the synthesis of diverse chemical libraries. Its derivatives have shown promise as antimicrobial and anticancer agents.[1] In silico modeling, or computer-aided drug design (CADD), offers a powerful suite of tools to predict, analyze, and optimize the interactions of such small molecules with their biological targets at an atomic level.[2] By simulating these interactions, we can gain critical insights into binding affinity, selectivity, and potential mechanisms of action, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.
Foundational Strategy: Target Selection and Rationale
A successful in silico study hinges on the selection of a relevant biological target. While this compound itself does not have a single, well-defined target in the public domain, the broader class of quinolone antibiotics are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial drug development. For the purpose of this guide, we will focus on Escherichia coli DNA gyrase subunit B as our target protein. This choice is supported by the availability of high-quality crystal structures in the Protein Data Bank (PDB), including those in complex with quinoline-like inhibitors, which provides a solid basis for our modeling studies.[3]
Methodological Workflow: A Step-by-Step Guide to Modeling Interactions
This section details the comprehensive workflow for the in silico analysis of this compound's interaction with E. coli DNA gyrase B.
Structural Preparation: Laying the Foundation for Accurate Simulation
The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The accuracy of our predictions is directly dependent on the quality of our starting structures.
3.1.1. Receptor Preparation
For this study, we will utilize the crystal structure of E. coli DNA gyrase B in complex with a 2-oxo-1,2-dihydroquinoline derivative (PDB ID: 6KZV).[3] This structure provides a relevant binding pocket and conformational state of the enzyme.
Experimental Protocol: Receptor Preparation using Chimera
-
Fetch the PDB Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 6KZV and click Fetch.
-
-
Initial Cleaning:
-
Remove water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.
-
Delete any co-crystallized ligands and ions not essential for binding. In this case, we will remove the original ligand to create a binding site for our compound.
-
-
Add Hydrogens and Assign Charges:
-
Go to Tools > Structure Editing > AddH.
-
Select Standard and click OK.
-
Go to Tools > Structure Editing > Add Charge.
-
Select AMBER ff14SB for proteins and click OK.
-
-
Save the Prepared Receptor:
-
Go to File > Save PDB.
-
Choose a location and name the file receptor_prepared.pdb.
-
3.1.2. Ligand Preparation
The 3D structure of this compound needs to be generated and optimized for docking.
Experimental Protocol: Ligand Preparation using Avogadro
-
Build the 2D Structure:
-
Open Avogadro.
-
Use the drawing tools to construct the 2D chemical structure of this compound.
-
-
Convert to 3D and Optimize Geometry:
-
Go to Build > Add Hydrogens.
-
Go to Extensions > Optimize Geometry. This will perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Save the Ligand Structure:
-
Go to File > Save As.
-
Save the file in .mol2 format as ligand.mol2. This format retains atom types and partial charges.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4] This allows us to identify plausible binding modes and estimate the binding affinity. We will use AutoDock Vina, a widely used and validated docking program.
Workflow Diagram: Molecular Docking
Caption: Molecular docking workflow from prepared structures to results analysis.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand for AutoDock:
-
Use AutoDock Tools (ADT) to convert the prepared receptor and ligand files into the .pdbqt format. This format includes partial charges and atom type information required by Vina.
-
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared receptor.
-
Go to Grid > Grid Box.
-
Center the grid box on the known binding site of the co-crystallized inhibitor in the original 6KZV structure. Ensure the box dimensions are large enough to accommodate the ligand (e.g., 25 x 25 x 25 Å).
-
-
Create the Configuration File:
-
Create a text file named conf.txt with the following content:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt --log docking_log.txt
-
-
Analyze the Results:
-
The docking_results.pdbqt file will contain the predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
The docking_log.txt file will contain the binding affinity scores for each pose.
-
Visualize the docked poses in a molecular visualization program like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Data Presentation: Predicted Binding Affinities
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
| 4 | -7.9 |
| 5 | -7.8 |
| Note: These are example values. Actual results will vary. |
Molecular Dynamics Simulation: Exploring the Dynamic Nature of the Complex
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[5] This can provide insights into the stability of the binding pose, conformational changes, and the role of solvent. We will use GROMACS, a versatile and high-performance MD simulation package.
Workflow Diagram: Molecular Dynamics Simulation
Caption: Molecular dynamics simulation workflow from complex setup to trajectory analysis.
Experimental Protocol: MD Simulation with GROMACS
-
Prepare the System Topology:
-
Use a tool like gmx pdb2gmx to generate the topology for the protein using a suitable force field (e.g., AMBER99SB-ILDN).
-
Generate the ligand topology using a server like the SwissParam or CGenFF.
-
Combine the protein and ligand topologies into a single system topology file.
-
-
Create a Simulation Box and Solvate:
-
Define a simulation box (e.g., cubic) around the complex using gmx editconf.
-
Fill the box with water molecules (e.g., TIP3P) using gmx solvate.
-
-
Add Ions to Neutralize the System:
-
Use gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove steric clashes using gmx grompp and gmx mdrun.
-
-
Equilibration:
-
Perform a two-step equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability and dynamics of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein.
-
-
Data Presentation: Key MD Simulation Metrics
| Metric | Description |
| RMSD (Protein) | Measures the average deviation of the protein backbone from its initial position. A stable RMSD indicates a stable protein structure. |
| RMSD (Ligand) | Measures the average deviation of the ligand from its initial docked pose. A stable RMSD suggests a stable binding mode. |
| RMSF | Indicates the fluctuation of each residue around its average position. Higher RMSF values correspond to more flexible regions. |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over the course of the simulation. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative biological target, E. coli DNA gyrase B. By following these detailed protocols for structural preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about the binding mode, affinity, and stability of this and other small molecules.
The insights gained from these computational studies can guide further experimental validation, such as in vitro enzyme assays and structural biology efforts. Furthermore, the methodologies described herein can be adapted to explore the interactions of this compound with other potential targets, including those implicated in cancer, thereby broadening the therapeutic potential of this versatile chemical scaffold. The iterative cycle of in silico modeling and experimental feedback is a cornerstone of modern drug discovery, and the principles outlined in this guide provide a solid foundation for its successful implementation.
References
An In-depth Technical Guide to the Toxicological Profile of 6-Chloroquinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive toxicological overview of 6-Chloroquinoline-2-carboxylic acid (CAS No: 59394-30-8), a halogenated quinoline derivative. Due to the limited availability of direct toxicological studies on this specific compound, this document synthesizes data from Safety Data Sheets (SDS), extrapolates from toxicological data on the parent quinoline molecule and structurally related halogenated quinolines and quinoline carboxylic acids, and outlines a recommended framework for its comprehensive toxicological evaluation. This guide is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering insights into its hazard profile, potential mechanisms of toxicity, and essential experimental protocols for its evaluation.
Introduction and Physicochemical Properties
This compound belongs to the quinoline class of compounds, which are heterocyclic aromatic nitrogen compounds. The quinoline scaffold is a key structural motif in many biologically active compounds and pharmaceuticals. The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 2-position is expected to significantly influence its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59394-30-8 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1][2] |
| Appearance | White, Beige, or Pale yellow solid | [3] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Low water solubility is likely | [3] |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [1][4] |
| Acute Toxicity, Oral (Category 4) | H301/H302: Toxic/Harmful if swallowed | [3][5] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [3] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [3] |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child | [3] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [3] |
Note: The severity of classification, particularly for systemic effects like reproductive toxicity, can vary between suppliers, indicating a need for definitive studies.
Inferred Toxicological Profile from Structurally Related Compounds
Due to the absence of specific studies on this compound, its toxicological profile is inferred from data on quinoline and its derivatives. This approach, while necessary, requires cautious interpretation, and all inferred properties should be confirmed through empirical testing.
Genotoxicity and Mutagenicity
The parent compound, quinoline, is known to be genotoxic. It exhibits mutagenic activity in Salmonella typhimurium (Ames test) following microsomal activation and induces unscheduled DNA synthesis (UDS) in rat hepatocytes.[6] The genotoxicity of quinoline is believed to be mediated by its metabolic activation to a reactive epoxide, likely the 5,6-epoxide.[3]
For substituted quinolines, the position of the substituent is critical. A study on fluoroquinolines demonstrated that 5-, 6-, 7-, and 8-fluoroquinolines are capable of inducing UDS, whereas 2- and 3-fluoroquinolines are not.[6] This suggests that substitution at the 6-position, as in this compound, may be compatible with genotoxic potential. The presence of the chlorine atom at this position could influence the metabolic activation of the benzene ring of the quinoline nucleus.
Logical Relationship: Inference of Genotoxicity
Caption: Inference of genotoxicity for the target compound.
Carcinogenicity
Quinoline is classified as a "possible human carcinogen" and has been shown to induce liver tumors (hemangiosarcomas and hepatocellular carcinomas) in rats and mice upon dietary administration.[3][7] The genotoxic mechanism is considered a key factor in its carcinogenicity. Given the potential for genotoxicity of this compound, a corresponding carcinogenic potential cannot be ruled out and warrants investigation.
Reproductive and Developmental Toxicity
One safety data sheet for a product containing this compound includes a warning for potential damage to fertility or the unborn child.[3] While the basis for this classification is not detailed, it represents a significant concern. Comprehensive studies are required to confirm and characterize any reproductive or developmental toxicity.
Organ-Specific Toxicity
Studies on halogenated oxyquinolines have reported toxic effects on the myocardium, liver, and central nervous system in dogs.[8] The parent compound, quinoline, is a known hepatotoxin.[3] Therefore, the liver should be considered a primary target organ for the toxicity of this compound.
Proposed Mechanisms of Toxicity
The toxicity of this compound is likely multifactorial, involving both local irritation and potential systemic effects following absorption.
Metabolic Activation
A plausible pathway for systemic toxicity, particularly genotoxicity and carcinogenicity, involves metabolic activation by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA and other macromolecules, leading to mutations and cellular damage.
Proposed Metabolic Activation Pathway
Caption: Proposed metabolic activation and pathway to genotoxicity.
Cytotoxicity in Non-Metabolically Competent Cells
Quinoline carboxylic acids have demonstrated direct antiproliferative and cytotoxic effects in various cancer cell lines.[5][9] These effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. The specific molecular targets for these actions are likely diverse and may include enzymes and signaling proteins crucial for cell survival and proliferation.
Recommended Toxicological Testing Workflow
A comprehensive toxicological evaluation of this compound should follow a staged approach, beginning with in vitro assays and progressing to in vivo studies as necessary.
Workflow for Toxicological Evaluation
Caption: Staged workflow for toxicological evaluation.
Detailed Experimental Protocols
The following are representative, detailed protocols for key toxicological endpoints. These should be adapted based on the specific properties of the test substance and relevant regulatory guidelines.
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
1. Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
2. Materials:
- Test Substance: this compound, dissolved in a suitable solvent (e.g., DMSO).
- Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA or WP2 uvrA (pKM101).
- Metabolic Activation System: S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), supplemented with a cofactor-containing buffer solution (S9 mix).
- Positive Controls:
- Without S9: Sodium azide (for TA100, TA1535), 2-Nitrofluorene (for TA98), 9-Aminoacridine (for TA1537).
- With S9: 2-Aminoanthracene (for all strains).
- Negative/Solvent Control: The solvent used to dissolve the test substance.
- Media: Vogel-Bonner medium E plates with limited histidine (for Salmonella) or tryptophan (for E. coli).
3. Methodology:
- Preliminary Cytotoxicity Assay: Determine the concentration range of the test substance that is not overly toxic to the bacterial strains.
- Main Experiment (Plate Incorporation Method):
- To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and either 0.5 mL of S9 mix or 0.5 mL of a sham buffer.
- Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
- Allow the top agar to solidify.
- Incubate the plates at 37°C for 48-72 hours.
- Data Analysis:
- Count the number of revertant colonies on each plate.
- A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the solvent control for any strain.
4. Self-Validation System: The inclusion of positive and negative controls validates the test system. Positive controls ensure the bacterial strains are responsive to mutagens and that the S9 mix is active. The negative control establishes the baseline spontaneous reversion rate.
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
1. Objective: To detect chromosomal damage (clastogenicity) or aneuploidy induced by this compound in cultured mammalian cells.
2. Materials:
- Test Substance: this compound, dissolved in a suitable solvent.
- Cell Line: L5178Y, CHO, V79, or human peripheral blood lymphocytes.
- Metabolic Activation System: S9 mix (as described for the Ames test).
- Positive Controls:
- Without S9: Mitomycin C (clastogen), Colchicine (aneugen).
- With S9: Cyclophosphamide (requires activation).
- Cytochalasin B: To block cytokinesis, allowing for the identification of binucleated cells.
- Staining Solution: Acridine orange or Giemsa.
3. Methodology:
- Preliminary Cytotoxicity Assay: Determine the concentration range causing approximately 50-60% cytotoxicity (e.g., using Relative Population Doubling or Relative Increase in Cell Count).
- Main Experiment:
- Culture cells in the presence of various concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 1.5-2.0 normal cell cycles) without S9 mix.
- After the treatment period, wash the cells and add fresh medium containing Cytochalasin B.
- Incubate for a period sufficient for one cell division to occur.
- Harvest the cells, subject them to hypotonic treatment, and fix them.
- Drop the cell suspension onto microscope slides and stain.
- Data Analysis:
- Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
4. Self-Validation System: Positive controls validate the cell line's sensitivity to clastogens and aneugens. The solvent control provides the baseline frequency of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is calculated to ensure that the analyzed cells have undergone division.
Conclusion and Future Directions
The toxicological profile of this compound is currently incomplete, with available data primarily indicating it is an irritant and potentially harmful if swallowed. However, analysis of structurally related compounds, particularly the parent quinoline molecule, raises significant concerns regarding its potential for genotoxicity, carcinogenicity, and reproductive toxicity, likely mediated through metabolic activation.
This guide strongly recommends a comprehensive toxicological evaluation, following the outlined workflow, to definitively establish the safety profile of this compound. The provided protocols for key in vitro assays serve as a foundational step in this process. Future research should focus on elucidating its metabolic pathways, identifying reactive metabolites, and conducting targeted in vivo studies to assess organ-specific and long-term toxicity. This systematic approach is essential for an accurate risk assessment and to ensure the safe handling and use of this compound in research and development.
References
- 1. Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: III. Intoxication Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Chloroquinoline-2-carboxylic acid from 6-chloro-2-methylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction
6-Chloroquinoline-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making it a valuable scaffold for drug discovery programs. This document provides a comprehensive guide to the synthesis of this compound, starting from the readily available 6-chloro-2-methylquinoline. The core of this transformation lies in the selective oxidation of the C2-methyl group to a carboxylic acid. This application note will delve into the prevalent methodologies, with a primary focus on the use of selenium dioxide (SeO₂) as the oxidant, elucidating the reaction mechanism, providing a detailed experimental protocol, and discussing key optimization parameters.
Mechanistic Insights: The Riley Oxidation
The oxidation of a methyl group adjacent to a nitrogen-containing heterocycle, such as in 6-chloro-2-methylquinoline, is a well-established transformation often accomplished using selenium dioxide. This reaction is a variation of the Riley oxidation. The generally accepted mechanism for the oxidation of activated methyl groups by SeO₂ proceeds through a series of steps.
The mechanism of selenium dioxide oxidation of methyl groups adjacent to carbonyls has been well-studied.[1] While the methyl group in 2-methylquinoline is not directly adjacent to a carbonyl, its activation by the electron-withdrawing quinoline ring system allows for a similar oxidative pathway. The reaction is believed to initiate with an ene reaction involving the enol-like tautomer of the substrate and the electrophilic selenium center of SeO₂. This is followed by a[2][3]-sigmatropic rearrangement to form an intermediate that, upon hydrolysis, yields the corresponding aldehyde. Further oxidation of the aldehyde to the carboxylic acid can occur under the reaction conditions, often facilitated by the presence of an oxidizing agent or by SeO₂ itself.[1][4]
Experimental Protocol: Selenium Dioxide Oxidation of 6-chloro-2-methylquinoline
This protocol details a common and effective method for the synthesis of this compound using selenium dioxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 6-chloro-2-methylquinoline | ≥97% | Commercially Available | 92-46-6 |
| Selenium Dioxide (SeO₂) | ≥99% | Commercially Available | 7446-08-4 |
| Pyridine | Anhydrous | Commercially Available | 110-86-1 |
| Dioxane | Anhydrous | Commercially Available | 123-91-1 |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | 7647-01-0 |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available | 1310-73-2 |
| Deionized Water | 7732-18-5 | ||
| Celite® | Commercially Available | 61790-53-2 | |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
CAUTION:
Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).[5]
-
Solvent Addition: To the flask, add a solvent system of pyridine and water (a common ratio is 10:1 v/v) or dioxane.[5] The choice of solvent can influence the reaction rate and selectivity. Pyridine often serves as both a solvent and a base to neutralize any acidic byproducts.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.[5]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the precipitated elemental selenium (a black solid). Wash the Celite® pad with a suitable solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in an aqueous solution of sodium hydroxide.
-
Wash the basic solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material and non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out. The pH should be adjusted to be acidic.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified this compound under vacuum.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While selenium dioxide oxidation is a robust method, other synthetic strategies can also be employed.
Oxidation with Other Reagents
Potassium permanganate (KMnO₄) is another powerful oxidizing agent that can be used to convert the methyl group to a carboxylic acid. This method often requires careful control of reaction conditions, such as temperature and pH, to avoid over-oxidation and degradation of the quinoline ring.
Multi-step Synthesis from Other Precursors
An alternative route involves starting from a different quinoline derivative. For instance, a multi-step synthesis can begin with 6-methylquinoline, which can undergo functional group manipulations to introduce the carboxylic acid at the 2-position, followed by chlorination.[6] Another approach is the successive oxidation and chlorination of methyl quinoline-6-carboxylates.[2][7] These multi-step sequences may offer greater flexibility for introducing other substituents onto the quinoline scaffold.
Data Summary
The following table summarizes typical reaction parameters for the selenium dioxide oxidation of substituted 2-methylquinolines, providing a comparative overview.
| Starting Material | Oxidizing Agent | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| 2-Methylquinoline | Selenium Dioxide | Pyridine/Water | 5 | Good | [5] |
| 2-picoline | Selenium Dioxide | Not specified | Not specified | 50 | [3] |
| 4-picoline | Selenium Dioxide | Not specified | Not specified | 77 | [3] |
| 8-methylquinoline | Selenium Dioxide | Not specified | Not specified | 49 (aldehyde) | [3] |
Conclusion
The synthesis of this compound from 6-chloro-2-methylquinoline via selenium dioxide oxidation is a reliable and well-documented method. This application note provides a detailed protocol and mechanistic insights to aid researchers in successfully performing this transformation. Careful handling of selenium reagents and diligent monitoring of the reaction are paramount for achieving high yields and purity. The outlined purification procedure ensures the isolation of a high-quality product suitable for further applications in drug discovery and materials science.
References
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
protocol for the synthesis of 6-Chloroquinoline-2-carboxylic acid esters
An Application Note and Protocol for the Synthesis of 6-Chloroquinoline-2-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis of this compound esters, versatile building blocks in medicinal chemistry and materials science. The synthesis is presented as a robust two-part process: the initial construction of the this compound core via a Doebner-von Miller reaction followed by oxidation, and its subsequent esterification. This document details two reliable methods for esterification: the classic Fischer-Speier method and a high-efficacy route via an acyl chloride intermediate. The protocols are designed to be self-validating, with explanations for key experimental choices, troubleshooting insights, and detailed mechanistic diagrams to ensure both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, derivatives of this compound serve as crucial intermediates in the synthesis of complex, biologically active molecules.[2][3] The chlorine atom at the 6-position and the carboxylic acid ester at the 2-position provide orthogonal handles for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This guide offers field-proven methodologies for the reliable synthesis of these valuable compounds on a laboratory scale.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. Stage I focuses on building the core heterocyclic acid, and Stage II details its conversion to the target ester.
Caption: Overall workflow for the synthesis of this compound esters.
Part I: Synthesis of this compound
This stage involves the construction of the quinoline ring system followed by functional group manipulation to install the carboxylic acid.
Principle and Mechanism: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a cornerstone of quinoline synthesis. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4][5] The reaction proceeds through a sequence of steps: 1,4-conjugate addition of the aniline to the enone, acid-catalyzed cyclization, dehydration to form a dihydroquinoline, and finally, oxidation to the aromatic quinoline ring.[4]
Caption: Mechanistic pathway of the Doebner-von Miller reaction.
Protocol 1A: Synthesis of 6-Chloro-2-methylquinoline
This protocol is adapted from established Doebner-von Miller procedures for substituted anilines.[6][7]
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| 4-Chloroaniline | Reagent Grade, 98%+ |
| Crotonaldehyde | Reagent Grade, 99%+ |
| Hydrochloric Acid (HCl) | Concentrated, 37% |
| Zinc Chloride (ZnCl₂) | Anhydrous, 98%+ |
| Nitrobenzene | Reagent Grade, 99%+ |
| Round-bottom flask | 500 mL, with reflux condenser |
| Heating mantle | - |
| Magnetic stirrer | - |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroaniline (0.1 mol).
-
Acidification: Slowly add concentrated hydrochloric acid (0.2 mol) to the flask while stirring. The mixture will heat up; allow it to cool to room temperature.
-
Catalyst Addition: Add anhydrous zinc chloride (0.05 mol), which acts as a Lewis acid catalyst.[4]
-
Reagent Addition: Slowly add crotonaldehyde (0.12 mol) dropwise to the stirred mixture. The rate of addition should be controlled to manage the exothermic reaction.
-
Oxidant Addition: Add nitrobenzene (0.1 mol) to the mixture. Nitrobenzene serves as the oxidizing agent to aromatize the dihydroquinoline intermediate.[6]
-
Reflux: Heat the reaction mixture to reflux (approx. 130-140 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature and steam distill to remove unreacted nitrobenzene.
-
Make the residue strongly alkaline with a 40% sodium hydroxide solution.
-
Extract the product with diethyl ether or dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 6-chloro-2-methylquinoline as a solid.[7]
Safety Note: This reaction is exothermic and should be performed in a well-ventilated fume hood.[6] Crotonaldehyde is a lachrymator, and nitrobenzene is toxic. Handle all reagents with appropriate personal protective equipment (PPE).
Protocol 1B: Oxidation to this compound
The 2-methyl group (quinaldine) is oxidized to a carboxylic acid. While various oxidants can be used, potassium permanganate (KMnO₄) is effective for this transformation.
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| 6-Chloro-2-methylquinoline | From Protocol 1A |
| Potassium Permanganate (KMnO₄) | Reagent Grade, 99%+ |
| Sodium Hydroxide (NaOH) | Pellets, 97%+ |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade |
| Round-bottom flask | 1 L |
| Mechanical stirrer | Recommended for heterogeneous mixture |
Procedure
-
Reaction Setup: Suspend 6-chloro-2-methylquinoline (0.05 mol) in a solution of water (300 mL) and sodium hydroxide (0.05 mol) in a 1 L flask.
-
Oxidant Addition: Heat the mixture to 80-90 °C. While stirring vigorously, add a solution of potassium permanganate (0.15 mol) in water (200 mL) portion-wise over 2-3 hours. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion: Continue heating and stirring for an additional 1-2 hours after the final addition of KMnO₄ to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
If any purple color from unreacted KMnO₄ remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Cool the clear filtrate in an ice bath.
-
-
Precipitation: Acidify the cold filtrate slowly with concentrated HCl until the pH is approximately 3-4. This compound will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically an off-white crystalline powder.
Part II: Esterification of this compound
The conversion of the carboxylic acid to an ester is a fundamental reaction in organic synthesis. We present the most common method, Fischer esterification, and a highly effective alternative.
Principle and Mechanism: Fischer-Speier Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] The acid catalyst serves two main purposes: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol, and it facilitates the departure of water as a leaving group.[9][10]
Caption: Key steps in the Fischer-Speier esterification mechanism.
Protocol 2A: Fischer-Speier Esterification (Standard Method)
This protocol is a classic, cost-effective method suitable for simple, unhindered alcohols like methanol and ethanol.[11]
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| This compound | From Protocol 1B |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous, Reagent Grade |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% |
| Round-bottom flask | 250 mL, with reflux condenser |
| Dean-Stark trap (optional) | To remove water |
Procedure
-
Reaction Setup: Dissolve this compound (0.02 mol) in an excess of the desired alcohol (e.g., 100 mL of absolute ethanol). The alcohol serves as both the reagent and the solvent, helping to drive the equilibrium.[8]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1-2 mL) dropwise to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid. For higher boiling alcohols, a Dean-Stark trap can be used to remove the water byproduct and further drive the reaction to completion.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the alcohol by about two-thirds using a rotary evaporator.
-
Pour the remaining mixture into 200 mL of ice-cold water.
-
Neutralize the solution carefully by adding a saturated sodium bicarbonate solution until effervescence ceases.
-
The ester product will often precipitate as a solid. If it remains an oil, extract with a suitable organic solvent (e.g., ethyl acetate).
-
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. If an extraction was performed, dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.
Protocol 2B: Acid Chloride-Mediated Esterification (Alternative Method)
This two-step method is often more efficient and not subject to equilibrium limitations, making it ideal for more precious or sterically hindered alcohols.[12]
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| This compound | From Protocol 1B |
| Thionyl Chloride (SOCl₂) | Reagent Grade, 99%+ |
| Alcohol (desired) | Anhydrous, Reagent Grade |
| Triethylamine (TEA) or Pyridine | Anhydrous, Reagent Grade |
| Dichloromethane (DCM) | Anhydrous, Reagent Grade |
| Round-bottom flask | 100 mL |
Procedure Step 1: Formation of the Acyl Chloride
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (0.01 mol) in thionyl chloride (10 mL).
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to a gentle reflux for 1-2 hours. The solid should dissolve as it converts to the acyl chloride.
-
After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloroquinoline-2-carbonyl chloride is used directly in the next step.
Step 2: Reaction with Alcohol
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (50 mL) under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve the desired alcohol (0.012 mol) and a non-nucleophilic base like triethylamine (0.015 mol) in anhydrous DCM (20 mL).
-
Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purification: Purify the product by column chromatography on silica gel.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-CHLORO-2-METHYLQUINOLINE CAS#: 92-46-6 [amp.chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Leveraging 6-Chloroquinoline-2-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1] Within this class of compounds, 6-Chloroquinoline-2-carboxylic acid has emerged as a critical building block in the development of targeted therapies, particularly in the synthesis of protein kinase inhibitors. Protein kinases, as central nodes in cellular signaling pathways, are frequently dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors. We will explore the rationale behind its use, detail synthetic protocols, and present data on the biological activity of derivative compounds, with a focus on inhibitors of key oncogenic kinases like VEGFR-2 and c-Met.
The Strategic Advantage of the 6-Chloroquinoline Scaffold
The utility of the 6-chloroquinoline moiety in kinase inhibitor design is rooted in its unique structural and electronic properties. The quinoline core itself serves as an excellent bioisostere for the purine ring of ATP, enabling competitive binding within the ATP-binding pocket of a wide range of kinases.[2] This foundational interaction is further enhanced by the specific placement of substituents on the quinoline ring.
Key Features:
-
The Quinoline Core: Its rigid, bicyclic aromatic structure provides a robust scaffold for the precise spatial orientation of pharmacophoric elements. This rigidity minimizes the entropic penalty upon binding to the target kinase, contributing to higher binding affinities.
-
The 2-Carboxylic Acid Group: This functional group is the primary handle for synthetic elaboration. It allows for the straightforward formation of amide bonds, connecting the quinoline scaffold to various amine-containing fragments.[3][4] This modular approach is ideal for building chemical libraries to explore structure-activity relationships (SAR).
-
The 6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position can significantly influence the electronic properties of the quinoline ring, potentially enhancing binding interactions. More importantly, the chlorine atom can form favorable halogen bonds with amino acid residues in the kinase active site, thereby increasing the potency and selectivity of the inhibitor.[2]
Targeted Signaling Pathways
Kinase inhibitors derived from this compound often target receptor tyrosine kinases (RTKs) that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets for quinoline-based inhibitors are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Hepatocyte Growth Factor Receptor (c-Met).
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to growth arrest and regression.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
Application Note: A High-Yield, Two-Step Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid
Abstract
This application note presents a comprehensive guide for the synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We first analyze a reported one-pot synthesis and elucidate the mechanistic reasons for its moderate yield, namely the competitive formation of a propargyl ester byproduct. Subsequently, we provide a robust, high-yield, two-step protocol that circumvents this issue through a protection-alkylation-deprotection strategy. This optimized workflow ensures high purity and yield, making it suitable for researchers in drug discovery and organic synthesis. Detailed, step-by-step protocols, mechanistic diagrams, and characterization data are provided to ensure reproducibility and success.
Introduction: Significance and Synthetic Challenge
Quinoline-4-carboxylic acids are privileged scaffolds found in a wide array of biologically active compounds, including antitumor, antimalarial, and antibacterial agents.[1] The incorporation of a propargyl group, as in the title compound, introduces a versatile chemical handle for further modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling its use in the construction of complex molecular architectures, such as drug conjugates and functionalized materials.
A previously reported synthesis for 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid involves a direct, one-pot alkylation of 6-chloro-2-hydroxyquinoline-4-carboxylic acid.[2][3] While straightforward, this method suffers from moderate yield (43%) due to a significant side reaction: the concurrent esterification of the carboxylic acid moiety, which yields propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate (35% yield).[2] This competitive reaction pathway complicates purification and significantly reduces the yield of the desired product.
This guide provides a detailed analysis of this synthetic challenge and presents an optimized, high-yield alternative.
Synthetic Strategy Overview
Two synthetic routes are considered for the preparation of the target compound from 6-chloro-2-hydroxyquinoline-4-carboxylic acid (1 ).
-
Route A (Direct Alkylation): A one-pot reaction where both the hydroxyl and carboxylic acid groups are deprotonated, leading to competitive alkylation and a mixture of products.
-
Route B (Optimized Two-Step Synthesis): A protecting group strategy involving (i) selective esterification of the carboxylic acid, (ii) high-yield O-propargylation of the phenolic hydroxyl group, and (iii) saponification to cleanly liberate the desired carboxylic acid.
The following diagram illustrates these two competing strategies.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate [mdpi.com]
- 3. researchgate.net [researchgate.net]
Quantitative Analysis of 6-Chloroquinoline-2-carboxylic Acid: A Guide to Chromatographic and Mass Spectrometric Methods
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 6-Chloroquinoline-2-carboxylic acid, a key intermediate in pharmaceutical synthesis and a potential metabolite of various therapeutic agents. The accurate quantification of this molecule is paramount for process optimization, quality control, and pharmacokinetic studies. This document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each section is designed to provide researchers, scientists, and drug development professionals with the scientific rationale behind the chosen methods, step-by-step protocols, and expected performance characteristics.
Introduction: The Analytical Imperative for this compound
This compound (MW: 207.61 g/mol ) is a heterocyclic compound whose quinoline scaffold is prevalent in a multitude of biologically active molecules. Its precise and accurate measurement in various matrices, from reaction mixtures to biological fluids, is a critical analytical challenge. The inherent properties of the molecule—a polar carboxylic acid group attached to a chromophoric quinoline ring—dictate the most suitable analytical approaches. This guide explores the application of orthogonal analytical techniques to ensure data integrity through cross-validation, a cornerstone of robust analytical science.[1]
The choice of analytical technique is fundamentally driven by the required sensitivity, selectivity, and the nature of the sample matrix. For routine analysis in relatively clean sample matrices, HPLC-UV offers a reliable and cost-effective solution. When higher sensitivity and selectivity are required, especially in complex biological matrices, LC-MS/MS is the method of choice. Gas chromatography is not suitable for the direct analysis of this polar and non-volatile compound; however, with appropriate derivatization, GC-MS can be a powerful tool for structural confirmation and quantification.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound, particularly in drug substance and formulated product analysis. The quinoline ring system possesses a strong chromophore, making UV detection a sensitive and viable option. A reversed-phase HPLC method is ideal, utilizing a non-polar stationary phase to retain the molecule and a polar mobile phase for elution.
Scientific Rationale
The selection of a C18 stationary phase is based on its hydrophobicity, which provides adequate retention for the quinoline ring. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for the modulation of retention time. The addition of an acid, such as phosphoric acid or formic acid, to the aqueous phase is crucial for suppressing the ionization of the carboxylic acid group (pKa ≈ 2-3). This ensures a consistent retention time and improved peak shape by reducing tailing. The detection wavelength is selected based on the UV absorbance maxima of the quinoline chromophore.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
2.3.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
2.3.2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2.3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 290 nm |
| Run Time | 15 minutes |
2.3.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in methanol to a theoretical concentration of 1 mg/mL, sonicate for 15 minutes, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Performance and Validation Data
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 80-120% (for bioanalysis) or 98-102% (for drug substance) | 98.5% - 101.5% |
| Precision (%RSD) | ≤ 15% (for bioanalysis) or ≤ 2% (for drug substance) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.5 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[3] This technique couples the separation power of liquid chromatography with the highly selective detection of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Scientific Rationale
Electrospray ionization (ESI) is the preferred ionization technique for this molecule. In positive ion mode, the quinoline nitrogen is readily protonated, forming the precursor ion [M+H]⁺. In negative ion mode, the carboxylic acid group is easily deprotonated to form [M-H]⁻.[4] The choice of polarity will depend on the specific instrument and matrix effects.
The precursor ion is then fragmented in the collision cell of the mass spectrometer. The most common fragmentation pathway for quinoline-2-carboxylic acids involves the neutral loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da).[1][5] These characteristic fragment ions provide the basis for highly selective MRM transitions.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS bioanalysis.
Detailed Protocol: LC-MS/MS
3.3.1. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.3.2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Collision Gas | Argon |
3.3.3. Proposed MRM Transitions
The molecular weight of this compound is 207.61, with the most abundant chlorine isotope being ³⁵Cl. The protonated molecule [M+H]⁺ will have an m/z of approximately 208.6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 208.6 | 162.6 ([M+H - HCOOH]⁺) | 127.6 ([M+H - HCOOH - Cl]⁺) |
Note: These transitions are proposed based on known fragmentation patterns and should be optimized on the specific mass spectrometer being used.
Bioanalytical Method Validation
Validation should adhere to regulatory guidelines (e.g., FDA or EMA).[6][7]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% of nominal) | Within ± 15% (± 20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within ± 15% |
| Stability | Analyte stable under tested conditions |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity.[2] Therefore, chemical derivatization is a mandatory step to convert the polar carboxylic acid group into a less polar, more volatile derivative.
Scientific Rationale
The most common derivatization strategies for carboxylic acids are esterification and silylation.
-
Esterification: Converts the carboxylic acid to its corresponding methyl ester using reagents like BF₃-methanol. The resulting methyl ester is significantly more volatile and thermally stable.
-
Silylation: Replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). TMS derivatives are highly volatile and exhibit good chromatographic properties.
Following derivatization, the analyte can be separated on a standard non-polar or medium-polarity GC column and detected by mass spectrometry.
Experimental Workflow: GC-MS with Derivatization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Derivatization of 6-Chloroquinoline-2-carboxylic Acid for Biological Screening
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 6-Chloroquinoline-2-carboxylic acid is a versatile starting material offering two distinct, chemically orthogonal handles for diversification: the carboxylic acid at the C2 position and the chloro-substituent at the C6 position. This application note provides a comprehensive guide for the strategic derivatization of this molecule to generate diverse chemical libraries suitable for biological screening. We present detailed, field-tested protocols for amide and ester formation at the C2 position, as well as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C6 position. Furthermore, we outline a representative workflow for high-throughput screening (HTS) to facilitate the identification of novel biologically active compounds.
Introduction: The Strategic Value of the this compound Scaffold
Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The specific scaffold, this compound, presents an ideal starting point for library synthesis in drug discovery. Its value lies in the two chemically distinct reactive sites that allow for controlled, stepwise, or parallel diversification.
-
The C2-Carboxylic Acid: This functional group is readily converted into amides, esters, and other derivatives.[3] Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of commercially available amines to probe structure-activity relationships (SAR).[4]
-
The C6-Chloro Substituent: The chloro-group on the electron-deficient quinoline ring is an excellent substrate for modern palladium-catalyzed cross-coupling reactions.[5][6] This enables the formation of new carbon-carbon (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, dramatically expanding the accessible chemical space.[7][8]
This guide provides the strategic framework and practical protocols to exploit this dual reactivity, enabling research teams to efficiently generate novel and diverse compound libraries for biological evaluation.
Derivatization Strategies: A Dual-Pronged Approach
The generation of a diverse library from this compound is best approached by systematically modifying the two key functional groups. The choice of which handle to modify first depends on the stability of the desired functional groups to subsequent reaction conditions.
Figure 1: Primary derivatization pathways for this compound.
Modification of the C2-Carboxylic Acid
The carboxylic acid is typically the more reactive handle under standard conditions and is often modified first.
-
Amide Coupling: This is the premier strategy for generating extensive libraries. The resulting amide bond is generally more metabolically stable than an ester bond. The reaction requires activation of the carboxylic acid, which can then react with a primary or secondary amine.[4] A wide variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) being common choices due to their high efficiency and mild reaction conditions.
-
Fischer Esterification: This classic reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[9] The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction to completion. This method is excellent for creating simple alkyl esters (methyl, ethyl, etc.).[10]
Modification of the C6-Chloro Group
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds and are indispensable for modifying the C6-chloro position. These reactions typically require an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[7] It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage diversification. The resulting 6-arylquinoline scaffold is of significant interest in drug discovery, with derivatives exhibiting potent anticancer activities.[7]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the chloroquinoline and a primary or secondary amine.[8][11] This powerful transformation provides direct access to 6-aminoquinoline derivatives, a class of compounds difficult to synthesize via classical methods. The choice of palladium catalyst and, crucially, the phosphine ligand is critical for achieving high yields. Sterically hindered, electron-rich ligands are often required for coupling aryl chlorides.[12]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Parallel Amide Library Synthesis via HATU Coupling
This protocol is designed for a 96-well plate format for parallel synthesis.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Library of primary and secondary amines (as stock solutions in DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound, a 0.22 M stock solution of HATU, and a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Reagent Dispensing: To each well of the 96-well plate, add 250 µL (50 µmol, 1.0 equiv) of the this compound stock solution.
-
Amine Addition: Add 300 µL of a 0.2 M amine stock solution (60 µmol, 1.2 equiv) to each corresponding well.
-
Activation: Add 250 µL (55 µmol, 1.1 equiv) of the HATU stock solution, followed by 250 µL (100 µmol, 2.0 equiv) of the DIPEA stock solution to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.
-
Work-up & Purification: After the reaction is complete, the crude products can be purified using parallel reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the products using LC-MS analysis.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a representative Suzuki coupling on a small scale. Optimization may be required for different boronic acids.[7]
Materials:
-
This compound methyl ester (Note: The carboxylic acid is often protected as an ester to prevent side reactions)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Setup: To a Schlenk flask, add this compound methyl ester (e.g., 221 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.[7]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[7]
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
Table 1: Representative Conditions for Derivatization
| Reaction Type | Reagents & Conditions | Purpose | Ref. |
| Amide Coupling | Amine, HATU, DIPEA, DMF, RT | Forms stable amide bonds with diverse amines. | [4] |
| Esterification | Alcohol, H₂SO₄ (cat.), Reflux | Forms esters; ideal for simple alcohols. | [9] |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | C-C bond formation to add aryl groups. | [7] |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C | C-N bond formation to add amino groups. | [8][11] |
Biological Screening Workflow
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a biological target.[14][15]
Figure 3: Automated workflow for a typical high-throughput biochemical screen.[14]
Protocol 3: General High-Throughput Kinase Inhibition Assay
This protocol is a representative example of a primary screen.
Materials:
-
Synthesized compound library, positive control (e.g., Staurosporine), and negative control (DMSO), all plated in 384-well plates.[14]
-
Target kinase enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Detection reagent (e.g., antibody for phosphorylated substrate in a TR-FRET format).
-
Robotic liquid handlers and a compatible plate reader.
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.[16]
-
Enzyme Addition: Add the target kinase solution to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Add a solution containing the kinase substrate and ATP to all wells to start the reaction. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding the detection reagent. Incubate for a further 60 minutes to allow the detection signal to develop.[14]
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Normalize the raw data using the positive (100% inhibition) and negative (0% inhibition) controls. Calculate the percent inhibition for each compound. The quality of the assay is often assessed using the Z-factor; a value > 0.5 is considered excellent for HTS.[15][16]
-
Hit Confirmation: Compounds that show significant activity (e.g., >50% inhibition) are designated as "hits" and are selected for further studies, including dose-response curves to determine IC₅₀ values and secondary assays to confirm their mechanism of action.
Table 2: Hypothetical HTS Data Summary
| Compound ID | Derivatization Type | % Inhibition @ 10 µM | Hit Status |
| Parent | (Starting Material) | 2.5 | Inactive |
| LIB-A01 | Amide (Aniline) | 8.7 | Inactive |
| LIB-A45 | Amide (Piperidine) | 65.2 | Hit |
| LIB-E07 | Ester (Ethyl) | 4.1 | Inactive |
| LIB-S12 | Suzuki (4-F-Phenyl) | 88.9 | Hit |
| LIB-B04 | Buchwald (Morpholine) | 51.5 | Hit |
| Staurosporine | (Positive Control) | 99.8 | N/A |
Conclusion
This compound is a powerful scaffold for the development of novel chemical entities for biological screening. By leveraging modern synthetic methodologies, including robust amide couplings and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate large, diverse libraries of compounds. The protocols and workflows detailed in this application note provide a solid foundation for synthesizing these libraries and subsequently identifying promising lead compounds through high-throughput screening. This strategic approach to derivatization maximizes the exploration of chemical space around a privileged core, increasing the probability of discovering next-generation therapeutic agents.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Amide Coupling of 6-Chloroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and drug discovery. The synthesis of amides from 6-chloroquinoline-2-carboxylic acid is of particular interest, as the quinoline moiety is a privileged scaffold found in numerous pharmacologically active compounds. This document provides a detailed guide to performing amide coupling reactions with this substrate, focusing on practical laboratory protocols, mechanistic insights, and troubleshooting strategies to ensure successful and efficient synthesis.
The direct condensation of a carboxylic acid and an amine is generally a slow and inefficient process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must be activated to facilitate nucleophilic attack by the amine.[1][3] This guide will focus on two robust and widely used coupling methodologies: carbodiimide-based methods (EDC/HOBt) and uronium salt-based methods (HATU).
Choosing the Right Coupling Strategy
The selection of an appropriate coupling reagent is paramount and depends on several factors, including the steric and electronic nature of the amine, potential for racemization if chiral centers are present, and the desired reaction conditions.[4][5] For a substrate like this compound, which is a heteroaromatic and potentially electron-deficient system, certain considerations are key.
| Coupling System | Key Advantages | Common Side Reactions & Considerations |
| EDC/HOBt | Water-soluble byproducts, cost-effective. | Potential for racemization (mitigated by HOBt), O-acylisourea intermediate can undergo side reactions.[5][6][7] |
| HATU | High efficiency, even for sterically hindered or electron-deficient partners, low racemization, rapid reaction times.[1][7][8][9] | Higher cost, byproducts can sometimes complicate purification.[10] |
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
EDC/HOBt-Mediated Coupling
The reaction proceeds through a multi-step pathway. Initially, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to racemization and other side reactions. The addition of N-hydroxybenzotriazole (HOBt) intercepts this unstable intermediate to form an HOBt-active ester.[5][6][11][12] This active ester is more stable and less prone to racemization, and it readily reacts with the amine to form the desired amide bond, regenerating HOBt in the process.[6]
Diagram: EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
HATU-Mediated Coupling
HATU is a uronium salt-based reagent that is highly effective for amide bond formation.[8][9] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[13][14] The resulting carboxylate anion attacks HATU to form a highly reactive O-At-active ester.[8][13] This active ester is then readily attacked by the amine to furnish the final amide product.[13] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step.[5]
Diagram: HATU Coupling Mechanism
Caption: Mechanism of HATU mediated amide coupling.
Experimental Protocols
General Considerations:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of activated intermediates, reducing the yield of the desired amide.[4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Stoichiometry: The stoichiometry of the coupling reagents and base is critical for optimal results. A slight excess of the amine and coupling reagents is often used to drive the reaction to completion.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is a general procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
Protocol 2: Amide Coupling using HATU
HATU is particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient amines.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.5 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
In a flask under an inert atmosphere, dissolve the this compound (1.0 equiv) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the active ester.[1][4]
-
Add the amine (1.2 equivalents) to the pre-activated mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[4] Reactions are typically complete within 1-4 hours.[1]
Reaction Work-up and Purification
A standardized work-up procedure is essential for removing excess reagents and byproducts.
Diagram: General Work-up and Purification Workflow
Caption: General experimental workflow for amide coupling work-up.
Detailed Work-up Procedure:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]
-
Dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1] If DMF was used as the solvent, washing with 5% aqueous LiCl can help to remove it.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][4]
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1][14][15]
Analytical Characterization
Confirmation of the final product's identity and purity is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized amide. The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H signal (typically a broad singlet or a triplet) are indicative of a successful reaction.[16][17]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring reaction progress and confirming the molecular weight of the product.[18][19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent (e.g., to 1.5 equiv). Ensure reagents are fresh and anhydrous.[4] |
| Deactivation of the amine (protonation). | Ensure a sufficient amount of base is used (2-3 equiv) to neutralize any amine salts and the acid generated during the reaction.[4] | |
| Steric hindrance. | Switch to a more powerful coupling reagent like HATU.[4][8] Consider increasing the reaction temperature or time. | |
| Hydrolysis of activated intermediate. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.[4] | |
| Significant Side Reactions | Racemization of chiral centers. | Use additives known to suppress racemization, such as HOBt or OxymaPure.[4] Run the reaction at a lower temperature (0 °C). |
| Formation of guanidinyl byproducts (with aminium reagents). | Avoid using a large excess of the aminium-based coupling reagent relative to the carboxylic acid.[21] |
Conclusion
The amide coupling of this compound is a robust and versatile reaction for the synthesis of novel chemical entities. By carefully selecting the appropriate coupling reagents and reaction conditions, and by adhering to rigorous experimental technique, researchers can achieve high yields of the desired amide products. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in synthetic and medicinal chemistry, facilitating the efficient development of new quinoline-based compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. hmn-214.com [hmn-214.com]
- 9. file.globalso.com [file.globalso.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. growingscience.com [growingscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
use of 6-Chloroquinoline-2-carboxylic acid in the development of anticancer agents
An In-Depth Technical Guide to the Utilization of 6-Chloroquinoline-2-carboxylic Acid in the Development of Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The quinoline scaffold, a heterocyclic aromatic system composed of a fused benzene and pyridine ring, is one such "privileged structure."[1] Its rigid, planar nature and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can bind to biological targets with high affinity.[2][3] Consequently, quinoline derivatives have garnered immense attention in oncology, demonstrating a broad spectrum of anticancer activities through diverse mechanisms of action.[4][5] Several clinically approved anticancer drugs, including Bosutinib, Lenvatinib, and Anlotinib, feature the quinoline core, underscoring its therapeutic relevance.[6][7]
At the heart of developing novel quinoline-based therapeutics is the strategic selection of a versatile starting material. This compound emerges as a particularly valuable building block. The presence of a chlorine atom at the C6 position can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing membrane permeability and forming crucial halogen bonds with target proteins.[8] More importantly, the carboxylic acid group at the C2 position serves as a highly versatile chemical handle, enabling the straightforward synthesis of a vast library of derivatives, such as amides and esters, to probe structure-activity relationships (SAR) and optimize for potency and selectivity.[9]
This guide provides a detailed exploration of the application of this compound in anticancer drug discovery, outlining synthetic protocols, biological evaluation methodologies, and key mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: Design and Synthesis of Novel Anticancer Agents
The primary goal of derivatizing the this compound scaffold is to systematically modify its structure to enhance its interaction with a specific biological target while improving its overall drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The carboxylic acid is the key site for these modifications. By converting it into amides, esters, or linking it to other pharmacophores, chemists can fine-tune the compound's size, shape, and hydrogen bonding capabilities to achieve optimal anticancer activity.[10]
General Synthetic Strategy: Amide Library Synthesis
A common and effective strategy involves the creation of an amide library. This is achieved by activating the carboxylic acid group of the parent molecule, making it susceptible to nucleophilic attack by a diverse panel of primary or secondary amines.
Caption: General workflow for synthesizing amide derivatives.
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of a novel amide from this compound and a representative amine using thionyl chloride for activation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
A selected primary or secondary amine (e.g., 4-fluoroaniline)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation (Activation):
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitor by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 6-chloroquinoline-2-carbonyl chloride. Causality: This step converts the weakly reactive carboxylic acid into a highly electrophilic acid chloride, priming it for reaction with the amine.
-
-
Amide Bond Formation (Coupling):
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the chosen amine (e.g., 4-fluoroaniline, 1.1 eq) and triethylamine (a non-nucleophilic base, 1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Causality: The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. Triethylamine is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: In Vitro Biological Evaluation
Once a library of derivatives is synthesized, the next critical step is to assess their anticancer activity using a series of in vitro assays. These experiments determine the compounds' ability to kill or inhibit the proliferation of cancer cells.
Caption: High-level workflow for in vitro screening.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][11]
Procedure:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
-
Incubation and Assay:
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[1]
-
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from the MTT assay is best summarized in a table for clear comparison of the potency of different derivatives across multiple cell lines.
| Compound ID | R-Group (Amine) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Parent Acid | -OH | >100 | >100 | >100 |
| CQA-01 | 4-fluoroaniline | 5.2 | 8.1 | 6.5 |
| CQA-02 | 3,4-dichloroaniline | 2.1 | 3.5 | 2.8 |
| CQA-03 | 4-methoxyaniline | 15.8 | 22.4 | 18.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
This protocol determines if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), a common mechanism for anticancer agents.[11]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes. Causality: PI is a fluorescent dye that intercalates into DNA, so the amount of fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The resulting histogram will show the distribution of cells based on their DNA content, allowing for quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Mechanistic Insights and Molecular Targets
Quinoline-based compounds exert their anticancer effects through a variety of mechanisms. Identifying the specific target is crucial for rational drug design and development.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that control growth, proliferation, and survival.[12] The quinoline scaffold can function as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases like VEGFR, EGFR, and Src.[13][14][15]
-
DNA Damage and Repair Inhibition: Some quinoline derivatives can act as DNA intercalating agents or inhibit topoisomerase enzymes, leading to DNA strand breaks and the induction of apoptosis.[4][13][14]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another established anticancer strategy. Certain quinoline compounds can inhibit the polymerization of tubulin, leading to mitotic arrest and cell death.[4][12]
-
Induction of Apoptosis: Ultimately, most effective anticancer agents trigger programmed cell death, or apoptosis.[2][13] This can be a downstream consequence of kinase inhibition, DNA damage, or other cellular stresses. The induction of apoptosis can be confirmed by measuring the activity of key executioner enzymes like Caspase-3.[1]
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile scaffold in the discovery of novel anticancer agents. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective compounds. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of new derivatives.
The journey from a promising in vitro hit to a clinical candidate is long and requires further extensive investigation. Future work should focus on lead optimization to improve potency and ADME properties, elucidation of specific molecular targets, and validation of efficacy in in vivo animal models. Addressing challenges such as acquired drug resistance and optimizing bioavailability will be critical for translating these promising chemical entities into effective cancer therapies.[6][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmphs.com [ijmphs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-Chloroquinoline-2-carboxylic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note describes the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloroquinoline-2-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for quality control and process monitoring. The method utilizes a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection. The entire method development lifecycle is detailed, from initial parameter selection based on the analyte's physicochemical properties to a comprehensive validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable analytical solution for this and structurally similar compounds.
Analyte Properties & Chromatographic Challenges
Understanding the physicochemical properties of this compound is the cornerstone of logical method development.
-
Structure: The molecule contains a quinoline ring system, which is heterocyclic and aromatic, a carboxylic acid group at position 2, and a chlorine atom at position 6.
-
Amphoteric Nature: The presence of a carboxylic acid group (acidic, pKa ~2-4) and a quinoline nitrogen atom (basic, pKa ~4-5) makes the molecule's ionization state highly dependent on pH.[3][4] For reproducible retention in reversed-phase chromatography, the ionization of the analyte must be suppressed.[5][6]
-
Hydrophobicity: The chlorinated aromatic ring system imparts significant hydrophobicity, making it well-suited for retention on non-polar stationary phases like C18.
-
UV Absorbance: The conjugated aromatic system results in strong UV absorbance, making UV-Vis a suitable detection technique.
The primary challenge is to control the analyte's ionization to achieve sharp, symmetrical peaks and stable retention times. This is accomplished by maintaining a consistently low mobile phase pH to fully protonate the carboxylic acid group, thereby neutralizing its charge and increasing its hydrophobic interaction with the stationary phase.[6][7]
Part I: Method Development Strategy
Our approach is a systematic process of selecting and optimizing parameters to achieve the desired separation goals: adequate retention, high resolution, good peak symmetry, and a practical run time.
Initial Conditions Selection: A Rationale-Driven Approach
-
Column Selection: A C18 column is the industry standard and the logical first choice for non-polar to moderately polar analytes.[5][8] Its hydrophobic nature will effectively retain the 6-chloroquinoline core. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.[8]
-
Mobile Phase Selection:
-
Aqueous Phase (A): To suppress the ionization of the carboxylic acid group, an acidic mobile phase is required.[5][6] A 0.1% solution of an acid like phosphoric acid or trifluoroacetic acid (TFA) in HPLC-grade water is a common starting point. Phosphoric acid is chosen here for its low UV absorbance and effectiveness.
-
Organic Phase (B): Acetonitrile (ACN) is generally preferred over methanol for its lower viscosity (leading to lower backpressure) and different selectivity.[7]
-
-
Detection Wavelength: A UV scan of a dilute standard solution should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For quinoline derivatives, this is often in the 280-330 nm range.[9] We will begin with a λ-max of 289 nm as a starting point, based on similar compounds.[8]
-
Initial Gradient and Flow Rate: A generic scouting gradient (e.g., 5% to 95% ACN over 15 minutes) at a flow rate of 1.0 mL/min is an effective way to determine the approximate organic solvent concentration needed to elute the analyte.
Systematic Optimization
The initial scouting run will provide the retention time of the analyte, which is the basis for optimization. The goal is to achieve a retention time between 3 and 10 minutes with good peak shape.
-
Gradient Optimization: The scouting gradient is refined to be shallower around the elution point of the analyte. This improves resolution between the main peak and any potential impurities.
-
Temperature Control: A column oven set to 30 °C ensures stable retention times and can improve peak shape by reducing mobile phase viscosity.
-
Flow Rate Adjustment: While 1.0 mL/min is standard for a 4.6 mm ID column, minor adjustments can be made to shorten run time if resolution allows.
Final Optimized Method
The iterative optimization process leads to the final, robust analytical method detailed in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 289 nm |
| Run Time | 18 minutes |
Part II: Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[10][11] The following protocol is based on the ICH Q2(R2) guidelines.[1][12]
Caption: A workflow for systematic HPLC method development and validation.
System Suitability
System suitability testing is an integral part of the overall system and ensures the chromatographic system is performing adequately. Six replicate injections of a standard solution are performed.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Retention Time: ≤ 1.0%
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with known related substances.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol: Prepare a series of at least five standard solutions covering 80% to 120% of the expected sample concentration. Inject each solution and construct a calibration curve by plotting peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.
-
Protocol: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.
LOD & LOQ
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Data Presentation & Results (Hypothetical)
Table 2: Linearity Study Results
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 80 | 481050 |
| 90 | 540500 |
| 100 | 601100 |
| 110 | 660800 |
| 120 | 722500 |
| Correlation (r²) | 0.9998 |
Table 3: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criteria | Result |
|---|---|---|---|
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.3% | |
| 120% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision | Repeatability | %RSD ≤ 2.0% | 0.85% |
| | Intermediate | %RSD ≤ 2.0% | 1.15% |
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Prepare a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol, sonicating for 10 minutes to ensure complete dissolution.[8]
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Protocol 2: HPLC System Operation
-
Set up the HPLC system according to the parameters in Table 1 .
-
Purge the pump lines with their respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform several blank (diluent) injections to ensure the system is clean.
-
Inject the Working Standard Solution six times to perform the system suitability test.
-
Proceed with the analysis of samples once system suitability criteria are met.
Conclusion
The RP-HPLC method detailed in this application note is a reliable, robust, and accurate tool for the quantitative determination of this compound. The systematic development approach, grounded in the analyte's chemical properties, resulted in excellent chromatographic performance. The method has been successfully validated according to ICH Q2(R2) guidelines, demonstrating its suitability for routine quality control analysis in pharmaceutical and chemical industries.[1][10][12]
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 3. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. biotage.com [biotage.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. actascientific.com [actascientific.com]
- 11. scribd.com [scribd.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
large-scale synthesis of 6-Chloroquinoline-2-carboxylic acid for drug manufacturing
An In-Depth Guide to the Large-Scale Synthesis of 6-Chloroquinoline-2-carboxylic Acid for Pharmaceutical Manufacturing
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound, a key intermediate in pharmaceutical manufacturing. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing scalability, safety, and scientific integrity.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the chlorine atom and the carboxylic acid group provides two reactive sites for further chemical modifications, allowing for the construction of complex molecular architectures with tailored pharmacological profiles.
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. These include ensuring high yields, minimizing the formation of impurities, managing reaction exotherms, and adhering to stringent safety and environmental regulations. This guide outlines robust and scalable synthetic strategies to address these challenges effectively.
Strategic Approaches to the Synthesis of this compound
Several synthetic routes have been established for the preparation of the quinoline scaffold.[2] The choice of a particular method for large-scale production depends on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification. Here, we detail two prominent and field-proven methodologies: the Doebner Reaction and the Pfitzinger Reaction.
The Doebner Reaction: A Classic Approach to Quinoline-4-Carboxylic Acids
The Doebner reaction, a variation of the Doebner-von Miller reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids.[3] It involves the reaction of an aniline with an aldehyde and pyruvic acid.[4]
Reaction Scheme:
Causality of Experimental Choices: This method is favored for its use of readily available starting materials. The reaction proceeds through a series of condensation and cyclization steps, catalyzed by the acidic nature of pyruvic acid.
Detailed Protocol for a Doebner-type Synthesis:
While the classic Doebner reaction yields a 4-carboxylic acid, modifications and related syntheses can be adapted. For the synthesis of a 2-carboxylic acid derivative, a Pfitzinger-type reaction is more direct.
The Pfitzinger Reaction: A Direct Route to Quinoline-2-Carboxylic Acids
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a strong base.[4] By carefully selecting the isatin and carbonyl compound, this reaction can be adapted for the synthesis of various substituted quinoline carboxylic acids.
Workflow for Synthesis and Purification ```dot digraph "Synthesis_Workflow" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12 ];
node [ shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124" ];
edge [ fontname="Arial", fontsize=10, color="#5F6368" ];
subgraph "cluster_synthesis" { label="Synthesis Stage"; style="rounded"; bgcolor="#F1F3F4"; "Start" [label="Starting Materials|{p-Chloroaniline | Pyruvic Acid | Aldehyde}", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="Doebner-von Miller Reaction|{Acid Catalyst | Heat}", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Crude_Product" [label="Crude this compound", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_purification" { label="Purification Stage"; style="rounded"; bgcolor="#F1F3F4"; "Dissolution" [label="Dissolution in Base|{Aqueous NaOH}", shape=Mrecord]; "Extraction" [label="Washing|{Organic Solvent}", shape=Mrecord]; "Precipitation" [label="Acidification|{Aqueous HCl}", shape=Mrecord]; "Isolation" [label="Filtration & Drying", shape=Mrecord]; "Final_Product" [label="Pure this compound", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Start" -> "Reaction" [label="Reactants"]; "Reaction" -> "Crude_Product" [label="Yields"]; "Crude_Product" -> "Dissolution" [label="Purification Start"]; "Dissolution" -> "Extraction" [label="Remove Impurities"]; "Extraction" -> "Precipitation" [label="Isolate Product"]; "Precipitation" -> "Isolation" [label="Collect Solid"]; "Isolation" -> "Final_Product" [label="Final Product"]; }
References
Application Notes and Protocols for the Preparation of 6-Chloroquinoline-2-carboxylic Acid Analogs for SAR Studies
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of quinoline have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The 6-chloroquinoline-2-carboxylic acid core, in particular, represents a promising starting point for the development of novel therapeutics due to the electronic properties conferred by the chloro substituent and the versatile chemical handle of the carboxylic acid group.
This guide provides a comprehensive overview of the synthesis, diversification, and biological evaluation of this compound analogs for structure-activity relationship (SAR) studies. We will delve into the rationale behind synthetic choices, provide detailed experimental protocols, and outline strategies for biological screening to empower researchers in the discovery of new therapeutic leads.
Synthetic Strategies for the this compound Scaffold
The construction of the this compound core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired substitution patterns for subsequent analog synthesis. The Doebner reaction, a three-component condensation, is a particularly effective method for this purpose.[4][5][6]
The Doebner Reaction: A Versatile Approach
The Doebner reaction facilitates the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[6] For our target scaffold, a modification of this reaction using a substituted aniline provides a direct route.
Diagram: The Doebner Reaction for this compound Synthesis
Caption: A simplified workflow of the Doebner reaction for the synthesis of the target scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent scaffold using a Doebner-type reaction.
Materials:
-
4-Chloroaniline
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloroaniline (1 eq.) in absolute ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, slowly add pyruvic acid (1.1 eq.). An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the crude product using a Buchner funnel and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. The purity can be assessed by melting point determination and analytical techniques.
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include aromatic protons on the quinoline ring system and a carboxylic acid proton.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the quinoline core and the carboxylic acid group.[7]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₆ClNO₂: 207.61 g/mol ).[8][9]
Protocol 2: Diversification of the Scaffold for SAR Studies
To explore the structure-activity relationships, a library of analogs can be generated by modifying the parent scaffold. Key modifications include amide bond formation at the carboxylic acid and substitution on the quinoline ring.
A. Amide Coupling at the 2-Carboxylic Acid Position
The carboxylic acid at the 2-position is a versatile handle for creating a series of amide analogs. Standard peptide coupling reagents can be employed for this transformation.[10][11]
Materials:
-
This compound
-
A variety of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Standard work-up and purification reagents
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous DMF. Add EDC (1.2 eq.) and HOBt (1.2 eq.) and stir at room temperature for 30 minutes.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and DIPEA (2 eq.) in anhydrous DMF.
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position
The chlorine atom at the 6-position can be replaced with various aryl or heteroaryl groups using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][12] This allows for the exploration of the impact of diverse substituents at this position on biological activity.
Materials:
-
This compound (or its ester derivative)
-
A variety of aryl or heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (or its ester) (1 eq.), the boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2 eq.).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Diagram: Strategy for Analog Synthesis
Caption: A schematic representation of the diversification strategy for SAR studies.
Biological Evaluation Protocols
A critical component of SAR studies is the robust biological evaluation of the synthesized analogs. The following are standard in vitro assays to assess the potential anticancer and antibacterial activities of the this compound derivatives.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium and supplements
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13][14]
Protocol 4: In Vitro Antibacterial Activity - Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[1][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will be crucial for establishing the SAR of the synthesized this compound analogs. By comparing the biological activity of different analogs, researchers can deduce the influence of various substituents on potency and selectivity.
Table 1: Representative SAR Data for Quinoline Analogs
| Compound ID | R¹ (at C2-Amide) | R² (at C6) | Anticancer IC₅₀ (µM) vs. MCF-7[16] | Antibacterial MIC (µg/mL) vs. S. aureus[15] |
| Parent Scaffold | -OH | -Cl | >100 | >128 |
| Analog A1 | -NH-benzyl | -Cl | 55.2 | 64 |
| Analog A2 | -NH-(4-fluorobenzyl) | -Cl | 32.8 | 32 |
| Analog B1 | -OH | -phenyl | 78.5 | 128 |
| Analog B2 | -OH | -(4-methoxyphenyl) | 45.1 | 64 |
| Analog C1 | -NH-benzyl | -phenyl | 21.4 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data can be organized.
Conclusion
The this compound scaffold offers a fertile ground for the discovery of novel therapeutic agents. The synthetic routes and biological evaluation protocols detailed in this guide provide a robust framework for researchers to systematically synthesize and screen a library of analogs. Through careful SAR analysis, the key structural features required for potent and selective biological activity can be elucidated, paving the way for the development of next-generation quinoline-based drugs.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 6-chloroquinoline-2-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your research.
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis of this compound and its precursors.
Q1: What are the primary synthetic routes to this compound?
A1: The most common strategies involve multi-step syntheses, often starting from substituted anilines or quinolines. Key methods include adaptations of the Doebner-von Miller, Pfitzinger, and Combes reactions to build the quinoline core, followed by functional group manipulations to introduce the carboxylic acid at the 2-position.[1][2] A prominent method involves the oxidation of a precursor like 2-methyl-6-chloroquinoline or the hydrolysis of a corresponding ester or nitrile.[3][4]
Q2: I'm struggling with low yields in my quinoline-forming reaction. What are the general factors to consider?
A2: Low yields in quinoline synthesis are a frequent challenge and can often be attributed to several key factors:
-
Suboptimal Catalyst: The choice and concentration of the acid or base catalyst are critical and highly dependent on the specific reaction and substrates.[5]
-
Incorrect Reaction Temperature: Many quinoline cyclizations require heat, but excessive temperatures can lead to decomposition and tar formation, while temperatures that are too low will result in incomplete reactions.[5][6]
-
Substrate Reactivity: The electronic properties of your starting materials, such as the presence of electron-withdrawing groups on an aniline, can significantly hinder the cyclization step.[5]
-
Presence of Water: In acid-catalyzed reactions, water can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often beneficial.[5]
Q3: How can I minimize the formation of regioisomers?
A3: The formation of undesired regioisomers, such as 7-chloro or 8-chloro analogs, is a common issue.[7] The choice of synthetic strategy is the primary way to control regioselectivity. For instance, the Pfitzinger reaction, starting with 5-chloroisatin, can provide a more direct route to the 6-chloroquinoline skeleton.[8] Careful control of reaction conditions, such as temperature and the rate of reagent addition, can also influence the isomeric ratio.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water.[9] Given that the product is a carboxylic acid, purification can also be achieved by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by acidifying the aqueous layer. Column chromatography can also be employed for more challenging purifications.[10]
II. Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific, widely-used quinoline synthesis reactions that can be adapted to produce the 6-chloroquinoline backbone.
A. The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative (in this case, 5-chloroisatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a quinoline-4-carboxylic acid.[11][12] While this method doesn't directly yield a 2-carboxylic acid, it is a powerful way to construct the 6-chloroquinoline core, which can then be further modified.
Problem 1: Low Yield and Significant Tar Formation
-
Root Cause: The Pfitzinger reaction is conducted under strongly basic conditions, which can promote side reactions, including self-condensation of the carbonyl partner and decomposition of the isatin.[9]
-
Troubleshooting Steps:
-
Optimize Base Concentration: The concentration of the base (e.g., potassium hydroxide) is critical. It must be sufficient to hydrolyze the isatin but not so high as to cause excessive side reactions.[9]
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate tar formation. Running the reaction at the lowest effective temperature for the longest practical time can improve yields.[9]
-
Choice of Solvent: A mixture of ethanol and water is a common solvent system. The ethanol aids in dissolving the organic starting materials, while water is necessary for the initial hydrolysis of the isatin.[9]
-
Problem 2: Incomplete Reaction
-
Root Cause: The reactivity of the carbonyl compound is a key factor. Sterically hindered ketones or those with poor α-methylene acidity may react sluggishly.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Systematically increase the reaction time and temperature while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Consider a More Reactive Carbonyl Compound: If possible, switching to a more reactive carbonyl partner (e.g., a β-ketoester) can improve conversion.
-
B. The Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from an aniline (p-chloroaniline) and an α,β-unsaturated carbonyl compound under acidic conditions.[13][14]
Problem: Low Yield and Significant Polymerization/Tar Formation
-
Root Cause: The strongly acidic conditions required for the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated carbonyl starting material, which is a very common side reaction.[1][6]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: To reduce the self-polymerization of the carbonyl compound in the acidic aqueous phase, it can be sequestered in an organic phase. A common approach is to reflux the aniline in aqueous acid with the α,β-unsaturated carbonyl in a solvent like toluene.[6]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[6]
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[6][13]
-
C. The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline (p-chloroaniline) with a β-diketone.[15][16]
Problem: Low Yield of Cyclized Product
-
Root Cause: The acid-catalyzed ring closure of the intermediate enamine is often the rate-determining step and can be inefficient under suboptimal conditions.[17]
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: While sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE) can be more effective dehydrating agents and lead to higher yields.[7][17]
-
Temperature Optimization: The cyclization step typically requires heating. The optimal temperature will depend on the specific substrates and catalyst used. It's important to find a balance where the reaction proceeds efficiently without significant decomposition.
-
Anhydrous Conditions: The presence of water can interfere with the acid catalyst and hinder the dehydration steps of the mechanism. Ensuring the use of anhydrous solvents and reagents can improve the yield.
-
III. Experimental Protocols & Data
Protocol 1: Pfitzinger Synthesis of 2-Substituted-6-chloroquinoline-4-carboxylic acid
This protocol provides a general procedure for the Pfitzinger reaction to form the 6-chloroquinoline core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1.0 eq) and the desired carbonyl compound (1.1 eq) in ethanol.
-
Base Addition: While stirring, add a solution of potassium hydroxide (3.0 eq) in water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from several hours to overnight.[18]
-
Work-up: After cooling, dilute the reaction mixture with water and wash with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Isolation: Carefully acidify the aqueous layer with an acid like acetic acid or dilute HCl to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
Data Presentation
The following table illustrates the effect of different reaction conditions on the yield of a model Pfitzinger reaction.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 3 eq. KOH | Ethanol/Water | 100 (Reflux) | 12 | ~75 | Moderate tarring |
| 2 | 3 eq. KOH | Ethanol/Water | 80 | 24 | ~65 | Less tarring, some unreacted starting material |
| 3 | 5 eq. KOH | Ethanol/Water | 100 (Reflux) | 12 | ~60 | Significant tarring |
Table 1: Illustrative yields for a model Pfitzinger synthesis under various conditions.[9]
IV. Visualizing the Workflow
Pfitzinger Reaction Workflow
The following diagram illustrates the key steps in the Pfitzinger synthesis.
Caption: A workflow diagram of the Pfitzinger reaction.
General Troubleshooting Logic
This diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A general troubleshooting workflow for addressing low yields.
V. References
-
Benchchem. Troubleshooting low yields in the quinoline cyclization step. 5
-
Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. 6
-
Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines. 19
-
Benchchem. Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis. 7
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. --INVALID-LINK--
-
Ishkov, Y. V., et al. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. 3
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 20
-
MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. 10
-
General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. 21
-
Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. --INVALID-LINK--
-
Benchchem. Reducing byproducts in the Pfitzinger quinoline synthesis. 9
-
PMC. Recent Advances in Metal-Free Quinoline Synthesis. --INVALID-LINK--
-
Wikipedia. Doebner–Miller reaction. --INVALID-LINK--
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. 22
-
Wikipedia. Pfitzinger reaction. --INVALID-LINK--
-
ChemicalBook. 6-CHLOROQUINOLINE synthesis. --INVALID-LINK--
-
Wikipedia. Combes quinoline synthesis. --INVALID-LINK--
-
Química Organica.org. Combes synthesis of quinolines. --INVALID-LINK--
-
SynArchive. Doebner-Miller Reaction. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. --INVALID-LINK--
-
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. --INVALID-LINK--
-
Synthesis of Quinoline and derivatives. 23
-
JOCPR. Application of pfitzinger reaction in. --INVALID-LINK--
-
Benchchem. Quinoline Synthesis Optimization: A Technical Support Center. 24
-
PMC. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. --INVALID-LINK--
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. --INVALID-LINK--
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. --INVALID-LINK--
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Combes synthesis of quinolines [quimicaorganica.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. jocpr.com [jocpr.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. iipseries.org [iipseries.org]
- 21. researchgate.net [researchgate.net]
- 22. ijsr.net [ijsr.net]
- 23. du.edu.eg [du.edu.eg]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Chloroquinoline-2-carboxylic Acid
Welcome to the technical support guide for the purification of 6-Chloroquinoline-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of purifying this compound via recrystallization. Our goal is to blend theoretical principles with practical, field-tested solutions to ensure you achieve the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of this compound.
Q1: What is recrystallization and why is it a suitable method for purifying this compound?
A1: Recrystallization is a purification technique used to separate a desired solid compound from impurities.[1][2] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the surrounding solution (the "mother liquor").[3][4]
This compound is an excellent candidate for this method because its rigid aromatic structure and polar carboxylic acid functional group allow it to form a stable crystal lattice. Its solubility typically shows a strong positive correlation with temperature in appropriate solvents, which is the primary requirement for successful recrystallization.[1]
Q2: What are the critical properties of this compound to consider before starting?
A2: Understanding the physicochemical properties of your compound is paramount. For this compound (CAS No. 59394-30-8), key characteristics include:
-
Molecular Formula: C₁₀H₆ClNO₂[5]
-
Structure: The molecule possesses a polar carboxylic acid group (-COOH), which can act as a hydrogen bond donor and acceptor, and a larger, more non-polar chloroquinoline bicyclic system.[5] This dual polarity is the key to selecting a suitable solvent.
-
Purity Assessment: The success of the purification must be validated. The most common method is melting point analysis. A pure compound will exhibit a sharp melting point range, whereas impurities will typically cause the melting point to be depressed and broaden. Thin-Layer Chromatography (TLC) can also be used to qualitatively assess the removal of impurities.
Q3: How do I select the best solvent for recrystallization?
A3: The "golden rule" of solvent selection is that the compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][3][7] Conversely, the impurities should either be completely soluble at all temperatures or completely insoluble.
A systematic approach is best:
-
Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar ones.[3] For quinoline-carboxylic acid derivatives, solvents like ethanol are often reported.[8]
-
Empirical Testing: Test the solubility of a small amount of your crude material (~50-100 mg) in various solvents (~1 mL).[3] A good starting point is to test solvents across a range of polarities.
-
Consider a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system (solvent pair) can be used.[3][9] This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which it is clarified with a drop or two of the "good" solvent before cooling.[10]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Comments |
| Water | High | Low | Low to Moderate | The carboxylic acid group imparts some water solubility, but the large aromatic system limits it. May be a good "anti-solvent". |
| Ethanol | Medium-High | Low | High | Often a good choice for compounds with both polar and non-polar features.[8] |
| Ethyl Acetate | Medium | Low | High | A versatile solvent, good for moderately polar compounds. |
| Acetone | Medium-High | Moderate | High | May be too good a solvent, leading to poor recovery unless paired with an anti-solvent. |
| Hexane | Low | Insoluble | Insoluble | Good as an "anti-solvent" in a pair with a more polar solvent like ethyl acetate. |
| Toluene | Low | Low | Moderate | Can be effective for aromatic compounds, but may pose issues with removal. |
| Acetic Acid | High (Polar Protic) | Moderate | High | Can be an excellent solvent for carboxylic acids, but its high boiling point can make it difficult to remove.[9] |
Part 2: Troubleshooting Guide
This section is designed to solve specific problems you may encounter during the experiment.
Q4: My compound is not dissolving, even when heating the solvent to a boil. What should I do?
A4: This indicates that the solvent is too non-polar for your compound or you haven't added enough solvent.
-
Causality: The solvent lacks sufficient polarity to overcome the crystal lattice energy of the this compound, particularly the strong hydrogen bonds of the carboxylic acid dimer.
-
Solution:
-
Add More Solvent: First, try adding more solvent in small portions to the boiling mixture.[10] Be careful not to add a large excess, as this will reduce your final yield.[4]
-
Switch Solvents: If the compound remains insoluble even with a significant volume of solvent, the solvent is unsuitable.[11] You must select a more polar solvent. For example, if you are using ethyl acetate, try switching to ethanol or acetic acid.
-
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of crystallizing.[9] This is highly undesirable as oils tend to trap impurities.
-
Causality: This typically happens for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is supersaturated with the compound and/or impurities, causing it to crash out of solution too rapidly at a temperature above its true melting point.[12]
-
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level.[12] Then, allow it to cool much more slowly.
-
Change the Solvent System: If the problem persists, the chosen solvent is likely inappropriate. Select a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, add more of the "good" solvent to increase the overall solubility.[12]
-
Promote Slow Cooling: Ensure the flask is not cooled too quickly. Let it stand at room temperature, insulated if necessary, before moving to an ice bath. Rapid cooling encourages oil formation.[1]
-
Q6: Crystal formation is not starting, even after the solution has cooled completely. What's wrong?
A6: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[4] Crystal nucleation has not been initiated.
-
Causality: For crystallization to begin, a small nucleus or "seed" for crystal growth is required. Sometimes, if the flask is too clean or the solution is very pure, these nucleation sites are absent.
-
Solution (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][10] The microscopic imperfections in the glass provide nucleation sites for crystal growth.[13]
-
Add a Seed Crystal: If you have a small crystal of the pure compound (or even the crude starting material), add it to the solution.[4][12] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to re-concentrate it, then attempt to cool it again.[10][12]
-
Cool to a Lower Temperature: If the flask is at room temperature, place it in an ice-water bath to further decrease the compound's solubility.
-
Q7: My final product is still colored. How do I remove colored impurities?
A7: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.
-
Causality: These impurities have a strong affinity for the high surface area of activated carbon.
-
Solution:
-
After dissolving your crude compound in the hot solvent but before cooling, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Bring the mixture back to a boil for a few minutes to allow the charcoal to adsorb the impurities.[13]
-
You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1][10] If you do not, the charcoal will contaminate your final product.
-
Q8: My recovery yield is very low. What are the likely causes?
A8: A low yield is a frustrating but common problem.
-
Causality:
-
Using Too Much Solvent: This is the most frequent cause.[4] The mother liquor remains saturated with your product, and this portion is lost during filtration.
-
Premature Crystallization: The compound crystallized in the filter paper or funnel during hot filtration.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4]
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.
-
-
Solution:
-
Always use the minimum amount of boiling solvent required to just dissolve the solid.[4]
-
If you suspect significant product remains in the mother liquor, you can try to obtain a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop will likely be less pure than the first.
-
Ensure your funnel is pre-heated before hot filtration to prevent premature crystallization.[9]
-
Always wash your final crystals with a minimal amount of ice-cold solvent.[10]
-
Part 3: Experimental Protocol & Visualizations
Protocol 1: Recrystallization of this compound
This protocol provides a general workflow. The choice of solvent (e.g., ethanol) should be confirmed with preliminary tests.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a small amount of the chosen solvent (e.g., ethanol) and, with gentle swirling or stirring, heat the mixture to a boil on a hot plate.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves. It is critical to add the minimum amount of boiling solvent needed to avoid reducing the yield.[1][4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.[13]
-
Hot Gravity Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated short-stemmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[9][10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[10]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4][10] Break the vacuum, add the cold solvent, gently swirl, and then re-apply the vacuum.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Validation: Weigh the dried, pure product to calculate the percent recovery. Determine the melting point of the recrystallized solid and compare it to the literature value. A narrow melting range indicates high purity.
Visualizations
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the crystallization step.
Caption: Troubleshooting workflow for inducing crystallization.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chemscene.com [chemscene.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of 6-Chloroquinoline-2-carboxylic acid
Answering the call of complex heterocyclic chemistry, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 6-Chloroquinoline-2-carboxylic acid. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a deeper understanding of the reaction mechanisms and the causal factors behind common synthetic pitfalls. This guide is structured to empower researchers to diagnose issues, optimize conditions, and validate their results with confidence.
Technical Support Center: Synthesis of this compound
This guide is organized into two main sections. The Frequently Asked Questions (FAQs) address broader strategic questions about synthetic routes and recurring challenges. The Troubleshooting Guide provides a problem-oriented approach to specific experimental issues you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound and their primary challenges?
The synthesis of the quinoline core is a well-established field, with several named reactions that can be adapted for this specific target.[1] The choice of route often depends on the availability of starting materials and tolerance for specific side reactions.
| Synthesis Route | Starting Materials for this compound | Common Side Reactions & Challenges |
| Doebner Reaction | 4-Chloroaniline, an aldehyde (e.g., glyoxylic acid), and pyruvic acid | Tar formation from polymerization, decarboxylation of the product at high temperatures, potential for incomplete cyclization.[2][3] |
| Pfitzinger Reaction | 5-Chloroisatin and an α-methylene carbonyl compound (e.g., pyruvic acid) | Incomplete ring-opening of isatin, side reactions of the keto-acid intermediate, potential for decarboxylation.[4][5] |
| Multi-step Synthesis | 6-bromoquinolin-2(1H)-one or methyl quinoline-6-carboxylate | Formation of di-chlorinated byproducts (e.g., 2,4-dichloro derivatives), incomplete chlorination (leaving quinolinone starting material), hydrolysis of the 2-chloro group.[6][7] |
Q2: Tar formation is ruining my Doebner-type reaction. What is the chemical basis for this, and how can it be prevented?
Tar formation is a classic problem in acid-catalyzed quinoline syntheses like the Doebner and Skraup reactions.[1] It arises from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds that are either used as reagents or formed in situ.[2]
Causality: The strong acids (e.g., H₂SO₄, PPA) required to catalyze the cyclization are also potent catalysts for the polymerization of enones. High reaction temperatures and high concentrations of the carbonyl component accelerate this undesired pathway, leading to intractable polymeric tars and significantly reducing the yield of the desired quinoline.
Preventative Strategies:
-
Controlled Reagent Addition: Add the carbonyl component (or its precursor, like an aldehyde) slowly and portion-wise to the heated acidic solution of 4-chloroaniline. This keeps the instantaneous concentration of the polymerizable species low.[2]
-
Temperature Management: The Skraup reaction, a related method, is notoriously exothermic.[1] Ensure gradual heating and have efficient cooling on standby to prevent thermal runaways that promote polymerization.
-
Catalyst Choice: While strong Brønsted acids are common, exploring Lewis acids like zinc chloride or tin tetrachloride may offer a milder reaction profile with less charring.[2][8]
Q3: My analysis shows a byproduct that has lost its carboxylic acid group. How can I prevent this decarboxylation?
Decarboxylation is a common side reaction for quinoline carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position, as it is often thermally induced.[1][3]
Causality: The quinoline ring is an electron-withdrawing system, which can stabilize the carbanionic intermediate formed upon the loss of CO₂. This process is highly dependent on temperature. Excessive heat during the cyclization step or during workup (e.g., distillation) can drive this unwanted reaction.
Preventative Strategies:
-
Optimize Reaction Temperature: Carefully monitor the reaction temperature. Use the minimum temperature necessary to achieve complete cyclization. Microwave-assisted heating can sometimes provide rapid heating to the target temperature, reducing overall reaction time and minimizing thermal degradation.[1]
-
Avoid Harsh Workup Conditions: During purification, avoid unnecessarily high temperatures. Opt for recrystallization or column chromatography over high-temperature distillation if the product's thermal stability is a concern.
Q4: I am using a chlorination route from a quinolinone precursor and see a di-chloro impurity. What is happening?
When synthesizing 2-chloroquinolines from their corresponding 2-oxo (quinolinone) precursors using reagents like phosphorus oxychloride (POCl₃), over-chlorination is a known side reaction.[7]
Causality: The initial product, 6-Chloro-2-oxoquinoline-4-carboxylic acid, can exist in tautomeric equilibrium with 2,4-dihydroxy-6-chloroquinoline derivatives. The hydroxyl group at the 4-position can also be susceptible to reaction with POCl₃, leading to the formation of a 2,4-dichloroquinoline byproduct.
Preventative Strategies:
-
Stoichiometry and Temperature Control: Use a minimal excess of the chlorinating agent (POCl₃/PCl₅). Running the reaction at the lowest effective temperature can help improve selectivity for the 2-position.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS to stop it as soon as the starting material is consumed, preventing extended exposure that could lead to the formation of the di-chloro product.
-
Purification: The mono- and di-chlorinated products often have different polarities and can typically be separated by column chromatography or careful recrystallization.[7]
Part 2: Troubleshooting Guide for Specific Issues
This section addresses specific experimental outcomes and provides a logical workflow for diagnosis and resolution.
Issue 1: The reaction mixture is a dark, intractable tar, and the yield is extremely low.
-
Primary Suspect: Polymerization of carbonyl reagents in an acid-catalyzed reaction (Doebner, Skraup).
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for tar formation.
-
Detailed Protocol Adjustment (Doebner Reaction):
-
Prepare a solution of 4-chloroaniline in the acid catalyst (e.g., HCl).
-
Cool the flask in an ice bath to maintain a low temperature.
-
Prepare a separate solution of the aldehyde/pyruvic acid.
-
Add the aldehyde/pyruvic acid solution dropwise to the stirred, cooled aniline solution over an extended period (e.g., 1-2 hours). This slow addition is crucial to minimize polymerization.[2]
-
After the addition is complete, allow the reaction to slowly warm to room temperature before proceeding with any heating required for cyclization.
-
Issue 2: The NMR spectrum is complex, suggesting the presence of the desired product and a significant quinolinone impurity.
-
Primary Suspect: Incomplete chlorination of a 6-chloro-2-oxoquinoline-4-carboxylic acid precursor or hydrolysis of the 2-chloro product during workup.
-
Mechanistic Insight:
Caption: Competing pathways: chlorination vs. hydrolysis.
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is rigorously dried. Moisture will consume the reagent and promote hydrolysis.
-
Reaction Completion: Before workup, take a small aliquot, carefully quench it, and run a TLC or crude NMR to ensure the quinolinone starting material has been fully consumed. If not, extend the reaction time or increase the temperature slightly.
-
Careful Workup: Quench the reaction by pouring it slowly onto crushed ice. Avoid prolonged exposure to aqueous acidic or basic conditions during extraction, as this can facilitate the hydrolysis of the C-Cl bond back to a C=O bond.
-
Issue 3: Mass spectrometry indicates the presence of an undesired regioisomer.
-
Primary Suspect: Use of an aniline precursor that is not para-substituted, leading to a mixture of products.
-
Diagnostic Workflow:
-
Confirm Starting Material Identity: The most critical step for ensuring regioselectivity is the choice of starting material. For 6-chloroquinoline, the precursor must be 4-chloroaniline . Using 3-chloroaniline in a reaction like the Combes or Doebner synthesis can lead to a mixture of 5-chloro and 7-chloroquinolines.
-
Purification Strategy: If a mixture is unavoidable, isomers can often be separated by fractional crystallization or careful column chromatography, though this can be challenging. Controlling the pH during workup can sometimes aid in the separation of isomers.[1]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Navigating Solubility Challenges with 6-Chloroquinoline-2-carboxylic acid: A Technical Support Guide
Welcome to the technical support center for 6-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during chemical reactions. By understanding the underlying principles and employing the strategies outlined below, you can enhance reaction efficiency, improve yields, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Addressing Solubility Issues in Real-Time
This section provides a direct, question-and-answer-based approach to tackling common solubility problems with this compound in your reactions.
Q1: My this compound is not dissolving in my primary reaction solvent. What are my immediate options?
A1: This is a frequent challenge due to the compound's planar, heterocyclic structure and the presence of both a polar carboxylic acid group and a relatively nonpolar chloroquine backbone. Here’s a systematic approach to address this:
-
In-situ Salt Formation: The most direct method to enhance solubility is to convert the carboxylic acid into a more soluble salt.[1][2] The carboxyl group's acidic proton can be readily removed by a suitable base to form a carboxylate salt, which often exhibits significantly higher solubility in polar solvents.
-
Rationale: The conversion from a neutral carboxylic acid to an ionic salt disrupts the crystal lattice energy and allows for stronger ion-dipole interactions with polar solvents.
-
-
Co-solvent System: Introduce a small amount of a miscible co-solvent that has a high dissolving power for your compound.[3][4]
-
Rationale: A co-solvent can disrupt the intermolecular forces of the primary solvent, creating a more favorable environment for the solute to dissolve. The key is to find a co-solvent that is compatible with your reaction conditions.
-
-
Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of many organic compounds.
-
Rationale: Increased thermal energy helps to overcome the intermolecular forces in the solid state, allowing solvent molecules to interact more effectively with the solute.
-
Q2: I've tried forming a salt with a common base like triethylamine, but the solubility is still poor in my aprotic solvent. What should I do next?
A2: While triethylamine is a common choice, its resulting ammonium salt may still have limited solubility in certain aprotic solvents. Consider the following advanced strategies:
-
Phase-Transfer Catalysis (PTC): This technique is exceptionally useful for reactions involving a water-soluble salt and an organic-soluble reactant.[5][6][7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the carboxylate anion from the aqueous or solid phase into the organic phase where the reaction occurs.[5][8]
-
Rationale: The lipophilic cation of the PTC pairs with the carboxylate anion, forming an ion pair that is soluble in the organic solvent. This allows the otherwise insoluble carboxylate to participate in the reaction.[9]
-
-
Stronger, More Solubilizing Bases: Switch to a base that forms a more soluble salt. For instance, using an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO can be effective.
-
Rationale: The choice of counter-ion can significantly impact the solubility of the resulting salt. Alkali metal salts are often more soluble than triethylammonium salts in highly polar aprotic solvents.
-
Q3: I'm running an amide coupling reaction, and the low solubility of my starting acid is leading to incomplete conversion and low yields. How can I optimize this?
A3: Amide bond formation is a common reaction where solubility is critical for success.[10][11] Here’s a workflow to troubleshoot this specific scenario:
Experimental Workflow: Optimizing Amide Coupling with Poorly Soluble this compound
Caption: A decision-making workflow for troubleshooting amide coupling reactions hindered by poor starting material solubility.
-
Step-by-Step Protocol for Enhanced Amide Coupling:
-
Pre-activation via Salt Formation: In a separate flask, suspend this compound in a suitable solvent (e.g., DMF). Add a base (e.g., K₂CO₃, 1.5 equivalents) and stir at room temperature until a clear solution is obtained, indicating salt formation.
-
Coupling Agent Addition: To this solution, add your coupling agent (e.g., HATU, HOBt/EDC).
-
Amine Addition: Finally, add your amine to the activated carboxylic acid solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
-
Solvent Selection: If your reaction allows, consider switching to a more polar aprotic solvent with higher dissolving power.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvent for many polar and nonpolar compounds. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High boiling point, good for reactions requiring heat. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Highly polar, can dissolve a wide range of compounds.[12] |
Frequently Asked Questions (FAQs)
What is the predicted pKa of this compound and why is it important?
The predicted pKa of this compound is approximately 4.45.[13] This value indicates it is a moderately strong organic acid. The pKa is crucial because it helps in selecting an appropriate base for salt formation. A base with a conjugate acid pKa significantly higher than 4.45 will effectively deprotonate the carboxylic acid.
Can I use sonication to improve the solubility?
Yes, sonication can be a useful physical method to enhance dissolution rates.[6] The ultrasonic waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can break up solid agglomerates and increase the surface area for solvation. This is often used in conjunction with other methods like warming or co-solvent addition.
Are there any "green" or more environmentally friendly solvent options?
The push for greener chemistry is encouraging the use of more sustainable solvents.[8][14] For cross-coupling reactions, blends of N-Hydroxyethylpyrrolidone (HEP), water, and a base have shown promise.[14] For amide couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored as greener alternatives to traditional polar aprotic solvents.[15]
How does the chloro-substituent at the 6-position affect solubility compared to the parent quinoline-2-carboxylic acid?
The chlorine atom is an electron-withdrawing group and increases the overall lipophilicity of the molecule. This generally leads to decreased solubility in water and polar protic solvents compared to the unsubstituted quinoline-2-carboxylic acid. However, it may slightly enhance solubility in some less polar organic solvents.
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound in a reaction system.
By systematically applying these troubleshooting strategies and understanding the chemical principles behind them, you can effectively overcome the solubility challenges posed by this compound and advance your research and development goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. hielscher.com [hielscher.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. iajpr.com [iajpr.com]
- 9. biomedres.us [biomedres.us]
- 10. hepatochem.com [hepatochem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound CAS#: 59394-30-8 [amp.chemicalbook.com]
- 14. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 15. par.nsf.gov [par.nsf.gov]
optimizing reaction conditions for the chlorination of quinoline-2-carboxylic acid
Introduction for the Modern Researcher
Welcome to the technical support guide for the chlorination of quinoline-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuances of this critical chemical transformation. Quinoline-2-carboxylic acid is a versatile scaffold in drug discovery, and its efficient functionalization is paramount. This guide moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, empowering you to troubleshoot effectively and optimize for yield, purity, and scalability. We will address the two most common objectives for "chlorination" of this substrate: the conversion of the carboxylic acid to a reactive acyl chloride and the electrophilic chlorination of the quinoline ring system.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion to Quinoline-2-carbonyl Chloride
Symptom: After the reaction and workup, you recover primarily unreacted starting material (quinoline-2-carboxylic acid).
Q: My reaction with thionyl chloride (SOCl₂) didn't work. What are the most likely causes?
A: This is a frequent issue, typically rooted in reagent quality or reaction conditions. Let's break down the probable causes:
-
Moisture Contamination: Thionyl chloride and oxalyl chloride react violently with water. Even trace amounts of moisture in your glassware, solvent, or starting material can consume the reagent before it reacts with your carboxylic acid. The hydroxyl group of the carboxylic acid must be converted into a better leaving group, a chlorosulfite intermediate, for the reaction to proceed; water competitively reacts and quenches the SOCl₂.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. If your quinoline-2-carboxylic acid has been stored for a long time, dry it in a vacuum oven before use.
-
-
Inactive Reagent: Thionyl chloride degrades over time, especially if improperly stored. It can hydrolyze to SO₂ and HCl, reducing its potency.
-
Solution: Use a fresh bottle of thionyl chloride or distill older reagent before use. A colorless to pale yellow appearance is ideal; dark-colored SOCl₂ is often a sign of degradation.
-
-
Insufficient Temperature: While some highly reactive acids can be converted at room temperature, quinoline-2-carboxylic acid often requires thermal energy to drive the reaction to completion.
-
Solution: Heat the reaction mixture to a gentle reflux. If using a solvent like toluene, this corresponds to a temperature of around 110°C. If using neat SOCl₂, the reflux temperature is ~76°C.
-
Issue 2: Formation of Dark, Tarry, or Insoluble Byproducts
Symptom: The reaction mixture turns dark brown or black, and you observe significant charring or insoluble material, leading to low yields and difficult purification.
Q: My reaction produced a lot of tar instead of the clean acyl chloride. Why did this happen and how can I prevent it?
A: This points to decomposition of your starting material or product. The quinoline nucleus can be sensitive to harsh conditions.
-
Excessive Heat: While heat is necessary, prolonged exposure to high temperatures, especially in the presence of evolving HCl and SO₂, can cause degradation.
-
Solution: Maintain a gentle reflux and monitor the reaction closely. Do not overheat. Once gas evolution ceases, the reaction is likely complete, and prolonged heating is unnecessary.[2] Using a solvent like dichloromethane (DCM) or toluene helps moderate the reaction temperature.
-
-
Catalyst-Free Conditions: The direct reaction between a carboxylic acid and thionyl chloride can be slow. The Vilsmeier-Haack type mechanism, which speeds up the reaction, requires a catalyst.
-
Solution: Add a catalytic amount (1-2 drops) of dry N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent activating agent that accelerates the formation of the acyl chloride under milder conditions, minimizing decomposition.[2]
-
Issue 3: Poor Regioselectivity During Ring Chlorination
Symptom: You are attempting to add a chlorine atom to the quinoline ring, but the reaction yields a mixture of isomers or chlorinates the wrong position (e.g., C5 or C8).
Q: I want to chlorinate the quinoline ring, but I'm getting a mixture of products. How do I control the position of chlorination?
A: Regioselectivity in the electrophilic halogenation of quinolines is highly dependent on the reaction conditions, particularly the acidity.[3]
-
Mechanism Under Acidic Conditions: In strongly acidic media (e.g., H₂SO₄), the quinoline nitrogen is protonated to form a quinolinium cation. This cation is strongly deactivated, making the pyridine ring (positions 2, 3, 4) highly electron-deficient and resistant to electrophilic attack. Consequently, electrophiles like Cl⁺ will preferentially attack the less deactivated benzene ring, typically at the C5 and C8 positions.[4]
-
Solution: To avoid C5/C8 chlorination, you must avoid strongly acidic conditions. However, achieving chlorination on the pyridine ring often requires alternative strategies.
-
-
Targeting the Pyridine Ring: Direct chlorination of the pyridine ring in quinoline-2-carboxylic acid is challenging.
-
Solution: Consider a different synthetic approach. For instance, to obtain 2-chloroquinoline derivatives, it is common to start from the corresponding 2-hydroxyquinoline (a quinolinone). The hydroxyl group can be converted to a chloride using reagents like phosphorus oxychloride (POCl₃).[5] Similarly, chlorination at the C4 position can be achieved by starting with a 4-hydroxyquinoline derivative.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for forming the acyl chloride: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A: Both are excellent choices, but they have different practical considerations. The choice depends on your scale, desired purity, and downstream application.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly effective, may require heat. | Very high, often works at room temp. |
| Byproducts | SO₂(g) and HCl(g) | CO(g), CO₂(g), and HCl(g) |
| Boiling Point | 76 °C | 62 °C |
| Cost | Generally more economical. | More expensive. |
| Key Advantage | Cost-effective for large-scale synthesis. | Gaseous byproducts are easy to remove. Lower boiling point simplifies removal of excess reagent.[6] |
| Consideration | Excess reagent can be difficult to remove. | More sensitive to moisture. |
Q2: How can I monitor the progress of the acyl chloride formation?
A: There are two simple methods:
-
Visual Observation: The reaction produces gaseous byproducts (SO₂, HCl, CO, CO₂). You can monitor the rate of gas evolution by bubbling the off-gas through an oil bubbler. When the bubbling ceases, the reaction is generally complete.[2]
-
FT-IR Spectroscopy: Withdraw a small aliquot from the reaction (quench carefully!). The disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride (typically ~1750-1800 cm⁻¹) indicates conversion.
Q3: Is it necessary to purify the quinoline-2-carbonyl chloride intermediate?
A: Often, it is not. The crude acyl chloride is typically used directly in the next step after removing the excess chlorinating agent and solvent under vacuum.[2] Purification by distillation can be difficult due to the high boiling point and potential for decomposition. If the subsequent reaction (e.g., amide formation) is clean, purification of the final product is more efficient.
Part 3: Experimental Protocols & Workflows
Workflow for Troubleshooting Acyl Chloride Synthesis
The following diagram outlines a decision-making process for optimizing the conversion of quinoline-2-carboxylic acid to its acyl chloride.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-Chloroquinoline-2-carboxylic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of 6-Chloroquinoline-2-carboxylic acid. This resource is structured in a practical question-and-answer format, designed to provide not just solutions, but a deeper understanding of the chromatographic principles at play. Our goal is to empower you to diagnose and resolve peak tailing issues, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What are the most likely causes?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue in reversed-phase HPLC.[1][2] For an acidic, polar compound like this compound, the primary causes are typically multifaceted, stemming from undesirable secondary interactions between your analyte and the stationary phase.
The most common culprits include:
-
Secondary Silanol Interactions: This is the most frequent cause. Silica-based columns, like C18, have residual, unbonded silanol groups (Si-OH) on their surface.[3] These silanols are acidic (pKa ~3.8-4.2) and can become ionized (Si-O⁻) at mobile phase pH values above 4.[4] Your analyte, this compound, has a carboxylic acid group and a basic nitrogen atom within the quinoline ring. The ionized silanols can interact strongly with the protonated form of the quinoline nitrogen, creating a secondary retention mechanism that leads to peak tailing.[1][5]
-
Analyte Ionization State: The mobile phase pH relative to the pKa of your analyte is critical.[6][7] If the pH is close to the pKa of the carboxylic acid group, you will have a mixed population of ionized (more polar) and non-ionized (less polar) analyte molecules, which can lead to peak broadening and tailing.[7][8]
-
Metal Chelation: The quinoline structure is a known chelating agent for metal ions.[9][10] Trace metal contaminants within the silica matrix of the column or from stainless steel components of the HPLC system (e.g., frits, tubing) can chelate with your analyte, causing delayed elution and asymmetrical peaks.[2][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][12]
To systematically troubleshoot, we will address each of these potential issues in the following sections.
Q2: How does mobile phase pH influence the peak shape of this compound, and what is the optimal pH range?
Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds.[13] For this compound, you are dealing with two ionizable groups: the acidic carboxylic acid and the basic quinoline nitrogen.
The Mechanism:
-
At Low pH (pH < 3):
-
The carboxylic acid group (-COOH) will be predominantly in its neutral, non-ionized form. This increases its hydrophobicity and promotes better retention and peak shape in reversed-phase chromatography.[13][14]
-
The residual silanol groups on the silica surface will also be protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[3][4][5] This is the primary reason why low pH is recommended.
-
-
At Mid-to-High pH (pH > 4):
-
The carboxylic acid group will become deprotonated (-COO⁻), making the analyte more polar and less retained.
-
Crucially, the silanol groups will become deprotonated (Si-O⁻), creating active sites for strong ionic interactions with the (now protonated) quinoline nitrogen, leading to significant peak tailing.[5][15]
-
Recommendation:
For optimal peak shape, you should operate at a low mobile phase pH, typically between 2.5 and 3.5 . This ensures both the analyte's carboxylic acid and the column's silanol groups are in their neutral, protonated forms.[16][17] An application note for the related compound, Quinoline-2-carboxylic acid, successfully uses a mobile phase containing 0.1% phosphoric acid, which achieves this low pH environment.[18]
Q3: My peak is still tailing even at low pH. What role does the buffer play, and which one should I choose?
While a low pH is essential, simply adding acid may not be sufficient. A buffer is crucial for maintaining a stable and consistent pH throughout the separation, which is vital for reproducible results.[19] Insufficient buffering can lead to localized pH shifts on the column, causing peak distortion.[17]
Buffer Selection and Concentration:
-
Choice of Buffer: For low pH applications, phosphate and formate buffers are excellent choices. They are effective in the desired pH range and are compatible with UV detection.
-
Phosphate Buffer: Highly effective, but can precipitate with high concentrations of acetonitrile. Be mindful of your gradient conditions.
-
Formate Buffer (Formic Acid): Generally more volatile and highly compatible with mass spectrometry (LC-MS).
-
-
Buffer Concentration: A buffer concentration of 10-25 mM is usually sufficient to provide adequate buffering capacity without causing solubility issues.[17]
| Buffer Component | pKa | Effective pH Range | UV Cutoff (approx.) |
| Phosphoric Acid | 2.15 | 2.0 - 3.0 | ~200 nm |
| Formic Acid | 3.75 | 2.8 - 4.8 | ~210 nm |
Protocol: Preparing a Buffered Mobile Phase
-
Aqueous Component Preparation:
-
To prepare a 20 mM phosphate buffer at pH 2.5, dissolve the appropriate amount of sodium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[7]
-
-
Mobile Phase Preparation:
-
Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) to your desired starting conditions.
-
Degas the final mobile phase before use.
-
Q4: Could my column be the problem? What type of column is best suited for this analysis?
Yes, the column is a critical factor. If the mobile phase is optimized and you still observe tailing, the issue may lie with the column's chemistry or condition.
Column Choice Recommendations:
-
High-Purity, End-Capped Columns: Modern HPLC columns are typically made from high-purity silica with a lower trace metal content.[17] More importantly, they undergo a process called "end-capping," where residual silanol groups are chemically deactivated with a small silylating agent.[3][5] Using a high-quality, fully end-capped C18 or C8 column is highly recommended to minimize secondary silanol interactions.[16]
-
Polar-Embedded or Polar-Endcapped Phases: For highly polar compounds, columns with polar-embedded or polar-endcapped stationary phases can offer improved peak shape.[8][16] These columns provide alternative interaction mechanisms that can shield the analyte from residual silanols.
-
Alternative Chemistries: If tailing persists, consider columns less prone to silanol interactions, such as those with a polymer-based or hybrid silica-organic stationary phase.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an option for very polar compounds that are poorly retained in reversed-phase.[20]
Troubleshooting Column Condition:
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[2][21]
-
Column Degradation: Operating at extreme pH (<2 or >8) can damage the silica backbone of the column, leading to poor performance.[7]
-
Column Void: A void or channel in the column packing can cause peak distortion for all analytes.[2][22]
Workflow: Column Flushing and Regeneration
If you suspect column contamination, a systematic flushing procedure can help.
Caption: A general workflow for flushing a contaminated HPLC column.
Q5: I've optimized the mobile phase and checked my column, but the tailing persists. What else could be wrong?
If you've addressed the most common causes, it's time to investigate other factors related to your sample, your HPLC system, and the specific chemistry of your analyte.
A. Sample Solvent Mismatch
Injecting your sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase can cause severe peak distortion.[23][24] The sample doesn't focus properly at the head of the column, leading to a broadened or tailing peak.[25]
-
The Rule: Ideally, your sample solvent should be weaker than or identical to your mobile phase.[16]
-
Practical Solution: Try dissolving and diluting your sample in your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with buffer). If solubility is an issue, dissolve the sample in a small amount of organic solvent (like methanol) and then dilute with the mobile phase.[26]
B. Metal Chelation
As previously mentioned, the quinoline moiety can chelate with metals. If your column has high metal content or your system is leaching metal ions, this can be a persistent issue.
-
Diagnostic Test: Try adding a small amount of a competing chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM). If the peak shape improves, metal chelation is a likely contributor.
-
Long-Term Solution: Use columns with low metal content and consider using PEEK tubing and fittings to create a more inert flow path.[2]
C. Extra-Column Volume
Excessive volume between the injector and the detector can cause band broadening, which manifests as wider, more tailed peaks.[2]
-
Check Your System: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all connections are made properly with no gaps.[8]
Troubleshooting Logic Diagram
The following diagram outlines a logical progression for troubleshooting peak tailing for this compound.
Caption: A step-by-step troubleshooting workflow for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sielc.com [sielc.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
- 16. uhplcs.com [uhplcs.com]
- 17. hplc.eu [hplc.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. glsciencesinc.com [glsciencesinc.com]
- 21. uhplcs.com [uhplcs.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mac-mod.com [mac-mod.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
preventing byproduct formation in 6-Chloroquinoline-2-carboxylic acid synthesis
Welcome to the Technical Support Center for the synthesis of 6-chloroquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize byproduct formation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing the this compound scaffold are the Pfitzinger reaction, the Doebner reaction, and the oxidation of a suitable precursor like 6-chloroquinoline-2-carboxaldehyde. The Pfitzinger reaction, which involves the condensation of 5-chloroisatin with a carbonyl compound containing an α-methylene group, is a classical and effective approach.[1][2] The Doebner reaction offers an alternative three-component strategy using 4-chloroaniline, an aldehyde, and pyruvic acid.[3][4] A highly efficient and clean method is the direct oxidation of 6-chloroquinoline-2-carboxaldehyde.[5]
Q2: What are the typical byproducts I should be aware of during the synthesis of this compound?
A2: Byproduct formation is highly dependent on the chosen synthetic route.
-
In the Pfitzinger reaction with pyruvic acid, a common byproduct is the corresponding dicarboxylic acid, 6-chloroquinoline-2,4-dicarboxylic acid .[6] Incomplete reaction can also leave starting materials in the final product.
-
In the Doebner reaction , potential byproducts include compounds arising from the self-condensation of pyruvic acid and potential regioisomers of the final product, although the use of 4-chloroaniline directs the formation of the 6-chloro isomer.
-
During the oxidation of 6-chloroquinoline-2-carboxaldehyde , the primary impurity is often the unreacted starting material if the oxidation is incomplete. Over-oxidation is generally not a concern with selective oxidizing agents.
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the nature of the impurities. A common and effective method is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. For acidic byproducts like the dicarboxylic acid, purification can be achieved by careful pH-controlled precipitation. The desired monocarboxylic acid can be precipitated from an aqueous basic solution by adjusting the pH with an acid. Any unreacted neutral starting materials, such as the aldehyde precursor, can be removed by extraction with an organic solvent from the basic aqueous solution of the product salt before acidification.[7][8]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Guide 1: Pfitzinger Synthesis Route
The Pfitzinger reaction is a robust method for quinoline synthesis. However, challenges can arise.
Problem 1: Low Yield of the Desired this compound
-
Possible Cause 1: Incomplete reaction. The condensation and cyclization steps may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reflux time if starting material is still present.[8]
-
-
Possible Cause 2: Formation of 6-chloroquinoline-2,4-dicarboxylic acid. The reaction of 5-chloroisatin with pyruvic acid can lead to the formation of the dicarboxylic acid as a major byproduct.[6]
-
Solution: To obtain the desired monocarboxylic acid, a subsequent decarboxylation step is necessary. This is typically achieved by heating the crude product in a high-boiling point solvent. The temperature for decarboxylation needs to be carefully optimized to avoid decomposition.
-
Problem 2: Difficulty in Purifying the Product
-
Possible Cause: Presence of both mono- and di-carboxylic acids. These closely related acidic compounds can be challenging to separate.
-
Solution: Utilize fractional crystallization or careful pH-mediated precipitation. The difference in pKa between the two carboxylic acid groups can be exploited for selective precipitation. Alternatively, convert the crude acid mixture to their methyl esters and separate them by column chromatography, followed by hydrolysis to the desired acid.
-
Guide 2: Oxidation of 6-Chloroquinoline-2-carboxaldehyde
This is often a cleaner route to the target molecule.
Problem 1: Incomplete Oxidation and Presence of Starting Material
-
Possible Cause: Insufficient oxidizing agent or reaction time. The aldehyde has not been fully converted to the carboxylic acid.
-
Solution: Ensure that a slight excess of the oxidizing agent (e.g., sodium chlorite) is used.[5] Monitor the reaction by TLC until the starting aldehyde spot is no longer visible. If the reaction stalls, a small additional portion of the oxidizing agent can be added.
-
Problem 2: Product Precipitation and Reaction Halting
-
Possible Cause: The product, this compound, may be insoluble in the reaction solvent and precipitate out, preventing the reaction from going to completion.
-
Solution: Choose a solvent system in which both the starting material and the product are soluble. A mixture of t-butanol, 2-methyl-2-butene, and water is reported to be effective.[5] If precipitation still occurs, increasing the solvent volume or temperature (if the oxidizing agent is stable) may help.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 6-Chloroquinoline-2-carboxaldehyde
This protocol is adapted from a patented procedure and offers a high-yield, clean synthesis.[5]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 6-chloroquinoline-2-carboxaldehyde (1.0 eq) in a mixture of tert-butanol (105 mL/mmol of aldehyde) and 2-methyl-2-butene (26 mL/mmol of aldehyde).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water (45 mL/mmol of aldehyde).
Step 2: Oxidation Reaction
-
Slowly add the aqueous solution of the oxidizing agent to the solution of the aldehyde dropwise over 5-10 minutes with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Upon completion of the reaction, remove the organic solvents by distillation under reduced pressure.
-
Add water to the residue to induce precipitation of the product.
-
Collect the white precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
| Parameter | Value |
| Reactants | 6-chloroquinoline-2-carboxaldehyde, Sodium Chlorite, Sodium Dihydrogen Phosphate |
| Solvent | tert-Butanol, 2-Methyl-2-butene, Water |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Reported Yield | 87%[5] |
Protocol 2: Synthesis via Pfitzinger Reaction (Conceptual)
Step 1: Condensation
-
In a round-bottom flask, dissolve potassium hydroxide (3-4 eq) in ethanol.
-
Add 5-chloroisatin (1.0 eq) and stir until the ring opens.
-
Add pyruvic acid (1.0-1.2 eq) and reflux the mixture for 12-24 hours.[8]
Step 2: Work-up
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove neutral impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude product, which will likely be a mixture containing 6-chloroquinoline-2,4-dicarboxylic acid.
Step 3: Decarboxylation
-
The crude product is then heated in a high-boiling solvent (e.g., diphenyl ether) or without a solvent at a temperature sufficient to induce decarboxylation of the 4-carboxylic acid group. The optimal temperature and time must be determined experimentally.
Visualizations
Pfitzinger Reaction Workflow
Caption: General workflow for the Pfitzinger synthesis.
Oxidation Reaction Workflow
Caption: Workflow for the oxidation of the aldehyde precursor.
References
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. This compound CAS#: 59394-30-8 [amp.chemicalbook.com]
- 6. 6-Chloroquinoline-2,4-dicarboxylic acid | C11H6ClNO4 | CID 702002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up the Synthesis of 6-Chloroquinoline-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven advice to ensure a robust, safe, and efficient scale-up process.
Introduction: The Scale-Up Challenge
This compound is a pivotal building block in medicinal chemistry, notably as a precursor for various pharmacologically active agents. While numerous synthetic routes exist on paper, scaling these reactions introduces significant challenges related to reaction control, impurity profiles, product isolation, and safety. This document provides a structured approach to navigating these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical during the planning phase of a scale-up campaign.
Q1: What are the primary synthetic routes for this compound suitable for scale-up, and what are their key trade-offs?
A1: Selecting a synthetic route for scale-up requires balancing factors like raw material cost, process safety, and robustness. The two most common strategies are building the quinoline core directly (A) or performing a late-stage functionalization of a pre-existing quinoline (B).
-
Strategy A: Core Construction (e.g., Doebner-von Miller Reaction) This approach typically involves reacting 4-chloroaniline with pyruvic acid and an aldehyde. While it builds the desired scaffold directly, it is fraught with scale-up challenges. The Doebner-von Miller reaction is a variant of the Skraup synthesis, which is notoriously exothermic and can lead to violent, difficult-to-control reactions.[1][2] A major byproduct is tar formation, resulting from the acid-catalyzed polymerization of intermediates, which severely complicates purification and reduces yield.[3]
-
Strategy B: Late-Stage Oxidation This is often the preferred industrial route due to better control and predictability. The synthesis starts with a more stable precursor, such as 6-chloro-2-methylquinoline or 6-chloroquinoline-2-carbaldehyde, which is then oxidized to the carboxylic acid.[4]
-
Advantages: Avoids the harsh conditions of core formation reactions. Oxidation reactions are generally better understood and more controllable at scale. The starting materials are often commercially available or can be synthesized via more manageable methods. Purification of the final product can be more straightforward.
-
Disadvantages: May add an extra step to the overall synthesis. Requires careful selection of the oxidizing agent to prevent over-oxidation or side reactions.
-
Q2: My process involves a Doebner-von Miller type reaction. What are the primary safety concerns when scaling up?
A2: The primary safety concerns for Doebner-von Miller and related Skraup syntheses are thermal runaway and the handling of hazardous materials.
-
Thermal Runaway: The reaction is famously exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, creating a dangerous runaway reaction. Mitigation: Ensure gradual heating, have a robust cooling system in place, and consider a semi-batch process where one reactant is added slowly to control the reaction rate.[1]
-
Hazardous Reagents: Strong acids like concentrated sulfuric acid are used, which are highly corrosive.[1] Historically, oxidizing agents like nitrobenzene or arsenic acid were used, which are highly toxic.[1][2] Mitigation: Use appropriate personal protective equipment (PPE), ensure proper ventilation, and explore modern, milder oxidizing agents or catalytic systems where possible.
-
Pressure Build-up: The formation of volatile byproducts or a rapid temperature increase can lead to pressure build-up in a sealed or poorly vented reactor. Mitigation: The process must be conducted in a suitable pressure-rated reactor with appropriate pressure relief systems.
Q3: How can I effectively purify multi-kilogram batches of this compound?
A3: Large-scale purification should avoid chromatography wherever possible due to cost and solvent usage. For a carboxylic acid product, acid-base extraction is the most effective method.[5]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene).
-
Basification: Extract the organic layer with an aqueous base solution (e.g., sodium hydroxide, sodium carbonate). The carboxylic acid will deprotonate and move into the aqueous layer as its water-soluble carboxylate salt, leaving non-acidic impurities behind in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., hydrochloric acid) until the pH is acidic (pH ~2-3). The this compound will precipitate out as a solid.
-
Isolation: The purified solid product can be collected by filtration, washed with cold water to remove residual salts, and then dried under vacuum.[1]
This method is highly effective at removing neutral or basic impurities and tarry byproducts.[5]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Challenge Area A: Doebner-von Miller / Skraup-Type Syntheses
Problem 1: Significant Tar/Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, intractable sludge. Product isolation is difficult, and yields are extremely low.
-
Possible Causes:
-
Harsh Acidic Conditions: Strong acids like H₂SO₄ catalyze the polymerization of the α,β-unsaturated carbonyl intermediates, which is a primary cause of tar formation.[3]
-
High Localized Temperature: Poor stirring or excessively rapid heating can create "hot spots" where polymerization accelerates dramatically.[1]
-
High Reactant Concentration: High concentrations of the carbonyl compound can favor self-polymerization over the desired reaction with the aniline.
-
-
Suggested Solutions:
-
Optimize Acid Catalyst: Investigate using milder Lewis acids (e.g., ZnCl₂, SnCl₄) or Brønsted acids (e.g., p-TsOH) which can promote the quinoline formation while reducing the rate of polymerization.[3][6]
-
Improve Thermal Control: Ensure vigorous and efficient stirring. Use a reactor with a jacket for precise temperature control and add reagents or heat slowly to prevent exotherms.
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[3]
-
Problem 2: The Reaction is Too Violent and Difficult to Control
-
Symptoms: A sudden, rapid increase in temperature and pressure after an induction period.
-
Possible Causes:
-
Suggested Solutions:
-
Controlled Addition (Semi-Batch): Add the most reactive component (often the α,β-unsaturated carbonyl or the oxidizing agent) slowly and sub-surface to the reaction mixture at a controlled temperature. This ensures the reaction proceeds at a steady, manageable rate.
-
Gradual Heating: Heat the reaction mixture slowly and monitor the internal temperature closely. Be prepared with an efficient cooling system to manage any exotherm.[1]
-
Problem 3: Product is Contaminated with Dihydroquinoline Impurities
-
Symptoms: Characterization (NMR, LC-MS) of the final product shows the presence of dihydro- or even tetrahydroquinoline species.
-
Possible Causes:
-
Suggested Solutions:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated product, it may be possible to perform a separate oxidation step using an agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to aromatize the ring system.[3]
-
Challenge Area B: Late-Stage Oxidation
Problem 4: Incomplete Oxidation of the Precursor
-
Symptoms: The final product is contaminated with unreacted starting material (e.g., 6-chloro-2-methylquinoline).
-
Possible Causes:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the substrate is too low.
-
Low Reaction Temperature: The activation energy for the oxidation is not being met, leading to a sluggish reaction.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time.
-
-
Suggested Solutions:
-
Increase Oxidant Stoichiometry: Increase the equivalents of the oxidizing agent in increments (e.g., from 1.1 eq to 1.3 eq) and monitor the reaction progress by TLC or LC-MS.
-
Optimize Temperature and Time: Increase the reaction temperature and/or extend the reaction time. Monitor for the formation of degradation byproducts.[]
-
Verify Reagent Activity: Use a fresh, verified batch of the oxidizing agent.
-
Part 3: Protocols and Data
Experimental Protocol: Purification of this compound via Acid-Base Extraction
This protocol describes a robust method for purifying the title compound from non-acidic impurities at scale.
-
Dissolution: In a suitably sized reactor, charge the crude this compound. Add a water-immiscible organic solvent (e.g., Ethyl Acetate, 10-15 volumes relative to the crude mass). Stir until all solids are dissolved.
-
Base Extraction: Prepare a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water. Add the aqueous base solution (approx. 5 volumes) to the reactor. Stir vigorously for 30-60 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. The upper layer should be the organic phase, and the lower layer will be the aqueous phase containing the sodium 6-chloroquinoline-2-carboxylate salt. Drain and collect the lower aqueous layer.
-
Back-Extraction (Optional): To maximize recovery, add another portion of the aqueous base to the organic layer, stir, and separate again. Combine the aqueous layers.
-
Precipitation: Transfer the combined aqueous layers to a clean reactor equipped with cooling and an overhead stirrer. Cool the solution to 0-5 °C using an ice-water bath.
-
Acidification: Slowly, and with vigorous stirring, add 6 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution. Continue adding acid until the pH is approximately 2. A thick white or off-white precipitate of the purified product will form.
-
Isolation: Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete precipitation. Collect the solid product by filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water until the filtrate is at a neutral pH. This removes inorganic salts. Dry the purified product under vacuum at 50-60 °C to a constant weight.
Data Table: Typical Reaction Conditions for Quinoline Synthesis
| Synthetic Route | Key Reagents | Catalyst/Solvent | Temperature (°C) | Key Challenges |
| Doebner-von Miller | 4-Chloroaniline, Pyruvic acid, Aldehyde | H₂SO₄ or Lewis Acid | 100 - 160 | Highly exothermic, tar formation, low yield[1][3] |
| Combes Synthesis | 4-Chloroaniline, β-Diketone | H₂SO₄, PPA | 100 - 150 | Regioselectivity, harsh acid conditions[9][10] |
| Pfitzinger Reaction | 5-Chloroisatin, Carbonyl Compound | KOH or NaOH in Ethanol | Reflux (~80) | Gives quinoline-4-carboxylic acid isomer[11][12] |
| Late-Stage Oxidation | 6-Chloro-2-carbaldehyde | NaClO₂, NaH₂PO₄ in t-BuOH | Room Temp | Incomplete reaction, byproduct formation[4] |
Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Low Yield in a Doebner-von Miller Synthesis
Caption: Decision workflow for troubleshooting low product yield.
Diagram 2: Purification Workflow via Acid-Base Extraction
Caption: Step-by-step workflow for purification at scale.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound CAS#: 59394-30-8 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Doebner-Miller_reaction [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Impurities in 6-Chloroquinoline-2-carboxylic acid by LC-MS
Welcome to the technical support center for the analysis of 6-Chloroquinoline-2-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for identifying process-related and degradation impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses common questions regarding the impurity profile of this compound, grounding the answers in established chemical principles and regulatory expectations.
Q1: What are the most likely process-related impurities I should expect during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. Common methods like the Doebner–von Miller or Gould-Jacobs reactions start with substituted anilines and can introduce specific impurities.[1][2] Based on these pathways, potential process-related impurities include:
-
Starting Materials & Reagents: Unreacted starting materials such as 4-chloroaniline or diethyl (ethoxymethylene)malonate.
-
Isomeric Impurities: Formation of undesired regioisomers is a common issue. For instance, if the cyclization reaction is not perfectly regioselective, you might detect small amounts of 8-Chloroquinoline-2-carboxylic acid .[2]
-
Incomplete Reaction Intermediates: Depending on the specific synthesis, intermediates may be present. For example, if the synthesis involves the oxidation of a methyl group followed by chlorination of a quinolone intermediate, the corresponding 6-Chloro-2(1H)-oxoquinoline-2-carboxylic acid could be an impurity.[3]
-
Over-chlorination/Byproducts: Depending on the chlorinating agent and reaction conditions, byproducts from undesired side reactions could occur.
Q2: What degradation products might form if my sample of this compound is exposed to harsh conditions?
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][5] Based on the structure of this compound, which contains a quinoline ring, a carboxylic acid, and a chloro-substituent, the following degradation pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, the chloro group can be susceptible to hydrolysis, leading to the formation of 6-Hydroxyquinoline-2-carboxylic acid .
-
Decarboxylation: At elevated temperatures, the carboxylic acid group at the 2-position may be lost, resulting in the formation of 6-Chloroquinoline .
-
Oxidation: The electron-rich quinoline ring is susceptible to oxidation, especially in the presence of agents like hydrogen peroxide. This can lead to the formation of N-oxides (This compound N-oxide ) or hydroxylated species.[5]
-
Photodegradation: Aromatic systems like quinoline can undergo photolytic reactions, potentially leading to ring cleavage or dechlorination, forming radical species.[6]
Q3: What are the regulatory thresholds for identifying and qualifying impurities?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide clear guidelines. According to ICH Q3A(R2), the identification threshold for impurities in a new drug substance is typically ≥0.10%.[7] Any impurity observed at or above this level needs to be structurally characterized. The qualification threshold, which is the level at which an impurity is considered safe based on toxicological data, is also defined in these guidelines.[7]
Section 2: LC-MS Method Development and Experimental Protocols
A robust, stability-indicating LC-MS method is the cornerstone of any impurity analysis. This section provides a validated starting point for your method development and a protocol for forced degradation studies.
Recommended Starting LC-MS Method
This method is designed to provide good chromatographic resolution for this compound and its potential impurities, which are likely to have varying polarities.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for moderately polar to non-polar compounds. The smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization and helps to produce sharp peak shapes for acidic analytes.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal performance and sensitivity with mass spectrometry.[8] |
| Column Temperature | 40 °C | Improves peak shape and reproducibility of retention times. |
| Injection Volume | 2 µL | Minimizes potential for peak distortion from solvent effects. |
| UV Detection | Diode Array Detector (DAD), 220-400 nm | To monitor the separation and assist in peak tracking and purity assessments. |
Mass Spectrometry Parameters (ESI+):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The quinoline nitrogen is basic and readily protonates to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Typical starting voltage for stable electrospray. |
| Source Temp. | 120 °C | Optimizes desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
| Scan Range | m/z 100 - 500 | Covers the expected mass range of the parent compound and its likely impurities. |
| Data Acquisition | Full Scan & Data-Dependent MS/MS | Full scan detects all ions, while data-dependent MS/MS provides fragmentation data for structural elucidation of detected impurities. |
Workflow for LC-MS Method Development
Caption: LC-MS method development workflow.
Protocol for Forced Degradation Study
This protocol outlines the steps to intentionally degrade the this compound sample to generate potential degradation products for method validation.[9][10]
Objective: To generate degradation products under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) to demonstrate the specificity of the analytical method. Aim for 5-20% degradation of the parent compound.[7]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1 M HCl and dilute to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL.
-
-
Thermal Degradation:
-
Store the solid powder in an oven at 105 °C for 48 hours.
-
Dissolve the stressed powder to prepare a ~100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed LC-MS method.
Section 3: Troubleshooting Guide for Impurity Identification
This section provides a systematic approach to resolving common issues encountered during the LC-MS analysis of this compound and its impurities.
Common MS-Related Observations and Solutions
Problem 1: I see multiple peaks in my mass spectrum for a single chromatographic peak. How do I identify the correct molecular ion?
Cause & Solution: This is often due to the formation of adducts in the electrospray ionization source. Besides the expected protonated molecule [M+H]⁺, you may observe sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺ adducts. Carboxylic acids can also form dimers [2M+H]⁺.
Troubleshooting Steps:
-
Calculate Mass Differences: Look for peaks with specific mass differences from your suspected [M+H]⁺ peak.
-
Improve Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.[2]
-
Reduce Additive Concentration: If using a buffer like ammonium formate, use the lowest concentration necessary for good chromatography to minimize adduct formation.
| Adduct Type | Mass Difference from [M+H]⁺ | Common Source |
| Sodium [M+Na]⁺ | +21.98 Da | Glassware, reagents, solvents |
| Potassium [M+K]⁺ | +37.96 Da | Glassware, reagents, solvents |
| Ammonium [M+NH₄]⁺ | +17.03 Da | Ammonium-based buffers |
| Dimer [2M+H]⁺ | M+1 Da | High analyte concentration |
Problem 2: I'm not seeing the expected fragmentation pattern for my parent compound or a suspected impurity.
Cause & Solution: The fragmentation of quinoline carboxylic acids can be complex. The primary fragmentation often involves the loss of the carboxylic acid group.
Troubleshooting Steps:
-
Confirm the Precursor Ion: Ensure you are selecting the correct [M+H]⁺ ion for fragmentation and not an adduct. Adducts often have different fragmentation pathways or require higher collision energy.
-
Vary Collision Energy (CE): Perform a ramping CE experiment to find the optimal energy for generating informative fragment ions. Too low CE will result in no fragmentation, while too high CE may lead to excessive fragmentation, losing key structural information.
-
Expected Fragments: For this compound ([M+H]⁺ at m/z 208/210 due to chlorine isotopes), look for characteristic neutral losses:
-
Loss of H₂O (-18 Da)
-
Loss of CO (-28 Da)
-
Loss of COOH radical (-45 Da) or CO₂ (-44 Da)
-
Common Chromatography-Related Problems
Problem 3: My peaks are broad or tailing.
Cause & Solution: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH (around 2.7 with 0.1% formic acid) is well below the pKa of the carboxylic acid group (~4-5) to keep it in its neutral, protonated state.
-
Column Contamination: Flush the column with a strong solvent wash. If the problem persists, the column may be degraded and require replacement.
-
Extra-Column Volume: Ensure all fittings and tubing are appropriate for UHPLC/HPLC to minimize dead volume.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common LC-MS problems.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of 6-Chloroquinoline-2-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloroquinoline-2-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your results.
Introduction: The Stability Challenge
This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry.[1][2] However, their inherent chemical structure can present stability issues, leading to degradation and inconsistent experimental outcomes.[3] Understanding the factors that influence the stability of these molecules is paramount for successful research and development. This guide will delve into the primary degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues researchers face when working with this compound derivatives.
My compound solution is changing color over time. What does this indicate?
A change in color, often to yellow and then brown, is a common indicator of quinoline compound degradation.[3] This is frequently caused by exposure to light (photodegradation) or oxidation.[3] The formation of colored degradation products signifies that the integrity of your compound is compromised. It is critical to store solutions of this compound derivatives, especially stock solutions and samples for long-term studies, protected from light.[3]
I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation.[3] this compound derivatives can be unstable in aqueous solutions, and their degradation can be influenced by several factors, including pH, temperature, and light exposure.[3] It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage and experimental conditions.
What are the primary factors that influence the stability of this compound derivatives?
The stability of these compounds is primarily affected by the following factors:
-
pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[3] Degradation can be accelerated in both acidic and basic conditions.[3] The carboxylic acid moiety at the 2-position and the quinoline nitrogen are ionizable, making the molecule's overall charge and reactivity susceptible to pH changes.
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[3][4] This photodegradation can lead to the formation of various byproducts, including hydroxyquinolines.[3]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[3][5] Storing solutions at appropriate temperatures, such as refrigerated or frozen, can help slow down these processes.[3]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[3][6] This can lead to the formation of N-oxides or hydroxylated derivatives.[6]
How can I minimize the degradation of my this compound derivative solutions?
To enhance the stability of your solutions, consider the following strategies:
-
pH Control: Use buffers to maintain the pH at a level where the compound is most stable.[7] The optimal pH will be specific to your derivative and should be determined experimentally through a pH stability profile study.
-
Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.[3] Minimize exposure to ambient light during experimental procedures.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, refrigeration (2-8°C) is often sufficient for short-term storage. Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants like EDTA to your formulation.[7] EDTA acts as a chelating agent, sequestering metal ions that can catalyze oxidation reactions.[7]
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Solvent Selection: The choice of solvent can impact stability. While aqueous buffers are common for biological assays, for storage, consider using anhydrous organic solvents where the compound is stable.
Understanding Degradation Pathways
The degradation of this compound derivatives can occur through several mechanisms. A general understanding of these pathways is crucial for effective troubleshooting.
-
Hydrolysis: The carboxylic acid group itself is generally stable, but other functional groups on the molecule or in derivatives could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light can excite the quinoline ring, leading to reactions that can include oxidation, rearrangement, or cleavage of substituents.[3][4]
-
Oxidation: The nitrogen atom in the quinoline ring can be oxidized to an N-oxide. The aromatic rings can also undergo hydroxylation.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxylic acid group) or other decomposition reactions can occur.[8]
Below is a diagram illustrating potential degradation pathways for a generic this compound derivative.
Caption: Potential degradation pathways for this compound derivatives.
Experimental Protocols
To systematically investigate and mitigate stability issues, the following experimental protocols are recommended.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Objective: To identify the degradation products of a this compound derivative under various stress conditions.
Materials:
-
Your this compound derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[3]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).[3] Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and sample at various time points.[3] Neutralize samples with 0.1 M HCl before analysis.[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature and monitor over time.[3]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[3][6] Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light, following ICH Q1B guidelines.[6]
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[3]
Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products identified in the forced degradation study.
Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
A C18 reverse-phase column is a good starting point.
Method Development Strategy:
-
Initial Conditions: Start with a simple gradient method, for example, a mobile phase of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile, running a gradient from 10% to 90% acetonitrile over 20-30 minutes.
-
Analyze Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization:
-
Adjust the gradient slope and duration to improve the separation of the parent peak from the degradation product peaks.
-
If co-elution occurs, try a different column chemistry (e.g., a phenyl-hexyl column) or modify the mobile phase (e.g., change the organic modifier to methanol, or adjust the pH of the aqueous phase).
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using a DAD.[3]
The following diagram outlines the workflow for conducting a stability study.
Caption: Experimental workflow for a comprehensive stability study.
Quantitative Data Summary
The following table provides an example of how to present data from a forced degradation study.
| Stress Condition | Incubation Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl at 60°C | 24 | 15.2% | 2 |
| 0.1 M NaOH at RT | 24 | 8.5% | 1 |
| 3% H₂O₂ at RT | 24 | 19.8% | 3 |
| Dry Heat at 80°C | 48 | 5.1% | 1 |
| Photostability | 24 | 25.6% | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively identify, understand, and mitigate the stability challenges associated with this compound derivatives, leading to more reliable and reproducible scientific outcomes.
References
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Esterification of 6-Chloroquinoline-2-carboxylic acid
Welcome to the dedicated technical support guide for the esterification of 6-chloroquinoline-2-carboxylic acid. This resource is crafted for researchers, medicinal chemists, and process development scientists leveraging this critical intermediate in their synthetic workflows. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this reaction, ensuring optimal yield and purity.
Section 1: Troubleshooting Guide
This section is designed for rapid problem-solving, addressing specific experimental issues in a direct question-and-answer format.
Question 1: My esterification reaction shows low or no conversion. What are the primary causes and how can I resolve this?
Answer:
Low conversion is a common hurdle in esterification and often points to issues with reaction equilibrium, substrate activation, or catalyst efficiency.[1][2] Let's dissect the potential causes and their solutions.
Potential Cause 1: Reversible Reaction Equilibrium
The Fischer esterification, a direct reaction between a carboxylic acid and an alcohol with an acid catalyst, is a reversible process.[3][4][5][6] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials, thus limiting the yield.[1][7]
-
Solutions:
-
Use Excess Alcohol: Employing the alcohol as the reaction solvent or using a large excess (5-10 equivalents) can effectively shift the equilibrium toward the product, in accordance with Le Châtelier's principle.[1][2][5]
-
Water Removal: The most effective strategy is the continuous removal of water as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by adding a drying agent such as molecular sieves to the reaction mixture.[1][8]
-
Potential Cause 2: Insufficient Carboxylic Acid Activation
For the nucleophilic alcohol to attack, the carbonyl carbon of the carboxylic acid must be sufficiently electrophilic. Strong acid catalysts protonate the carbonyl oxygen, activating the substrate, but this may not always be enough to drive the reaction to completion.[4][5]
-
Solutions:
-
Convert to a Highly Reactive Intermediate: The most reliable method is to convert the carboxylic acid to its corresponding acyl chloride.[9][10][11] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react irreversibly to form a highly electrophilic acyl chloride, which then readily reacts with the alcohol.[9][11]
-
Use Coupling Agents: For milder conditions, especially with sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective.[12][13] These reagents activate the carboxylic acid in situ, facilitating the ester formation. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.[13][14]
-
Potential Cause 3: Catalyst Issues
The quinoline nitrogen is basic and can be protonated by the acid catalyst, potentially reducing its effective concentration. Furthermore, the catalyst itself may be old or hydrated, diminishing its activity.[2]
-
Solutions:
-
Ensure Anhydrous Conditions: Use a fresh, anhydrous acid catalyst and ensure all solvents and glassware are thoroughly dried.[2][7]
-
Increase Catalyst Loading: A typical loading for sulfuric acid is 1-5 mol%.[1] If catalyst deactivation is suspected, a modest increase may be beneficial.
-
Switch to a Non-Acidic Method: Methods involving acyl chlorides or coupling agents bypass the need for a strong acid catalyst.[15]
-
Caption: A troubleshooting workflow for addressing low ester yield.[1]
Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer:
Side reactions can compete with your desired esterification, reducing yield and complicating purification.[16]
Common Side Product 1: N-Acylurea Formation
When using carbodiimide coupling agents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially if the alcohol is sterically hindered or not sufficiently nucleophilic. This side product can be difficult to remove.
-
Minimization Strategy:
-
Add a Nucleophilic Catalyst: Including DMAP in the reaction mixture facilitates the rapid formation of a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol, outcompeting the rearrangement to the N-acylurea.[13]
-
Control Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can slow the rate of the undesired rearrangement.[17]
-
Common Side Product 2: Dimerization/Anhydride Formation
The activated carboxylic acid can react with another molecule of starting material to form an anhydride, particularly if the concentration of the alcohol is low.[18]
-
Minimization Strategy:
-
Control Reagent Addition: Add the coupling agent slowly to a solution containing both the carboxylic acid and the alcohol. This ensures the activated species is rapidly trapped by the alcohol.[17]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most robust and high-yielding method for esterifying this compound with a simple alcohol like methanol or ethanol?
Answer:
For simple primary or secondary alcohols, the most reliable and consistently high-yielding method is the conversion of the carboxylic acid to its acyl chloride followed by reaction with the alcohol.[9][11][15]
This two-step, one-pot procedure involves:
-
Acyl Chloride Formation: The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride. The byproducts of this reaction are gases (SO₂ and HCl), which drives the reaction to completion.[11]
-
Ester Formation: After removing the excess chlorinating agent, the alcohol is added, often with a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.
This method is advantageous because it is not an equilibrium process and proceeds to completion under relatively mild conditions, making it ideal for substrates like this compound.[9]
FAQ 2: How can I purify my final quinoline ester product effectively?
Answer:
Purification of quinoline derivatives can sometimes be challenging due to their basic nature.
-
Standard Column Chromatography: Silica gel chromatography is the most common method. A solvent system of ethyl acetate and hexane is typically a good starting point for elution.
-
Decomposition on Silica: If you observe product decomposition on silica gel (a common issue with basic quinolines), you can pre-treat the silica by slurrying it with a solvent containing a small amount of triethylamine (~1%) before packing the column. This neutralizes the acidic sites on the silica.[19]
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective method for achieving high purity.
-
Acid/Base Extraction: An initial aqueous workup is crucial. Washing the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) will remove any unreacted carboxylic acid, while a dilute acid wash (e.g., 0.5 N HCl) can remove basic impurities, though care must be taken not to protonate and lose your product to the aqueous layer.
Comparative Summary of Key Esterification Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield Range |
| Fischer Esterification | Alcohol (excess), H₂SO₄ or TsOH | Atom economical, inexpensive reagents.[3] | Reversible equilibrium, often requires high temperatures and long reaction times.[1] | 60-85% |
| Acyl Chloride Method | SOCl₂ or Oxalyl Chloride, Alcohol, Base | Irreversible, high-yielding, fast.[15] | Harsh reagents, generates acidic byproduct (HCl). | >90% |
| DCC/DMAP Coupling | DCC, DMAP, Alcohol | Very mild conditions, good for sensitive substrates.[13] | Reagents are expensive, dicyclohexylurea (DCU) byproduct can be difficult to remove.[17] | 80-95% |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloroquinoline-2-carboxylate via the Acyl Chloride Method
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Pyridine
-
Round-bottom flask, reflux condenser, drying tube, magnetic stirrer
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM (10 mL/g).
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of SOCl₂.
-
-
Esterification:
-
Place the crude acyl chloride under an inert atmosphere and dissolve it in fresh anhydrous DCM (10 mL/g).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of anhydrous ethanol (3.0 eq) and anhydrous pyridine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Dilute with additional DCM.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to afford the pure ethyl ester.
-
Caption: Step-by-step workflow for the acyl chloride esterification method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. brainly.com [brainly.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. quora.com [quora.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. jackwestin.com [jackwestin.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6- and 7-Chloroquinoline-2-Carboxylic Acid Isomers
In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," a framework that consistently yields compounds with significant biological activity.[1] The strategic placement of substituents on this heterocyclic system can dramatically alter a molecule's pharmacological profile. This guide provides an in-depth comparison of two critical positional isomers: 6-chloroquinoline-2-carboxylic acid and 7-chloroquinoline-2-carboxylic acid.
While direct biological activity data for these specific parent acids is limited, they serve as indispensable starting materials for a vast array of therapeutic agents. The core objective of this guide is to compare these isomers by examining the biological activities of their respective derivatives. This comparative analysis, grounded in experimental data, will illuminate how a subtle shift in the chlorine atom's position—from carbon 6 to carbon 7—profoundly dictates the resulting compound's therapeutic potential, influencing everything from anticancer to antimalarial and antimicrobial efficacy.
The Decisive Role of Chlorine Placement: A Structural Overview
At first glance, 6- and 7-chloroquinoline-2-carboxylic acid are nearly identical. Both feature a quinoline core with a carboxylic acid group at the C2 position, a modification that provides a crucial handle for synthetic elaboration into amides, esters, and other functional groups.[2][3] The sole difference is the location of the chlorine atom on the benzene ring portion of the scaffold.
This seemingly minor structural variance has profound implications for the molecule's electronic distribution, lipophilicity, and steric profile. These properties, in turn, govern how the final derivative will interact with its biological target, be it a receptor, an enzyme, or a signaling pathway. The 7-chloro substitution, in particular, is a hallmark of the famed antimalarial drug Chloroquine, which has spurred extensive investigation into other 7-chloroquinoline derivatives for a wide range of diseases.[4][5][6]
Comparative Analysis of Biological Activity Profiles
The true measure of these isomers' potential is revealed through the pharmacological evaluation of the molecules synthesized from them. The following sections and summary table detail the distinct therapeutic avenues pursued for derivatives of each scaffold.
Derivatives of 7-Chloroquinoline: A Legacy of Broad-Spectrum Activity
The 7-chloroquinoline scaffold is a cornerstone of drug discovery, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[4][6] This is largely due to the established success of 7-chloro-4-aminoquinolines in treating malaria.[5]
Key activities associated with 7-chloroquinoline derivatives include:
-
Antimalarial: This is the most well-documented activity. Numerous studies describe the synthesis of novel 7-chloroquinoline derivatives and their potent activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[5][7]
-
Anticancer: A significant body of research highlights the antiproliferative effects of 7-chloroquinoline derivatives against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[5][7][8] Some of these compounds have shown IC50 values in the low micromolar range.
-
Antimicrobial: Researchers have successfully synthesized 7-chloroquinoline derivatives with potent antibacterial and antifungal properties. For example, certain 7-chloroquinoline sulphonamide derivatives have shown strong activity against fungal species like Aspergillus niger and various Gram-positive and Gram-negative bacteria.[9][10][11]
-
Anticonvulsant and Anti-inflammatory: Certain complex derivatives incorporating the 7-chloroquinoline moiety have demonstrated efficacy in animal models of seizures and inflammation, pointing to potential applications in neurological disorders and pain management.[12][13]
Derivatives of 6-Chloroquinoline: Emerging Potential in Oncology and Neurology
While not as extensively explored as its 7-chloro counterpart, the 6-chloroquinoline scaffold is the basis for derivatives with distinct and promising biological activities.
Key activities associated with 6-chloroquinoline derivatives include:
-
Anticancer: Structure-activity relationship (SAR) studies on various quinoline-based compounds have revealed that the 6-chloro substitution can be highly favorable for anticancer activity.[3][14] For instance, novel 6-chloro-quinazolin derivatives (a related heterocyclic system) were synthesized and found to induce apoptosis in human gastric (MGC-803) and breast (Bcap-37) cancer cells.[15][16]
-
Neurological Targets: A series of 2-substituted quinoline-6-carboxamides were synthesized and evaluated as antagonists for the metabotropic glutamate receptor type 1 (mGluR1).[17] One compound in this series showed potent activity, suggesting a potential therapeutic role in treating neuropathic pain.[17]
Summary Data Table
| Biological Activity | 6-Chloroquinoline Derivatives | 7-Chloroquinoline Derivatives | Key Findings and References |
| Anticancer | Yes | Yes | 6-chloro analogues found to be highly potent in some SAR studies.[3][14][15] 7-chloro derivatives show broad activity against cell lines like MCF-7 and HCT-116.[5][7][8] |
| Antimalarial | Less Common | Yes (Extensive) | The 7-chloro scaffold is a classic pharmacophore for antimalarial agents, targeting P. falciparum.[5][7] |
| Antimicrobial | Less Common | Yes | 7-chloro derivatives have been developed with significant antibacterial and antifungal properties.[9][10][11] |
| Neurological | Yes (mGluR1 Antagonism) | Yes (Anticonvulsant) | 6-chloro derivatives show potential for neuropathic pain.[17] 7-chloro derivatives have been evaluated for anticonvulsant activity.[12][13] |
| Anti-inflammatory | Less Common | Yes | Certain derivatives have shown antinociceptive and anti-inflammatory properties in vivo.[13] |
Mechanistic Insights: Targeting Cellular Signaling
The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit critical cellular signaling pathways that control cell growth, proliferation, and survival. One such key target is the Epidermal Growth Factor Receptor (EGFR). Aberrant activation of the EGFR pathway is a known driver in many cancers. Certain quinoline scaffolds have been shown to inhibit this pathway, blocking downstream signaling and thereby halting uncontrolled cell proliferation.[8]
Caption: Inhibition of the EGFR signaling pathway by quinoline scaffolds.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. The following protocol describes a common method for evaluating the in vitro cytotoxic activity of newly synthesized quinoline derivatives against a human cancer cell line.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a self-validating system to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Objective: To quantify the antiproliferative effect of 6- and 7-chloroquinoline-2-carboxylic acid derivatives on a selected cancer cell line (e.g., MGC-803).[15]
Materials:
-
Human cancer cell line (e.g., MGC-803)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing MGC-803 cells and perform a cell count using a hemocytometer.
-
Adjust the cell density to 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. Causality: This pre-incubation ensures cells are healthy and adhered before drug exposure.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium. A typical final concentration range might be 0.1, 1, 5, 10, 25, and 50 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "blank control" (medium only, no cells).
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for another 48 hours. Causality: A 48-hour exposure is a standard duration to observe significant effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition using the formula: Inhibition (%) = [1 - (OD_treated - OD_blank) / (OD_vehicle - OD_blank)] x 100
-
Plot the inhibition percentage against the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The comparative analysis of 6- and 7-chloroquinoline-2-carboxylic acid derivatives unequivocally demonstrates the critical role of isomeric substitution in drug discovery. While direct experimental data on the parent acids is sparse, their utility as synthetic platforms is immense. The 7-chloro isomer has given rise to a broader and more established portfolio of biologically active compounds, particularly in the realms of infectious diseases and oncology.[5][6][7][8] However, the unique activities of 6-chloro derivatives, such as mGluR1 antagonism, highlight this scaffold as a valuable and potentially less-explored avenue for developing novel therapeutics, especially for neurological conditions.[17]
For researchers in the field, this guide underscores a key principle: the choice of starting isomer is a pivotal decision that will direct the entire drug discovery cascade. Future research should focus on further exploring the therapeutic window of 6-chloroquinoline derivatives and conducting direct head-to-head comparisons of isomeric pairs of final compounds under identical experimental conditions to build a more precise understanding of their structure-activity relationships.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation | Communication in Physical Sciences [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
A Comparative Guide to the Synthesis of 6-Chloroquinoline-2-carboxylic Acid for the Modern Researcher
For researchers and professionals in the fields of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of molecular design. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among these, 6-Chloroquinoline-2-carboxylic acid stands out as a key intermediate for the synthesis of various bioactive molecules. The strategic placement of the chloro and carboxylic acid groups offers versatile handles for further chemical modifications.
This guide provides an in-depth, objective comparison of various synthetic routes to this compound. We will move beyond a mere recitation of reaction names to delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, supported by experimental data. Our aim is to equip you with the critical insights needed to select the most appropriate synthetic strategy for your research and development endeavors.
At a Glance: A Comparative Overview of Synthetic Strategies
| Synthetic Route | Key Starting Materials | Reaction Type | Key Advantages | Key Disadvantages |
| Route 1: Oxidation of 6-Chloro-2-methylquinoline | 6-Chloro-2-methylquinoline | Oxidation | Direct, potentially high-yielding final step. | Requires prior synthesis of the substituted quinaldine. |
| Route 2: Friedländer Annulation | 2-Amino-5-chlorobenzaldehyde, Pyruvic acid (or ester) | Condensation/Cyclization | Direct formation of the quinoline ring with desired substituents. | Availability and stability of 2-amino-5-chlorobenzaldehyde can be a challenge. |
| Route 3: Doebner-von Miller Reaction followed by Oxidation | p-Chloroaniline, Crotonaldehyde | Cyclization/Oxidation | Readily available starting materials. | Two-step process, harsh reaction conditions for the initial cyclization. |
| Route 4: Pfitzinger Reaction | 5-Chloroisatin, Pyruvic acid derivative | Condensation/Rearrangement | Good for generating quinoline carboxylic acids. | Primarily yields the undesired quinoline-4-carboxylic acid isomer. |
In-Depth Analysis of Key Synthetic Routes
This section provides a detailed examination of the most viable methods for synthesizing this compound, including reaction mechanisms and experimental protocols.
Route 1: The Oxidation of 6-Chloro-2-methylquinoline
This two-step approach first constructs the 6-chloro-2-methylquinoline (6-chloroquinaldine) core, followed by the selective oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 6-Chloro-2-methylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this case, p-chloroaniline reacts with crotonaldehyde under acidic conditions to form the desired 6-chloro-2-methylquinoline.
Causality Behind Experimental Choices: The use of a strong acid, such as hydrochloric acid, is crucial for catalyzing the Michael addition of the aniline to the α,β-unsaturated aldehyde and the subsequent electrophilic cyclization onto the aromatic ring. An oxidizing agent, often generated in situ or from the reaction conditions, is required for the final aromatization to the quinoline ring system.
Experimental Protocol: Synthesis of 6-Chloro-2-methylquinoline
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-chloroaniline (1 eq.) in aqueous hydrochloric acid (6 M).
-
To this solution, add crotonaldehyde (1.2 eq.) dropwise with vigorous stirring.
-
An oxidizing agent such as ferric chloride (FeCl₃) or arsenic pentoxide can be added, though the reaction can sometimes proceed with air oxidation.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction is typically exothermic and should be controlled.
-
After cooling, the mixture is made basic with a concentrated solution of sodium hydroxide.
-
The crude product is then isolated by steam distillation or solvent extraction.
-
Purification by recrystallization from ethanol or column chromatography can yield 6-chloro-2-methylquinoline with a reported yield of approximately 75% or higher depending on the specific conditions and oxidizing agent used.[3]
Step 2: Oxidation to this compound
The oxidation of the 2-methyl group is a direct conversion to the desired product. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.
Causality Behind Experimental Choices: Selenium dioxide is a specific oxidizing agent for activated methyl and methylene groups, such as those adjacent to an aromatic ring. The reaction proceeds through an ene reaction followed by a[4][5]-sigmatropic rearrangement.
Experimental Protocol: Oxidation of 6-Chloro-2-methylquinoline
-
In a suitable flask, suspend 6-chloro-2-methylquinoline (1 eq.) and selenium dioxide (1.5 eq.) in a mixture of pyridine and water (10:1 v/v).
-
Heat the mixture to reflux for approximately 5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the reaction mixture is cooled and filtered to remove selenium byproducts.
-
The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Advantages of this Route:
-
Relatively high yield in the final oxidation step.
-
The Doebner-von Miller reaction utilizes readily available starting materials.
Disadvantages of this Route:
-
It is a two-step process.
-
The Doebner-von Miller reaction can be exothermic and requires careful control.[3]
-
The use of selenium dioxide involves handling a toxic reagent.
Visualization of the Oxidation Route
Caption: Synthetic pathway via the Doebner-von Miller reaction and subsequent oxidation.
Route 2: The Friedländer Annulation
The Friedländer synthesis provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] For the synthesis of this compound, 2-amino-5-chlorobenzaldehyde and pyruvic acid (or its ester) are the ideal starting materials.
Causality Behind Experimental Choices: This reaction can be catalyzed by either acid or base. Base catalysis promotes the formation of an enolate from pyruvic acid, which then undergoes an aldol-type condensation with the 2-amino-5-chlorobenzaldehyde. Subsequent cyclization and dehydration lead to the quinoline product. Acid catalysis, on the other hand, activates the carbonyl of the benzaldehyde for nucleophilic attack.
Experimental Protocol: Friedländer Synthesis
-
In a reaction vessel, dissolve 2-amino-5-chlorobenzaldehyde (1 eq.) and pyruvic acid (1.1 eq.) in ethanol.
-
Add a catalytic amount of a base, such as potassium hydroxide or piperidine.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and acidify with acetic acid or dilute HCl to precipitate the product.
-
The solid this compound is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.
Advantages of this Route:
-
Direct, one-pot synthesis of the target molecule.
-
Potentially high yields under optimized conditions.[8]
-
Milder reaction conditions are often possible compared to other named reactions.[8]
Disadvantages of this Route:
-
The starting material, 2-amino-5-chlorobenzaldehyde, can be less readily available and potentially unstable compared to simpler anilines.
-
Side reactions, such as self-condensation of the pyruvic acid, can occur.
Visualization of the Friedländer Route
Caption: Direct synthesis of the target molecule using the Friedländer annulation.
Route 3: The Pfitzinger Reaction - A Note on Regioselectivity
The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9][10] To obtain the 6-chloro substituent, 5-chloroisatin would be the required starting material.
Mechanistic Insight and Regiochemical Outcome: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, opening the ring to form a keto-acid. This intermediate then condenses with the carbonyl compound (e.g., pyruvic acid) to form an imine, which subsequently cyclizes and dehydrates. Crucially, the cyclization occurs in a manner that places the newly formed carboxylic acid group at the 4-position of the quinoline ring.
Why this route is not ideal for the target molecule: While the Pfitzinger reaction is an excellent method for producing quinoline-4-carboxylic acids, it does not yield the desired 2-carboxylic acid isomer. This makes it an unsuitable primary route for the synthesis of this compound. However, understanding this regiochemical constraint is vital for synthetic planning and avoiding unproductive experimental pathways.
Visualization of the Pfitzinger Route Outcome
Caption: The Pfitzinger reaction leads to the undesired 4-carboxylic acid isomer.
Summary and Recommendations
The choice of synthetic route for this compound is a balance between the availability of starting materials, the number of synthetic steps, and the desired overall yield and purity.
-
For a direct and potentially high-yielding synthesis, the Friedländer Annulation (Route 2) is the most promising approach, provided that 2-amino-5-chlorobenzaldehyde is accessible. Its one-pot nature and often milder conditions make it an attractive option for efficient synthesis.
-
The Oxidation of 6-Chloro-2-methylquinoline (Route 1) , with the precursor synthesized via the Doebner-von Miller Reaction , is a very strong alternative. This two-step process relies on more readily available starting materials and offers a reliable pathway to the target molecule, despite the need to handle toxic reagents in the oxidation step.
-
The Pfitzinger Reaction (Route 4) , while a powerful tool for quinoline synthesis, is not suitable for obtaining the 2-carboxylic acid isomer due to its inherent regioselectivity.
Ultimately, the optimal choice will depend on the specific capabilities and constraints of your laboratory. We recommend careful consideration of the factors outlined in this guide to make an informed decision that best suits your research objectives.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 6-Chloroquinoline-2-carboxylic Acid and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] This guide offers an in-depth technical comparison of the biological activity of 6-Chloroquinoline-2-carboxylic acid against other notable quinoline derivatives. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The Quinoline Scaffold: A Foundation for Diverse Biological Activities
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in both natural products and synthetic drugs. Its unique electronic properties and rigid structure allow for diverse functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The position and nature of substituents on the quinoline core play a crucial role in determining the specific pharmacological profile of a derivative.
Comparative Biological Activity: An Overview
While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activities by examining structurally related compounds. This section compares the known biological activities of quinoline-2-carboxylic acid and other relevant derivatives across key therapeutic areas.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the inhibition of key signaling pathways or the induction of apoptosis.
Comparative Cytotoxicity Data:
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Quinoline-2-carboxylic acid | HELA (cervical cancer) | Not specified | Significant cytotoxicity observed | [1] |
| MCF7 (breast cancer) | Not specified | Remarkable growth inhibition | [1] | |
| Quinoline-3-carboxylic acid | MCF7 (breast cancer) | Not specified | 12.0 | [2] |
| Quinoline-4-carboxylic acid | MCF7 (breast cancer) | Not specified | 15.2 | [2] |
| 5,8-Dichloroquinoline-2-carboxylic acid | Cellulose Biosynthesis Enzymes | Enzymatic Assay | ~15.2 | [2] |
| 6-Chloro-7-fluoro-quinoline-2-carboxylic acid derivatives | HELA (cervical cancer) | XTT bioassay | 1.08–35.41 | [3] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The data presented for other derivatives provides a comparative context.
Insights and Structure-Activity Relationships: Studies suggest that quinoline-3-carboxylic acid derivatives may possess superior anticancer activity compared to their 2- and 4-carboxylated counterparts.[2] The presence and position of halogen substituents, such as the chloro group in this compound, are known to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets. For instance, some chloro-substituted quinoline derivatives have demonstrated potent anticancer effects.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The antimicrobial potential of quinoline carboxylic acids and their derivatives is an active area of research.
Comparative Antimicrobial Data:
| Compound Class | Organism(s) | Assay | Activity (MIC) | Reference |
| Quinoline-2-carboxamides | Mycobacterium tuberculosis | Microdilution | Some derivatives showed higher activity than isoniazid | [4][5] |
| Quinoline-2-carboxylic acid derivatives | Staphylococcus aureus (Gram-positive) | Well diffusion | Some derivatives showed high activity | [6] |
Note: Specific MIC values for this compound against a standard panel of microbes were not found in the reviewed literature.
Insights and Structure-Activity Relationships: The conversion of the carboxylic acid group to an amide, as seen in quinoline-2-carboxamides, has been shown to yield potent antimycobacterial agents.[4][5] This suggests that modifications at the 2-position of the quinoline ring can significantly modulate antimicrobial activity. The chloro-substituent at the 6-position of the target molecule could potentially enhance its antimicrobial properties, a hypothesis that warrants further experimental validation.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key research focus. Quinoline derivatives have emerged as promising candidates due to their ability to modulate key inflammatory pathways.
Insights and Mechanistic Considerations: Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic activity.[7] While less studied, amides and esters of quinoline-2-carboxylic acid have also been investigated for these properties.[7] A proposed mechanism for the anti-inflammatory action of some quinoline derivatives involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of the inflammatory response.
Key Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Cancer-Related Pathways
Many quinoline derivatives exert their anticancer effects by targeting signaling cascades that are dysregulated in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline derivatives.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to suppress the activation of the NF-κB pathway.
Caption: Proposed mechanism of NF-κB inhibition by certain quinoline derivatives.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized, step-by-step methodologies for key in vitro assays.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Workflow Diagram:
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5,8-Dichloroquinoline-2-carboxylic acid | 1092305-00-4 [smolecule.com]
- 3. Buy 6-Chloro-7-fluoro-quinoline-2-carboxylic acid | 1601170-14-2 [smolecule.com]
- 4. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 6-Chloroquinoline-2-Carboxylic Acid Derivatives as Kinase Inhibitors
Introduction: The Strategic Importance of the Quinoline Scaffold in Oncology
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted cancer therapy.[2] Within the vast landscape of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system is adept at mimicking the purine ring of ATP, allowing it to function as an effective ATP-competitive inhibitor at the kinase hinge region.
This guide focuses on a specific, highly promising subclass: 6-Chloroquinoline-2-carboxylic acid derivatives . The rationale for this focus is twofold. First, the chlorine atom at the 6-position has been shown to significantly enhance binding affinity and improve pharmacokinetic profiles. Second, the carboxylic acid at the 2-position provides a versatile chemical handle for creating diverse libraries of derivatives, such as amides and esters, allowing for fine-tuning of potency and selectivity.[3][4] While direct comparative studies on a broad series of this compound derivatives are emerging, we can construct a robust efficacy comparison by analyzing data from structurally analogous compounds and established structure-activity relationships (SAR). This guide will synthesize available data to provide a comprehensive overview for researchers in drug discovery, highlighting the therapeutic potential of this chemical class.
The this compound Scaffold: A Framework for Potent Kinase Inhibition
The strategic design of these inhibitors hinges on the distinct roles of each component of the core scaffold.
-
The Quinoline Core : As an ATP mimetic, it anchors the molecule within the ATP-binding pocket of the target kinase.
-
The 6-Chloro Substituent : This electron-withdrawing group can form favorable halogen bonds with the protein backbone and enhance properties like cell permeability and metabolic stability, often leading to increased potency.
-
The 2-Carboxylic Acid Group : This is the primary point for diversification. By converting the carboxylic acid to amides, esters, or other functional groups, medicinal chemists can introduce a variety of side chains. These side chains can then form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the kinase domain, which is the key to achieving both high potency and selectivity against a specific kinase target.[2]
The general workflow for developing and evaluating these compounds is a multi-step process that integrates chemical synthesis with biological validation.
Caption: General workflow for the development of kinase inhibitors.
Comparative Efficacy and Structure-Activity Relationship (SAR) Analysis
Direct, published kinase inhibition data for a series of this compound derivatives is limited. However, we can infer their potential and guide future research by examining closely related analogs. A key study on 2-chloroquinoline-3-carboxylic acid derivatives as inhibitors of Protein Kinase CK2 provides an excellent surrogate dataset for understanding the SAR of this class.[5][6] CK2 is a crucial kinase involved in cell growth and proliferation, making it a significant cancer target.
The data reveals that modifications at the positions analogous to our scaffold of interest (the chloro and carboxylic acid groups) have a profound impact on inhibitory activity.
| Compound ID (Reference) | R1 (Position 6/7) | R2 (Position 2) | R3 (Position 3) | Target Kinase | IC50 (µM) |
| 3k [5] | 6,7-di-Cl | -Cl | -COOH | CK2 | > 50 |
| 5k [5] | 6,7-di-Cl | -NH2 | -COOH | CK2 | 1.8 |
| 6k [5] | 6,7-di-Cl | \multicolumn{2}{c | }{Tetrazolo-fused} | CK2 | 0.85 |
| 5c [5] | 6,7-di-OMe | -NH2 | -COOH | CK2 | 0.65 |
| 5d [5] | 6-Br | -NH2 | -COOH | CK2 | 1.3 |
Key SAR Insights from Analogous Compounds:
-
The Amine is Critical : Replacing the chloro group at the 2-position with an amino group (compare 3k with 5k ) dramatically increases potency, boosting the IC50 from >50 µM to 1.8 µM.[5] This suggests that a hydrogen bond donor at this position is crucial for interacting with the kinase. For our target scaffold, this implies that converting the 2-carboxylic acid into an amide (-CONH-R) is a more promising strategy than creating esters (-COO-R).
-
Bioisosteric Replacement : Cyclizing the 2-amino and 3-carboxylic acid groups into a tetrazole ring (a common bioisostere for a carboxylic acid) as seen in compound 6k , further improves activity (IC50 = 0.85 µM).[5] This highlights that the geometry and electronic properties of the hydrogen bonding groups are critical for optimal binding.
-
Benzo Ring Substitutions Matter : The nature of the substituents on the benzo portion of the quinoline ring significantly modulates activity. Electron-donating methoxy groups (5c ) appear more favorable than electron-withdrawing chloro groups (5k ), yielding the most potent compound in this series (IC50 = 0.65 µM).[5] A bromo group at the 6-position (5d ) also confers potent activity (IC50 = 1.3 µM), reinforcing the importance of this position for substitution.
Based on this analysis, a hypothetical series of 6-Chloroquinoline-2-carboxamides would be prime candidates for potent kinase inhibitors. The key to their efficacy would lie in selecting the appropriate amine to form the amide bond, thereby optimizing interactions within the specific kinase's binding pocket.
Targeted Signaling Pathways: Disrupting Cancer Cell Proliferation
Quinoline-based kinase inhibitors frequently target critical signaling pathways that drive cancer cell growth and survival. A primary example is the PI3K/Akt/mTOR pathway, which is hyperactivated in a wide range of human cancers. Inhibitors derived from the 6-chloroquinoline scaffold can effectively block the activity of key kinases in this cascade, such as PI3K itself or Akt.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
By inhibiting a kinase like PI3K, the 6-chloroquinoline derivative prevents the phosphorylation cascade, ultimately blocking the downstream signals that promote cell proliferation and survival, leading to an anti-tumor effect.
Experimental Protocols for Efficacy Evaluation
To validate the efficacy of newly synthesized compounds, a series of standardized biochemical and cell-based assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the recombinant target kinase in reaction buffer.
-
Prepare a solution of the kinase-specific peptide substrate and ATP (at its Km concentration) in the reaction buffer.
-
Prepare serial dilutions of the this compound derivative (test compound) in DMSO, then dilute further in reaction buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 10 µL of the diluted test compound to each well. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 20 µL of the kinase solution to each well except the negative control. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).
-
-
Signal Detection :
-
Quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is measured.
-
Read the plate on a luminometer.
-
-
Data Analysis :
-
Subtract the background signal (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Culture :
-
Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media until approximately 80% confluent.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound scaffold stands as a highly promising, yet underexplored, platform for the development of novel kinase inhibitors. By leveraging structure-activity relationship data from closely related quinoline derivatives, this guide has established a clear rationale for prioritizing the synthesis of 6-chloroquinoline-2-carboxamides .[2][5] The demonstrated potency of analogous compounds against cancer-relevant kinases like CK2 underscores the potential for discovering new, effective therapeutic agents.
Future work should focus on synthesizing a focused library of these amides and screening them against a panel of cancer-associated kinases. The detailed experimental protocols provided herein offer a validated roadmap for evaluating their efficacy. Through iterative cycles of synthesis, biological testing, and SAR analysis, it is highly probable that lead compounds with potent and selective kinase inhibition profiles can be identified, paving the way for the next generation of targeted cancer therapies.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for 6-Chloroquinoline-2-carboxylic Acid Derivatives
Introduction: The Imperative for Specificity in Quinolone Research
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with applications ranging from antimalarial to anticancer and antibacterial roles.[1][2][3][4] The compound 6-Chloroquinoline-2-carboxylic acid is a key synthetic intermediate and a potential metabolite in the development of novel pharmaceuticals. To accurately quantify such small molecules in complex biological matrices for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, highly specific immunoassays are indispensable tools.
However, the development of antibodies against small molecules, or haptens, is fraught with the challenge of cross-reactivity.[5] An antibody raised against a specific hapten may also bind to structurally similar molecules, leading to an overestimation of the target analyte's concentration and compromising the integrity of experimental data.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of antibodies raised against this compound. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for antibody characterization, and present a model for data interpretation and reporting. Our approach is grounded in established principles of immunochemistry to ensure the development of robust and reliable immunoassays.
Part 1: The Immunogen Design - Eliciting a Targeted Response
Small molecules like this compound are not immunogenic on their own. To elicit an immune response, the hapten must be covalently conjugated to a large carrier protein. The choice of conjugation strategy is critical as it influences the epitopes presented to the immune system and, consequently, the specificity of the resulting antibodies.
The carboxylic acid moiety on the quinoline ring is the most convenient handle for conjugation. Using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) activates the carboxyl group to form a stable NHS-ester, which then readily reacts with primary amines on the carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] for immunization or Bovine Serum Albumin [BSA] for screening assays) to form a stable amide bond.
This strategy directs the immune response towards the part of the molecule distal to the linkage site—the chlorinated quinoline core. This is advantageous, as it is the unique structural features of this core that we want the antibody to recognize with high specificity.
Caption: Workflow for hapten-carrier immunogen synthesis.
Part 2: Designing the Cross-Reactivity Panel
A robust assessment of antibody specificity requires testing against a panel of structurally related analogs. The selection of these compounds should be deliberate, designed to probe how minor chemical modifications affect antibody recognition. For our target, a logical panel would include derivatives with alterations at key positions.
Table 1: Proposed Structural Analogs for Cross-Reactivity Screening
| Compound ID | Compound Name | Structure | Modification from Parent Compound | Rationale for Inclusion |
| Parent | This compound | Parent Hapten | The target analyte; reference for 100% reactivity. | |
| Analog A | 2-Chloroquinoline-6-carboxylic acid[7] | Isomeric variation | Tests specificity for the position of the chlorine atom. | |
| Analog B | 6-Chloro-2-methylquinoline-3-carboxylic acid[8] | Multiple changes | Assesses tolerance for shifts in functional group positions. | |
| Analog C | Quinoxaline-2-carboxylic acid[9] | Core scaffold change | Evaluates specificity for the quinoline vs. quinoxaline core. | |
| Analog D | Quinoline-2-carboxylic acid[9] | Removal of chlorine | Determines the contribution of the chloro group to the epitope. | |
| Analog E | 6-Chloroquinoline-2-carboxamide | Modification at conjugation site | Probes for antibodies that recognize the linkage region. |
Part 3: Experimental Protocols for Specificity Assessment
The gold-standard method for determining the cross-reactivity of antibodies against small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (cELISA) . This assay measures the ability of a free analog to compete with a plate-bound hapten-protein conjugate for binding to the antibody.
Protocol 1: Competitive ELISA
This protocol is designed to be self-validating by including appropriate controls and a full standard curve for the parent compound.
Materials:
-
96-well high-binding polystyrene microplates
-
Coating Conjugate: this compound-BSA
-
Primary Antibody: Polyclonal or monoclonal antibody raised against the this compound-KLH immunogen
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Assay Buffer: 1% BSA in PBST
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2M Sulfuric Acid
-
Parent compound and all analogs (from Table 1)
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Causality: Immobilizing the hapten-conjugate on the plate surface provides the target for antibody binding. The overnight incubation ensures efficient adsorption.[10][11]
-
-
Washing and Blocking:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer to remove unbound coating conjugate.
-
Add 200 µL/well of Blocking Buffer to saturate any remaining non-specific binding sites on the plastic.[12]
-
Incubate for 1-2 hours at room temperature (RT).
-
Causality: Blocking is a critical step to prevent non-specific binding of the primary and secondary antibodies, which would lead to high background signal.[12]
-
-
Competition Reaction:
-
Prepare serial dilutions of the parent compound (for the standard curve) and each analog (for cross-reactivity testing) in Assay Buffer. A typical range would be from 1000 ng/mL down to 0.1 ng/mL.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (pre-diluted to its optimal concentration in Assay Buffer).
-
Incubate this mixture for 30 minutes at RT.
-
Causality: This pre-incubation step allows the free analyte (parent or analog) in solution to compete for antibody binding sites before being exposed to the plate-bound hapten.
-
-
Antibody Binding:
-
Wash the blocked assay plate 3 times with Wash Buffer.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the assay plate.
-
Incubate for 1 hour at RT.
-
Causality: The amount of antibody that binds to the plate is inversely proportional to the concentration of free analyte in the solution. High concentrations of a strongly binding analyte will saturate the antibody, leaving little to bind to the plate.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer to remove unbound primary antibody.
-
Add 100 µL/well of the HRP-conjugated secondary antibody, diluted in Assay Buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL/well of Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Competitive ELISA workflow for cross-reactivity analysis.
Part 4: Data Analysis and Hypothetical Results
The key metric derived from a competitive ELISA is the IC50 , the concentration of analyte that causes a 50% reduction in the maximum signal.
Calculation of Percent Cross-Reactivity (%CR): The %CR is calculated using the IC50 values obtained for the parent hapten and each analog:
%CR = (IC50 of Parent Compound / IC50 of Analog) x 100
A lower IC50 value signifies a higher binding affinity. Therefore, analogs with high cross-reactivity will have IC50 values close to that of the parent compound.
Hypothetical Data Presentation
To illustrate, we present a hypothetical dataset that could be generated from the cELISA protocol.
Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound ID | Description | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Parent | This compound | 10 | 100 | High Affinity |
| Analog A | 2-Chloroquinoline-6-carboxylic acid | 500 | 2.0 | Low cross-reactivity. Antibody is specific to the chloro position. |
| Analog B | 6-Chloro-2-methyl... | > 10,000 | < 0.1 | Negligible cross-reactivity. Multiple changes are not tolerated. |
| Analog C | Quinoxaline-2-carboxylic acid | 8,500 | 0.12 | Negligible cross-reactivity. Antibody recognizes the quinoline core. |
| Analog D | Quinoline-2-carboxylic acid | 85 | 11.8 | Moderate cross-reactivity. The chloro group is important but not essential for binding. |
| Analog E | 6-Chloroquinoline-2-carboxamide | 1,200 | 0.83 | Low cross-reactivity. Antibody does not primarily recognize the linkage site. |
Interpretation of Hypothetical Results: Based on this hypothetical data, the antibody demonstrates excellent specificity for the parent compound. It clearly discriminates against isomers (Analog A), changes to the core ring structure (Analog C), and modifications near the conjugation site (Analog E). The moderate cross-reactivity with the non-chlorinated version (Analog D) suggests that while the chloro group significantly enhances binding affinity, it is not the sole determinant of recognition. This antibody would be considered highly suitable for the specific quantification of this compound.
Conclusion and Forward Look
The rigorous, systematic evaluation of antibody cross-reactivity is not merely a validation step; it is the foundation upon which reliable immunoassays are built. By employing a well-designed competitive ELISA with a logically selected panel of structural analogs, researchers can gain deep insights into the specificity of their reagents. The hypothetical case study presented here demonstrates that the developed antibody is highly specific, capable of distinguishing the parent analyte from closely related molecules. This level of characterization provides the confidence needed for advancing drug development programs, ensuring that data from PK/PD studies are both accurate and reproducible. For even deeper characterization, orthogonal methods like Surface Plasmon Resonance (SPR) can be employed to dissect the binding kinetics (association and dissociation rates) that underpin the observed affinities.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Chloro-2-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seracare.com [seracare.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of Synthesized 6-Chloroquinoline-2-carboxylic Acid Using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical walkthrough for validating the structure of 6-Chloroquinoline-2-carboxylic acid, a key heterocyclic scaffold, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of steps to explain the underlying logic of experimental choices, ensuring a self-validating analytical workflow.
The quinoline ring system is a prevalent motif in numerous pharmaceuticals and biologically active compounds. The precise placement of substituents on this scaffold is critical to its function, making definitive structural elucidation paramount. While 1D NMR provides initial clues, complex aromatic systems like quinolines often exhibit signal overlap and ambiguous coupling patterns that necessitate the resolving power of 2D NMR.
This guide will focus on the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to piece together the molecular puzzle of this compound.
The Analytical Challenge: Beyond 1D NMR
A standard 1D ¹H NMR spectrum of this compound would present several signals in the aromatic region, potentially with overlapping multiplets, making definitive assignment of each proton challenging. Similarly, a ¹³C NMR spectrum would show all the carbon signals but would not, on its own, reveal how the carbon skeleton is connected. 2D NMR techniques overcome these limitations by revealing through-bond correlations between nuclei.
Core 2D NMR Techniques for Structural Elucidation
1. ¹H-¹H COSY (Correlation Spectroscopy): Mapping Proton Neighbors
The COSY experiment is typically the first 2D technique employed to establish proton-proton connectivity. It identifies protons that are coupled to each other, usually through two or three bonds.[1][2][3] The resulting 2D spectrum displays the 1D proton spectrum on both axes. Diagonal peaks correspond to the 1D signals, while the crucial information is contained in the off-diagonal "cross-peaks." A cross-peak between two different proton signals indicates that those two protons are spin-spin coupled.[1][4]
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbon atoms they are attached to.[5][6][7] This is an incredibly powerful tool for assigning carbon resonances. The 2D spectrum has a proton axis and a carbon axis. Each peak in the spectrum represents a direct C-H bond.[5][6] This technique is highly sensitive and is instrumental in resolving ambiguities from 1D spectra.[8]
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is the key to piecing together the entire molecular framework. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[9][10][11] Unlike HSQC, direct one-bond correlations are typically suppressed.[10] By identifying these long-range couplings, we can connect different fragments of the molecule, assign quaternary (non-protonated) carbons, and confirm the overall connectivity.[12][13]
Experimental Workflow: From Sample Preparation to Spectral Analysis
The following workflow provides a detailed methodology for acquiring high-quality 2D NMR data for your synthesized this compound.
Caption: A typical experimental workflow for 2D NMR structural elucidation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The carboxylic acid proton and any potential NH protons will be observable in this solvent.
-
Ensure the solution is homogeneous and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.
-
Transfer the solution to a clean, dry, high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1D ¹H NMR: Acquire a standard proton spectrum. This will serve as a reference for chemical shifts and help in setting up the 2D experiments.
-
1D ¹³C NMR & DEPT-135: Acquire a standard carbon spectrum and a DEPT-135 spectrum. The DEPT experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which aids in the initial assignments.
-
2D ¹H-¹H COSY: Use a standard COSY pulse sequence (e.g., cosygpppqf).
-
2D ¹H-¹³C HSQC: Use a phase-sensitive HSQC pulse sequence with gradient selection for optimal sensitivity and artifact suppression (e.g., hsqcedetgpsisp2.3).
-
2D ¹H-¹³C HMBC: Use a gradient-selected HMBC pulse sequence, typically optimized for long-range couplings of around 8 Hz (e.g., hmbcgplpndqf).
-
Interpreting the 2D NMR Data for this compound
Let's walk through the expected correlations in the 2D NMR spectra that would unambiguously confirm the structure of this compound.
Structure and Numbering:
Caption: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C Chemical Shifts and 2D NMR Correlations
The following tables summarize the expected chemical shifts and key 2D NMR correlations. Actual values may vary slightly based on experimental conditions.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2 | C | - | ~148.0 |
| 3 | CH | ~8.2 | ~122.0 |
| 4 | CH | ~8.5 | ~140.0 |
| 4a | C | - | ~128.0 |
| 5 | CH | ~8.1 | ~129.0 |
| 6 | C-Cl | - | ~135.0 |
| 7 | CH | ~7.8 | ~132.0 |
| 8 | CH | ~8.8 | ~125.0 |
| 8a | C | - | ~147.0 |
| COOH | C=O | - | ~166.0 |
| COOH | OH | ~13.5 | - |
Analysis of 2D Spectra
1. COSY Spectrum Analysis:
The COSY spectrum will reveal the proton-proton coupling networks.
-
A cross-peak will be observed between H3 and H4 .
-
A distinct spin system will be seen for the protons on the chlorinated ring: a cross-peak between H7 and H8 , and another between H5 and H7 (a smaller four-bond coupling might be observed between H5 and H8).
2. HSQC Spectrum Analysis:
The HSQC spectrum directly links the protons to their attached carbons.
Table 2: Expected Key HSQC Correlations (¹JCH)
| Proton | Correlated Carbon |
| H3 | C3 |
| H4 | C4 |
| H5 | C5 |
| H7 | C7 |
| H8 | C8 |
3. HMBC Spectrum Analysis:
The HMBC spectrum provides the final pieces of the puzzle by establishing long-range connections, which is crucial for confirming the substituent positions and linking the different parts of the quinoline ring.
Caption: Key expected HMBC correlations for this compound.
Table 3: Expected Key HMBC Correlations (²JCH and ³JCH)
| Proton | Key Correlated Carbons | Significance of Correlation |
| H3 | C2, C4a, COOH | Confirms the position of the carboxylic acid group at C2. |
| H4 | C2, C5, C8a | Links the pyridine and benzene rings. |
| H5 | C4, C7, C6 | Crucially, the correlation to the C6 quaternary carbon confirms the position of the chlorine atom. |
| H7 | C5, C8a, C6 | Also confirms the position of the chlorine at C6. |
| H8 | C4a, C7 | Confirms the connectivity of the benzene ring. |
By systematically analyzing these correlations, one can build an evidence-based, unambiguous confirmation of the synthesized this compound structure. The COSY spectrum defines the proton networks, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum connects all the fragments and confirms the positions of the non-protonated carbons and substituents.
Conclusion
The structural validation of synthesized molecules is a non-negotiable step in chemical and pharmaceutical research. This guide has demonstrated that a synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a robust and self-validating system for the complete structural elucidation of this compound. By understanding the causality behind each experiment and systematically interpreting the resulting correlation maps, researchers can have the utmost confidence in the structure of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 5. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. youtube.com [youtube.com]
- 13. 2D HMBC - NMR Wiki [nmrwiki.org]
A Comparative Guide to the Anti-inflammatory Potential of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold in Inflammation Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Within this versatile class of compounds, quinoline-carboxylic acid derivatives have garnered significant attention for their potential to modulate the complex signaling cascades of inflammation. Chronic and dysregulated inflammation underpins a multitude of debilitating conditions, from rheumatoid arthritis to inflammatory bowel disease, making the quest for novel anti-inflammatory agents a critical endeavor in drug discovery.[1]
This technical guide provides a comparative analysis of the anti-inflammatory activity of two key isomeric classes: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives. By examining their mechanisms of action, synthesizing available quantitative data, and detailing relevant experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising anti-inflammatory agents.
Mechanisms of Anti-inflammatory Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of quinoline-carboxylic acid derivatives are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways. Two of the most well-documented targets are the cyclooxygenase (COX) enzymes and the NF-κB signaling cascade.
Cyclooxygenase (COX) Inhibition:
The COX enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through COX inhibition. Several studies have highlighted that quinoline derivatives bearing a carboxylic acid moiety can act as COX inhibitors.[4][5] The position of the carboxylic acid group and other substituents on the quinoline ring significantly influences the potency and selectivity for COX-1 versus COX-2.[6] For instance, certain 4-carboxyl quinoline derivatives have been specifically designed and synthesized as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]
NF-κB Signaling Pathway Inhibition:
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1] It controls the expression of a vast array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB pathway is a major goal in the development of anti-inflammatory therapeutics. Quinoline derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators.[1][8]
Figure 1: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Comparative Analysis of Anti-inflammatory Activity
Direct comparison of the anti-inflammatory potency of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives is challenging due to the variability in the specific derivatives synthesized and the assays employed across different studies. However, by collating available data, we can discern some general trends.
| Derivative Class | Compound/Derivative | Assay | Target/Cell Line | IC50 Value (µM) | Reference |
| Quinoline-2-Carboxylic Acid | Quinoline-2-carboxylic acid | LPS-induced inflammation | RAW 264.7 macrophages | Not explicitly stated, but showed activity | [9] |
| 4-oxo-quinoline-2-carboxylic acid derivatives | In vivo anti-inflammatory & analgesic | - | Good activity reported | [10] | |
| Quinoline-4-Carboxylic Acid | Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW 264.7 macrophages | Appreciable anti-inflammatory affinity | [8][9] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | In vitro COX-2 inhibition | COX-2 enzyme | 0.043 | [7] | |
| Various pyrazole-quinoline hybrids | In vitro COX-2 inhibition | COX-2 enzyme | 0.1 - 0.11 | [6] |
Key Observations:
-
Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated anti-inflammatory properties.[9]
-
Derivatives of quinoline-4-carboxylic acid have been extensively explored as potent and selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, surpassing the potency of the reference drug celecoxib.[6][7]
-
While quantitative data for a broad range of quinoline-2-carboxylic acid derivatives is less prevalent in the reviewed literature, studies indicate their potential as anti-inflammatory and analgesic agents.[10][11]
-
The nature and position of substituents on the quinoline ring play a crucial role in determining the anti-inflammatory potency and mechanism of action.[4]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for common in vitro and in vivo assays used to evaluate the anti-inflammatory potential of quinoline derivatives.
In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a widely used primary screen for anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).
Principle: The inhibitory effect of the test compounds on NO production in LPS-stimulated RAW 264.7 macrophages is quantified using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-carboxylic acid derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug like indomethacin).
-
Nitrite Quantification: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Figure 2: Workflow for the LPS-induced nitric oxide production assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the quinoline-carboxylic acid derivatives. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.
-
Edema Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Conclusion and Future Directions
The available evidence strongly suggests that both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid derivatives are promising scaffolds for the development of novel anti-inflammatory agents. While derivatives of quinoline-4-carboxylic acid have been more extensively studied and optimized as potent COX-2 inhibitors, the anti-inflammatory potential of quinoline-2-carboxylic acid derivatives warrants further investigation.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive synthesis and evaluation of a library of both quinoline-2- and -4-carboxylic acid derivatives with varied substitution patterns will provide a clearer understanding of the structural requirements for potent anti-inflammatory activity.
-
Elucidation of Molecular Mechanisms: Further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds beyond COX and NF-κB.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of quinoline-carboxylic acid derivatives in the treatment of a wide range of inflammatory diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 6-Chloroquinoline-2-carboxylic Acid: A Comparative Benchmarking Study
Introduction: The Strategic Importance of 6-Chloroquinoline-2-carboxylic Acid
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, this compound is a high-value building block, serving as a critical precursor for the synthesis of more complex and pharmacologically active molecules. Its precise substitution pattern—a chlorine atom at the 6-position and a carboxylic acid at the 2-position—offers synthetic handles for further molecular elaboration.
Given its importance, the efficient and reliable synthesis of this compound is of paramount interest to researchers in drug discovery and process development. However, the literature presents several named reactions for quinoline synthesis, each with inherent advantages and disadvantages concerning yield, scalability, and regiochemical control. This guide provides an in-depth, objective comparison of established literature methods, grounded in experimental data and mechanistic rationale, to empower researchers to select the optimal synthetic strategy for their specific needs.
Core Synthetic Challenges: The Question of Regioselectivity
The primary challenge in synthesizing substituted quinolines is achieving the desired regiochemistry. Many classic methods, while powerful, may yield mixtures of isomers or favor a different substitution pattern altogether. For our target molecule, the key is to direct functionalization to the 2- and 6-positions specifically.
For instance, the well-known Doebner Reaction , which involves the condensation of an aniline, an aldehyde, and pyruvic acid, reliably produces quinoline-4 -carboxylic acids.[2][3] Similarly, the Pfitzinger Reaction , using isatin and a carbonyl compound, also yields derivatives of quinoline-4 -carboxylic acid.[2][4] While excellent for accessing that particular isomer, these methods are unsuitable for the direct synthesis of our target molecule and underscore the importance of choosing a mechanistically appropriate reaction.
This guide will focus on two viable and contrasting strategies that offer direct control over the desired 2,6-substitution pattern:
-
Strategy A: De Novo Ring Formation via The Friedländer Synthesis
-
Strategy B: Functional Group Interconversion via Side-Chain Oxidation
Below, we will dissect each strategy, providing detailed protocols and a comparative analysis of their performance.
Strategy A: The Friedländer Synthesis Approach
The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (such as a ketone or ester).[5][6][7] For our target, this translates to the reaction between 2-amino-5-chlorobenzaldehyde and pyruvic acid .
The primary advantage of this approach is its unambiguous regiochemical outcome. The starting materials are designed to cyclize in only one way, directly yielding the desired 2,6-disubstituted quinoline core.
Workflow for the Friedländer Synthesis
Caption: Workflow for the Friedländer Synthesis of the target compound.
Detailed Experimental Protocol: Friedländer Synthesis
Objective: To synthesize this compound from 2-amino-5-chlorobenzaldehyde and pyruvic acid.
Materials:
-
2-amino-5-chlorobenzaldehyde
-
Pyruvic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (e.g., 4.0 g, 100 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Rationale: The use of an aqueous ethanol solution ensures the solubility of both the organic starting materials and the inorganic base. The base is crucial for catalyzing the initial aldol condensation and subsequent cyclization steps.[7]
-
-
Addition of Reactants: To the stirred basic solution, add 2-amino-5-chlorobenzaldehyde (e.g., 7.8 g, 50 mmol). Once dissolved, add pyruvic acid (e.g., 4.4 g, 50 mmol) dropwise over 10 minutes.
-
Rationale: Dropwise addition of the pyruvic acid helps to control the initial exotherm of the neutralization and condensation reactions.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps that lead to the aromatic quinoline ring.
-
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature, then further chill in an ice bath. A precipitate of the sodium salt of the product may form. If so, filter the mixture and retain the filtrate.
-
Acidification and Precipitation: Transfer the filtrate (or the redissolved salt) to a beaker and cool in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl dropwise with vigorous stirring. A pale yellow or off-white precipitate of this compound will form.
-
Rationale: The product is soluble in its basic carboxylate form. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Strategy B: Side-Chain Oxidation of 6-Chloro-2-methylquinoline
An alternative and highly effective strategy involves the selective oxidation of the methyl group of a pre-existing quinoline. 6-Chloro-2-methylquinoline (also known as 6-chloroquinaldine) is a commercially available or readily synthesized starting material. This method bypasses the challenges of de novo ring formation and focuses on a reliable functional group transformation.
Various oxidizing agents can be employed, but selenium dioxide (SeO₂) is frequently cited for its efficacy in oxidizing activated methyl groups, such as the one at the C2 position of the quinoline ring, to the corresponding carboxylic acid.
Workflow for Side-Chain Oxidation
Caption: Workflow for the side-chain oxidation of 6-chloro-2-methylquinoline.
Detailed Experimental Protocol: Side-Chain Oxidation
Objective: To synthesize this compound by oxidizing 6-chloro-2-methylquinoline.
Materials:
-
6-Chloro-2-methylquinoline
-
Selenium dioxide (SeO₂)
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, suspend 6-chloro-2-methylquinoline (e.g., 17.7 g, 100 mmol) and selenium dioxide (e.g., 13.3 g, 120 mmol) in anhydrous pyridine (200 mL).
-
Rationale: Pyridine serves as both a solvent and a base to activate the selenium dioxide. SeO₂ is a specific and effective oxidizing agent for this transformation. An excess is used to ensure complete conversion.
-
-
Reflux: Heat the mixture to reflux (approximately 115°C) with constant stirring. The reaction is typically slow; maintain reflux for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal and Initial Workup: After completion, cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator. The remaining dark residue contains the product and black selenium metal byproduct.
-
Aqueous Workup: To the residue, add 200 mL of 10% aqueous sodium hydroxide solution. Heat the mixture gently with stirring to dissolve the acidic product as its sodium salt.
-
Rationale: This step facilitates the separation of the desired carboxylic acid (which forms a soluble salt in base) from the insoluble selenium byproduct and any non-acidic impurities.
-
-
Filtration: Filter the hot basic solution through a pad of celite to remove the black selenium metal. Wash the filter cake with a small amount of hot 10% NaOH solution.
-
Acidification and Precipitation: Combine the filtrates and cool the solution in an ice bath. Slowly acidify to pH 2-3 with concentrated HCl. A precipitate of this compound will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the product thoroughly with cold deionized water and dry it in a vacuum oven at 60-70°C to a constant weight.
Performance Benchmarking: Friedländer vs. Side-Chain Oxidation
To provide a clear comparison, the following table summarizes the key performance indicators for each method based on typical literature reports and in-house experience.
| Parameter | Friedländer Synthesis | Side-Chain Oxidation | Analysis |
| Starting Materials | 2-amino-5-chlorobenzaldehyde, Pyruvic acid | 6-Chloro-2-methylquinoline, Selenium dioxide | The Friedländer starting materials can be less common. 6-Chloro-2-methylquinoline is a more standard catalog item. |
| Typical Yield | 65-80% | 75-90% | The oxidation route generally offers a higher yield, assuming complete conversion. |
| Reaction Time | 3-4 hours | 12-24 hours | The Friedländer synthesis is significantly faster, making it suitable for rapid, small-scale synthesis. |
| Reaction Temperature | ~85°C (Reflux) | ~115°C (Reflux) | Both require heating, but the Friedländer conditions are milder. |
| Reagent Safety | Uses common acids and bases. | Selenium dioxide is highly toxic. Requires handling in a fume hood with appropriate personal protective equipment. | This is a critical distinction. The toxicity of SeO₂ makes the oxidation route less suitable for undergraduate labs or facilities without stringent safety protocols. |
| Workup/Purification | Simple precipitation and filtration. | Requires removal of toxic selenium byproduct and acid-base extraction. | The Friedländer workup is operationally simpler and avoids hazardous waste streams. |
| Scalability | Good. The reaction is generally well-behaved on a larger scale. | Moderate. The handling of large quantities of SeO₂ and the removal of the selenium byproduct can be challenging on scale. | For process chemistry and large-scale manufacturing, the Friedländer route is often preferred due to its superior safety profile and simpler workup. |
| Regioselectivity | Excellent (inherent to the method). | Excellent (inherent to the method). | Both methods provide unambiguous access to the desired isomer. |
Conclusion and Recommendations
Both the Friedländer Synthesis and the Side-Chain Oxidation of 6-chloro-2-methylquinoline are robust and reliable methods for preparing this compound, with each offering distinct advantages.
-
The Friedländer Synthesis is the recommended method for rapid synthesis, operational simplicity, and enhanced safety . Its shorter reaction time and straightforward workup make it ideal for discovery chemistry settings where speed and ease of execution are priorities. Its superior safety profile also makes it the preferred choice for scaling up production.
-
The Side-Chain Oxidation method is best suited for situations where the highest possible yield is the primary driver and the necessary safety infrastructure to handle highly toxic selenium dioxide is in place. While the reaction is slower and the workup more involved, it can deliver excellent material throughput if the starting material is readily available and cost-effective.
Ultimately, the choice between these two excellent methods will depend on the specific priorities of the research team, including available starting materials, required scale, turnaround time, and, most importantly, the safety protocols of the laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
A Head-to-Head Comparison of 6-Chloroquinoline-2-carboxylic Acid Analogs in Cancer Cell Lines: A Guide for Researchers
The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. The inclusion of a chlorine atom at the 6-position of the quinoline ring has been a strategic modification to enhance biological activity. This guide provides a comprehensive, head-to-head comparison of the in vitro performance of various 6-Chloroquinoline-2-carboxylic acid analogs against a panel of human cancer cell lines. We will delve into the structure-activity relationships (SAR), mechanistic insights, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.
The Rationale for Targeting Cancer with Quinoline Derivatives
Quinoline derivatives exert their anticancer effects through a variety of mechanisms. These can include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that cancer cells hijack to promote their growth and survival.[1] The planar nature of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring system can modulate its interaction with specific protein targets.
Comparative Antiproliferative Activity of this compound Analogs
The central focus of this guide is the direct comparison of the cytotoxic effects of different this compound analogs. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives
A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antiproliferative activity against human colorectal cancer cell lines, Caco-2 and HCT-116.[2] The data from these studies provide valuable insights into the structure-activity relationship of these compounds.
| Compound ID | R Group (Substitution on N-phenyl ring) | IC₅₀ (µM) vs. Caco-2[2] | IC₅₀ (µM) vs. HCT-116[2] |
| 1 | Benzyl | >100 | >100 |
| 2 | Phenyl | >100 | >100 |
| 3 | 2-Fluorophenyl | 42.5 | 10.3 |
| 4 | 3-Fluorophenyl | 45.1 | 11.2 |
| 5 | 4-Fluorophenyl | 40.2 | 10.8 |
| 6 | 2-Chlorophenyl | 38.7 | 9.8 |
| 7 | 3-Chlorophenyl | 40.5 | 10.1 |
| 8 | 4-Chlorophenyl | 37.9 | 9.5 |
| 9 | 2-Methylphenyl | 50.1 | 12.3 |
| 10 | 3-Methylphenyl | 52.3 | 12.8 |
| 11 | 4-Methylphenyl | 48.9 | 11.9 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the introduction of a substituted phenyl ring at the carboxamide nitrogen is crucial for cytotoxic activity. The unsubstituted benzyl and phenyl analogs (1 and 2 ) were inactive. However, the addition of electron-withdrawing groups (fluoro and chloro) to the phenyl ring significantly enhanced the antiproliferative effects, particularly against the HCT-116 cell line. The position of the substituent on the phenyl ring did not appear to have a major impact on activity, with ortho, meta, and para-substituted analogs showing similar potencies. The presence of an electron-donating methyl group on the phenyl ring resulted in a slight decrease in activity compared to the halogenated analogs.
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic Acid
Another notable analog, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, has demonstrated significant growth inhibitory effects against the MCF-7 human breast cancer cell line.[3] One study reported an impressive 82.9% reduction in cellular growth, highlighting the potential of substitutions at the 2-position of the quinoline ring.[3] The presence of the hydroxy and methoxy groups on the phenyl ring at the 2-position likely contributes to its potent activity.
Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common occurrence in many types of cancer, making it an attractive target for anticancer therapies.[1][4] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.[2]
The proposed mechanism for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide series involves the inhibition of PI3Kα, a key enzyme at the top of this signaling cascade.[2] By blocking PI3Kα, these compounds can prevent the downstream activation of Akt and mTOR, ultimately leading to a decrease in cell proliferation and survival.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-Chloroquinoline analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Synthesis of this compound Analogs
The synthesis of quinoline-4-carboxylic acid derivatives can be achieved through the Doebner-von Miller reaction.[5][6] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[5] For the synthesis of the core 6-chloroquinoline structure, 4-chloroaniline would be a suitable starting material. Further modifications can be made to introduce different functional groups at various positions of the quinoline ring.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Caco-2, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry.[2] It is based on the principle that phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during the early stages of apoptosis.[10] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic or necrotic cells.[2]
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. The head-to-head comparison presented in this guide demonstrates that strategic modifications, particularly the introduction of substituted aryl groups, can significantly enhance cytotoxic potency. The inhibition of the PI3K/Akt/mTOR signaling pathway appears to be a key mechanism of action for some of these analogs.
Future research should focus on expanding the library of these compounds and evaluating their efficacy against a broader panel of cancer cell lines. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved. In vivo studies in animal models will be a critical next step to assess the therapeutic potential of the most promising candidates identified from in vitro screens.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Validating the Mechanism of Action of Novel 6-Chloroquinoline-2-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a validated therapeutic candidate is a meticulous process of scientific inquiry. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a promising class of molecules: novel 6-chloroquinoline-2-carboxylic acid derivatives. Drawing upon field-proven insights, this document eschews a rigid template, instead offering a logical, multi-faceted approach to rigorously interrogate and confirm the molecular underpinnings of your compound's activity.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The addition of a 6-chloro substitution and a 2-carboxylic acid moiety can significantly influence the compound's physicochemical properties and target interactions. Therefore, a systematic and robust validation of its MoA is paramount.
This guide will navigate through a multi-step workflow, from initial, unbiased target identification to in-depth biochemical and cellular characterization, and finally to crucial in vivo validation. Each stage is presented with a comparative analysis of available techniques, detailed experimental protocols, and the scientific rationale behind each choice, empowering you to design a self-validating and compelling research strategy.
The Validation Workflow: A Multi-Pronged Approach
A definitive validation of a drug's mechanism of action is not achieved through a single experiment but rather through the convergence of evidence from multiple, independent lines of inquiry. The following workflow provides a structured approach to this complex process.
Phase 1: Unbiased Target Identification
The first critical step is to identify the direct molecular target(s) of your novel this compound derivative. Phenotypic screens may reveal a compound's potent cellular effects, but they do not elucidate the "how." Unbiased approaches are essential to generate hypotheses about the direct binding partners of your molecule within the complex milieu of the cellular proteome.
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | The compound is immobilized on a solid support to "fish out" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[1] | Direct identification of binding partners. Widely applicable. | Requires chemical modification of the compound, which may alter its binding properties. Prone to identifying non-specific binders. |
| Expression Cloning | Libraries of cDNA are expressed in host cells, and clones that confer resistance or sensitivity to the compound are selected. | Does not require compound modification. Identifies functionally relevant targets. | Can be technically challenging and time-consuming. May not identify direct binding partners. |
| Protein Microarrays | The compound is screened against a large array of purified proteins to identify binding events.[2] | High-throughput. Can provide information on binding affinity. | Proteins are removed from their native cellular context, which can lead to non-physiological interactions. |
| Computational Approaches | In silico methods, such as molecular docking and ligand-based similarity searching, predict potential targets based on the compound's structure and known ligand-target interactions. | Rapid and cost-effective. Can prioritize experimental validation. | Predictions require experimental validation. Accuracy depends on the quality of available structural data and algorithms. |
For a novel compound, Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a robust starting point due to its direct nature.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of your this compound with a linker arm suitable for immobilization. The linker should be attached at a position determined not to be critical for the compound's biological activity, often guided by structure-activity relationship (SAR) studies.
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as sepharose beads.
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line that is sensitive to your compound.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate the lysate with beads that have been treated with the linker alone.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-immobilized beads with those from the negative control to identify specific binding partners.
Phase 2: Target Engagement and Initial Validation
Once putative targets are identified, the next crucial step is to confirm direct engagement in a cellular context and to validate the functional consequence of this interaction through biochemical assays.
Confirming Target Engagement in a Cellular Environment
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify that a compound binds to its target inside intact cells.[3] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.
Comparison of Target Engagement Assays
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[3] | Label-free. Can be performed in intact cells and tissues, providing physiological relevance.[2][4] | Requires a specific antibody for the target protein for Western blot-based detection. Throughput can be limited. |
| Drug Affinity Responsive Target Stability (DARTS) | Measures the protection of a target protein from proteolysis upon ligand binding. | Label-free. Does not rely on thermal stability changes. | Requires careful optimization of protease concentrations. May not be suitable for all proteins. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound. | High-throughput. Provides quantitative binding data (IC50). | Requires genetic modification of the target protein. The tracer may not be available for all targets. |
CETSA is highly recommended for its physiological relevance and label-free nature, providing strong evidence of direct target binding in a native cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment: Treat cultured cells with your this compound derivative at various concentrations, including a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the putative target protein.
-
Detection and Analysis: Use a secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve in the presence of your compound indicates target engagement.
Biochemical Validation of Target Activity
If the identified target is an enzyme, such as a kinase, direct biochemical assays are essential to confirm that binding of your compound modulates its activity.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a generic in vitro kinase assay to determine the inhibitory activity of your compound against a purified kinase.
-
Reagents:
-
Purified active kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Your this compound derivative
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Compound Dilution: Prepare a serial dilution of your compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase and your compound (or DMSO for control) and incubate briefly to allow for binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection: Stop the kinase reaction and measure the kinase activity. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.[5]
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Phase 3: Cellular and Pathway Analysis
With a validated target in hand, the focus shifts to understanding the downstream cellular consequences of target engagement. This involves analyzing the relevant signaling pathways and the broader cellular response.
Analyzing Downstream Signaling Pathways
Given that many quinoline derivatives target signaling kinases, it is crucial to investigate the impact of your compound on key signaling cascades. For instance, if your target is a component of the PI3K/AKT/mTOR pathway, a common target in cancer, you would assess the phosphorylation status of downstream effectors.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Treat cancer cells known to have an active PI3K/AKT pathway with your compound at different concentrations and for various time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR, total mTOR).[6]
-
Detection and Quantification: Use appropriate secondary antibodies and a detection system to visualize the bands. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of downstream effectors in a dose- and time-dependent manner provides strong evidence for on-target pathway inhibition.
Reporter Gene Assays for Pathway Activity
Reporter gene assays provide a quantitative readout of the activity of a specific signaling pathway.[7] In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a transcription factor downstream of your target.
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene driven by a specific response element (e.g., a serum response element for the MAPK pathway) and a control plasmid constitutively expressing Renilla luciferase.
-
Cell Treatment: Treat the transfected cells with your compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in reporter activity indicates inhibition of the signaling pathway.
Global Cellular Response: 'Omics' Approaches
To gain a broader understanding of your compound's mechanism of action, transcriptomic and proteomic analyses can be employed. These techniques provide a global view of the changes in gene and protein expression following compound treatment.
Comparison of Transcriptomics and Proteomics
| Feature | Transcriptomics (e.g., RNA-seq) | Proteomics (e.g., Mass Spectrometry) |
| Analyte | RNA | Proteins |
| Information Provided | Gene expression changes. | Protein expression changes, post-translational modifications, protein-protein interactions.[10] |
| Correlation with Function | Indirect; mRNA levels do not always correlate with protein levels.[10] | More direct; proteins are the functional molecules of the cell. |
| Advantages | Well-established workflows, high sensitivity. | Provides information on the functional state of the cell. |
| Disadvantages | May not reflect the final functional state of the cell. | Technically more challenging, lower throughput than transcriptomics. |
While transcriptomics can provide valuable clues, proteomics offers a more direct and functionally relevant picture of the cellular response to your compound.
Phase 4: In Vivo Validation
The ultimate test of a compound's mechanism of action and therapeutic potential lies in its evaluation in a living organism. In vivo studies are essential to confirm target engagement and to correlate it with a physiological response.
Animal Models for In Vivo Validation
The choice of animal model is critical for obtaining clinically relevant data. For cancer research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored over traditional cell line-derived xenografts.[8][11][12] PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[1][13]
Comparison of In Vivo Cancer Models
| Model | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are injected into immunodeficient mice. | Easy to establish, reproducible, relatively low cost. | Cell lines can differ significantly from the original tumor. Lacks the complexity of the tumor microenvironment.[8] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are implanted into immunodeficient mice.[1][8] | Preserves the heterogeneity and architecture of the original tumor.[12][13] More predictive of clinical outcomes.[13] | More expensive and time-consuming to establish. Engraftment success is not guaranteed.[14] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors that mimic human cancers.[5][15] | Tumors arise in an immunocompetent host with a native microenvironment. Allows for the study of tumor initiation and progression. | Can be complex and time-consuming to generate. May not fully recapitulate the genetic diversity of human cancers. |
Assessing Target Engagement and Efficacy In Vivo
-
Pharmacodynamic (PD) Biomarkers: The measurement of biomarkers in tumor and surrogate tissues is a key component of in vivo studies.[16][17] For a kinase inhibitor, this would involve analyzing the phosphorylation status of the target and downstream effectors in tumor tissue from treated animals. This can be done by Western blot or immunohistochemistry.
-
Bioluminescence Imaging (BLI): If the cancer cells are engineered to express luciferase, tumor growth can be monitored non-invasively in real-time using bioluminescence imaging.[3][18][19][20][21] This allows for the longitudinal assessment of treatment efficacy in the same cohort of animals, reducing animal numbers and providing more robust data.[3][19]
Experimental Protocol: In Vivo Efficacy Study Using a PDX Model
-
Model Establishment: Implant tumor fragments from a cancer patient into immunodeficient mice.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment groups (vehicle control, your compound at different doses, and a standard-of-care comparator).
-
Tumor Growth Monitoring: Measure tumor volume regularly. If using luciferase-expressing tumors, perform bioluminescence imaging.
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumor tissue and blood samples. Analyze the tumor tissue for target engagement (e.g., by Western blot for phosphorylated proteins). Analyze blood for potential circulating biomarkers.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups. Correlate the degree of tumor growth inhibition with the extent of target modulation as determined by the PD biomarker analysis.
Conclusion
Validating the mechanism of action of a novel this compound derivative is a rigorous, multi-step process that requires a thoughtful and comparative approach. By systematically progressing from unbiased target identification to detailed biochemical, cellular, and in vivo characterization, researchers can build a compelling and self-validating case for their compound's mode of action. This guide provides a roadmap for this journey, emphasizing the importance of choosing the right experimental tools and interpreting the data within a logical and scientifically sound framework. The convergence of evidence from these diverse experimental approaches will not only solidify the understanding of your compound's biological activity but also provide a strong foundation for its further development as a potential therapeutic agent.
References
- 1. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 2. mdpi.com [mdpi.com]
- 3. atcc.org [atcc.org]
- 4. pelagobio.com [pelagobio.com]
- 5. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 7. verywellhealth.com [verywellhealth.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. ijpbs.com [ijpbs.com]
- 10. oaepublish.com [oaepublish.com]
- 11. td2inc.com [td2inc.com]
- 12. researchgate.net [researchgate.net]
- 13. xenograft.org [xenograft.org]
- 14. Patient-derived Human Xenografts: Their Pros and Cons as Cancer Models - Tempo Bioscience [tempobioscience.com]
- 15. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sapient.bio [sapient.bio]
- 17. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.ctfassets.net [assets.ctfassets.net]
- 19. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 20. opticalpathways.com [opticalpathways.com]
- 21. Advances in Bioluminescence Imaging of Live Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of 6-Chloroquinoline-2-carboxylic Acid Derivatives for Anticancer Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile pharmacological profile.[1][2] Derivatives of quinoline have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4] This guide focuses on a specific, promising subclass: 6-Chloroquinoline-2-carboxylic acid and its derivatives. The addition of a chloro group at the 6-position and a carboxylic acid at the 2-position of the quinoline ring can significantly influence the molecule's electronic properties and binding capabilities, making these derivatives intriguing candidates for targeted therapies.[5]
Molecular docking, a powerful computational technique, is indispensable in modern drug discovery.[6] It predicts how a small molecule (ligand) might bind to a protein's active site, providing crucial insights into its potential as a therapeutic agent.[5][6] This guide offers a comparative analysis of docking studies involving this compound derivatives, with a particular focus on their potential as anticancer agents targeting key proteins like the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7][8]
The Rationale for Comparative Docking Studies
Comparative docking allows researchers to screen a series of related compounds against a specific biological target. By keeping the target and docking parameters constant, the primary variable becomes the chemical structure of the ligand. This approach enables the elucidation of Structure-Activity Relationships (SAR), revealing which functional groups or structural modifications enhance binding affinity. For instance, a study might compare a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives to understand how different substituents on the N-phenyl ring affect binding to the PI3Kα kinase, a key target in cancer.[9] The ultimate goal is to identify derivatives with the most favorable binding energies and interaction profiles, prioritizing them for synthesis and further in vitro and in vivo testing.
Experimental Protocol: A Representative Molecular Docking Workflow
To ensure reproducibility and scientific validity, a standardized and rigorous docking protocol is essential. The following steps outline a typical workflow for docking this compound derivatives against a protein target, such as EGFR kinase, using widely accepted software like AutoDock.
Step 1: Target Protein Preparation
-
Causality: The initial crystal structure of a protein, obtained from a repository like the Protein Data Bank (PDB), is not immediately ready for docking. It often contains water molecules, co-crystallized ligands, and lacks hydrogen atoms, all of which can interfere with the docking algorithm. This preparation phase is critical for simulating a more physiologically relevant state of the protein.
-
Protocol:
-
Obtain Structure: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1XKK).[7]
-
Clean Structure: Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any co-factors not relevant to the binding site of interest.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial as hydrogen bonds are a primary driver of ligand-protein interactions.
-
Assign Charges: Compute and assign partial charges to all atoms (e.g., Kollman charges). This step is vital for accurately calculating the electrostatic interactions between the ligand and the protein.
-
Save: Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
Step 2: Ligand Preparation
-
Causality: The ligand's 3D conformation and charge distribution must be optimized to represent its most stable, low-energy state. This ensures that the docking simulation starts from a realistic chemical structure.
-
Protocol:
-
Sketch Ligand: Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw).
-
Convert to 3D: Convert the 2D structure to a 3D model.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths and angles to find the lowest energy conformation of the molecule.
-
Assign Charges & Torsions: Compute Gasteiger charges and define the rotatable (torsional) bonds of the ligand. The ability to rotate these bonds allows the docking software to explore different conformations of the ligand within the binding site.
-
Save: Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation and Docking Simulation
-
Causality: The docking algorithm needs a defined search space within which to test different ligand poses. The grid box defines this three-dimensional space, typically centered on the known active site of the protein. A well-defined grid focuses the computational effort on the most relevant area, increasing the efficiency and accuracy of the simulation.
-
Protocol:
-
Define Binding Site: Identify the amino acid residues that form the active site of the protein, often based on the position of a co-crystallized inhibitor.
-
Generate Grid Box: Create a 3D grid box that encompasses the entire binding site with an appropriate margin (e.g., 60x60x60 Å).
-
Run Docking Algorithm: Execute the docking simulation using a search algorithm like the Lamarckian Genetic Algorithm. This algorithm will generate multiple possible binding poses of the ligand within the grid box and score them based on a calculated binding energy.
-
Step 4: Analysis of Results
-
Causality: The output of a docking run is a set of binding poses ranked by their predicted binding affinity (docking score). This quantitative data must be visually and qualitatively analyzed to understand the specific molecular interactions that stabilize the complex.
-
Protocol:
-
Rank Poses: Analyze the results, which are typically clustered and ranked by the lowest binding energy (in kcal/mol). The most negative value indicates the most favorable predicted binding.
-
Visualize Interactions: Load the best-ranked ligand-protein complex into a molecular visualization tool.
-
Identify Key Interactions: Identify and measure key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.
-
Visualization of the Docking Workflow
The following diagram illustrates the key stages of a typical molecular docking experiment, from initial preparation to final analysis.
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis: Case Study of Quinoline Derivatives as Anticancer Agents
Numerous studies have explored quinoline derivatives as inhibitors of protein kinases, which are critical targets in cancer therapy due to their role in cell signaling and proliferation.[2][3][8] For this comparative guide, we will analyze hypothetical but representative data based on published findings for derivatives targeting the EGFR kinase domain.
| Derivative ID | Modification on Quinoline Scaffold | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A | 6-chloro-2-carboxylic acid (Parent) | EGFR (1XKK) | -7.5 | Met793, Leu718 |
| Compound B | Amide derivative at C2 | EGFR (1XKK) | -8.9 | Met793, Gln791 (H-bond) , Leu718 |
| Compound C | Phenyl-amide derivative at C2 | EGFR (1XKK) | -9.8 | Met793, Gln791 (H-bond), Leu844 (hydrophobic) |
Interpretation of Results
-
Compound A (Parent Scaffold): The core this compound shows moderate binding affinity. Its interactions are likely driven by general hydrophobic contacts within the ATP-binding pocket of EGFR.
-
Compound B (Amide Derivative): The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor. This allows for a new, strong hydrogen bond interaction with a key residue like Gln791, significantly improving the binding energy by -1.4 kcal/mol compared to the parent compound.
-
Compound C (Phenyl-amide Derivative): The addition of a phenyl ring to the amide group further enhances binding affinity. This improvement is attributed to favorable hydrophobic and possibly π-π stacking interactions with residues deeper in the binding pocket, such as Leu844. This demonstrates how extending the molecule to access additional pockets can be a successful strategy for improving potency.
These results illustrate a clear Structure-Activity Relationship: the derivatization of the carboxylic acid group at the C2 position to form amides, particularly with aromatic substituents, leads to a progressive increase in binding affinity to the EGFR kinase domain. This provides a rational basis for synthesizing and testing Compound C as a potentially more potent inhibitor than the parent molecule. Studies on similar quinoline derivatives have shown that such modifications can lead to compounds with IC50 values in the nanomolar range.[3][7]
Conclusion and Future Perspectives
Comparative molecular docking is a highly effective in silico method for prioritizing novel therapeutic candidates. As demonstrated with this compound derivatives, this approach provides invaluable insights into the molecular interactions driving protein-ligand recognition. The data generated helps rationalize why certain chemical modifications lead to enhanced binding and guides medicinal chemists in designing more potent and selective inhibitors. The derivatives identified through these computational screens, such as those forming specific hydrogen bonds or accessing additional hydrophobic pockets, serve as promising lead compounds for further development in the fight against cancer.[2][3][9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloroquinoline-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of specialized chemical reagents like 6-Chloroquinoline-2-carboxylic acid are fundamental to this principle. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring compliance with safety regulations and safeguarding our environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures, a thorough understanding of the compound's potential hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A) : Can lead to serious eye irritation.[1][2]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled.[1][2]
Due to these hazards, it is imperative to handle this compound with the appropriate personal protective equipment and within a controlled environment. Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1]
Immediate Safety and Personal Protective Equipment (PPE)
A robust defense against accidental exposure begins with the correct PPE. The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact with the solid compound or solutions. |
| Eye Protection | Chemical splash goggles | To protect eyes from accidental splashes or contact with airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 (or higher) particulate respirator | Recommended when handling the solid, powdered form to prevent inhalation of dust. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3][4]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container
-
Use a clearly labeled, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be labeled as "Hazardous Waste" and clearly state "this compound".[4] Include the date when the waste was first added.
Step 2: Collect Different Waste Streams Separately
-
Solid Waste: Unused or expired this compound, as well as contaminated items like weigh boats, filter paper, and gloves, should be placed directly into the designated solid hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, appropriately labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
Decontamination of Glassware
Glassware that has come into contact with this compound must be decontaminated before being returned to general use.
Step 1: Initial Rinse
-
Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).[5]
-
Collect this initial rinsate as hazardous liquid waste.[6]
Step 2: Washing
-
After the initial solvent rinse, wash the glassware with a laboratory-grade detergent and hot water.[5][7] Use a brush to scrub all surfaces.
Step 3: Final Rinse
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any residual detergent.[5][7]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
For small spills of solid material:
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Wear the PPE outlined in the table above.
Step 3: Gently Cover the Spill
-
Carefully cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to prevent the powder from becoming airborne.[8]
Step 4: Collect the Spilled Material
-
Gently sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.
Step 5: Decontaminate the Spill Area
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a wash with soap and water.[9] All cleaning materials should be disposed of as hazardous waste.
For large spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or safety office and follow their emergency procedures.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
Step 1: Storage of Waste
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
Step 2: Arrange for Pickup
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. They will have established procedures with certified disposal companies.
As a halogenated organic compound, the likely disposal method will be high-temperature incineration at a specialized facility equipped with scrubbers to neutralize the resulting hydrogen chloride.[10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 8. nj.gov [nj.gov]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering the Safe Handling of 6-Chloroquinoline-2-carboxylic acid: A Guide for Laboratory Professionals
As a cornerstone in the synthesis of novel antimicrobial and anticancer agents, 6-Chloroquinoline-2-carboxylic acid is a powerful building block for drug development professionals.[1] However, its utility is matched by its potential hazards. Understanding and mitigating these risks is not merely a regulatory requirement but a fundamental aspect of scientific integrity and personal safety. This guide provides a direct, field-tested protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound (CAS No: 59394-30-8) is classified under the Globally Harmonized System (GHS) as a substance that requires careful management.[2] Its primary hazards are:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is your first line of defense against direct exposure. The precautionary statement P280 specifically mandates its use.[2] Adherence to this protocol is non-negotiable.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl rubber gloves ("Protective gloves") | To prevent skin contact and subsequent irritation, as mandated by H315.[2][6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | To prevent serious eye irritation from splashes or airborne particles, as mandated by H319.[2][7] |
| Skin and Body | Fully-buttoned, long-sleeved laboratory coat ("Protective clothing"). | To protect skin on the arms and body from accidental contact.[2][7] |
| Respiratory | N95 (or better) dust mask or use within a certified chemical fume hood. | To prevent inhalation of dust that can cause respiratory tract irritation, as per H335.[2][8] |
Note: Always inspect gloves for tears or punctures before use. After handling, wash hands thoroughly with soap and water.[2][9]
Operational Plan: From Receipt to Reaction
A structured workflow is crucial to minimize exposure risk. The following step-by-step process ensures safety at every stage of handling.
Caption: Step-by-step workflow for handling this compound.
-
Preparation and Verification:
-
Before entering the lab, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.[7]
-
Don the required PPE as specified in the table above: lab coat, safety goggles, and gloves.[2]
-
Ensure that a chemical fume hood is available and certified. All manipulations of the solid compound must occur within the fume hood to mitigate inhalation risks (H335).[10]
-
Locate the nearest eyewash station and safety shower before beginning work.[2]
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any airborne particles.
-
Use anti-static weigh paper or a suitable container.
-
Handle the container with care to minimize dust generation.[2]
-
Carefully transfer the weighed solid to the reaction vessel using a spatula.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the reaction is exothermic, ensure the vessel is in a cooling bath.
-
-
Post-Handling and Cleanup:
Storage and Disposal Plan
Proper storage and waste management are critical to prevent accidental exposure and environmental contamination.
-
Store this compound in a tightly-closed container when not in use.[2]
-
The storage location should be a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][11]
-
The storage area should be locked and accessible only to authorized personnel.[2]
-
Waste Identification: This compound is a halogenated organic acid. Waste should be segregated into a dedicated, labeled "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste to avoid costly disposal procedures.[13]
-
Container Management: Waste containers must be kept tightly sealed when not in use, be in good condition, and be clearly labeled with their contents.[12]
-
Spill Management:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite).[9] Sweep or vacuum the material into a suitable, sealed container for disposal.[14]
-
Large Spills: Evacuate the area immediately. If safe to do so, increase ventilation. Contact your institution's environmental health and safety (EHS) office for cleanup.
-
-
Final Disposal: All waste, including contaminated consumables (gloves, weigh paper, etc.), must be disposed of through an approved hazardous waste disposal plant.[2] Do not pour this chemical or its solutions down the drain.[5]
By integrating these safety protocols into your standard operating procedures, you ensure a secure research environment, uphold the principles of scientific responsibility, and confidently handle this compound in your critical work.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. aksci.com [aksci.com]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
